molecular formula C11H9FN2O B3030651 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde CAS No. 937400-07-2

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No.: B3030651
CAS No.: 937400-07-2
M. Wt: 204.20
InChI Key: PFMQXOURKMPGNP-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.20. The purity is usually 95%.
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Properties

IUPAC Name

3-fluoro-4-(4-methylimidazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8-5-14(7-13-8)11-3-2-9(6-15)4-10(11)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMQXOURKMPGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743635
Record name 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
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Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937400-07-2
Record name 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937400-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive and in-depth examination of the , a pivotal intermediate in contemporary medicinal chemistry. Esteemed for its role as a key building block in the synthesis of targeted therapeutics, most notably the tyrosine kinase inhibitor Nilotinib, a robust and scalable synthetic route to this compound is of paramount importance for researchers and drug development professionals.[1] This document moves beyond a mere recitation of procedural steps, delving into the underlying chemical principles, strategic considerations for reaction design, and practical, field-tested insights to ensure reproducible and high-purity outcomes. We will explore the primary synthetic strategy via Nucleophilic Aromatic Substitution (SNAr), detailing the reaction mechanism, providing a validated step-by-step protocol, and offering guidance on characterization and troubleshooting.

Strategic Imperatives: Retrosynthetic Analysis and Pathway Selection

The molecular architecture of this compound lends itself to a logical retrosynthetic disconnection at the C-N bond linking the benzaldehyde and imidazole moieties. This primary disconnection reveals two strategically viable synthetic pathways.

G cluster_Strategies Synthetic Strategies cluster_Reagents Key Starting Materials TM Target Molecule This compound Disconnection C-N Bond Disconnection TM->Disconnection SNAr_Path Strategy A: S_N_Ar (Nucleophilic Aromatic Substitution) Disconnection->SNAr_Path Implies Nucleophilic Imidazole + Electrophilic Aryl Halide Ullmann_Path Strategy B: Ullmann Condensation Disconnection->Ullmann_Path Implies Copper-Catalyzed Cross-Coupling Imidazole 4-Methylimidazole SNAr_Path->Imidazole Benzaldehyde_SNAr 3,4-Difluorobenzaldehyde SNAr_Path->Benzaldehyde_SNAr Ullmann_Path->Imidazole Benzaldehyde_Ullmann 3-Fluoro-4-iodobenzaldehyde Ullmann_Path->Benzaldehyde_Ullmann

Caption: Retrosynthetic analysis of the target molecule.

  • Strategy A: Nucleophilic Aromatic Substitution (SNAr) : This approach leverages the inherent electrophilicity of an activated aryl fluoride. The reaction involves the direct displacement of a fluoride ion from a precursor like 3,4-difluorobenzaldehyde by the nucleophilic nitrogen of 4-methylimidazole. The aromatic ring is sufficiently "activated" for this substitution by the electron-withdrawing effects of the remaining fluorine atom (at C3) and, critically, the potent aldehyde group (at C1).[2] This pathway is often favored due to its operational simplicity, avoidance of metal catalysts, and generally high yields.

  • Strategy B: Ullmann Condensation : This classical organometallic reaction involves the copper-catalyzed coupling of an aryl halide (e.g., 3-fluoro-4-iodobenzaldehyde) with 4-methylimidazole.[3][4][5] While effective, Ullmann-type reactions traditionally require higher temperatures, stoichiometric copper, and can sometimes present challenges in catalyst removal from the final product.[3]

Rationale for Pathway Selection: For the synthesis of this specific target, the SNAr pathway represents the more efficient and industrially scalable choice. The electronic properties of 3,4-difluorobenzaldehyde provide a suitably reactive substrate, obviating the need for metal catalysis and simplifying the purification process. This guide will therefore focus exclusively on the SNAr methodology.

The SNAr Mechanism: An Addition-Elimination Pathway

The cornerstone of this synthesis is the SNAr reaction, which proceeds via a well-established two-step, addition-elimination mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack and Meisenheimer Complex Formation : The reaction is initiated by the attack of the deprotonated 4-methylimidazole (the imidazolide anion) on the electron-deficient carbon atom (C4) of the 3,4-difluorobenzaldehyde ring. This addition step temporarily breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this complex is crucial and is enhanced by the electron-withdrawing aldehyde and fluorine substituents.

  • Elimination and Aromaticity Restoration : The unstable Meisenheimer complex rapidly rearomatizes by expelling the most suitable leaving group, which in this case is the fluoride ion at the C4 position. This elimination step is typically the rate-determining step and restores the stable aromatic system, yielding the final product.

G Reactants Imidazolide Anion + 3,4-Difluorobenzaldehyde TS1 Transition State 1 (Addition) Reactants->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 (Elimination) Meisenheimer->TS2 Products Final Product + F⁻ TS2->Products Leaving Group Expulsion

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Validated Experimental Protocol

This protocol is designed for laboratory-scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Reaction Scheme:

G node1 4-Methylimidazole arrow K₂CO₃, DMF 85-95 °C node2 3,4-Difluorobenzaldehyde node2->arrow node3 This compound plus1 + arrow->node3

Caption: Overall synthetic reaction scheme.

Materials and Reagents
ReagentCAS No.Mol. Wt.Quantity (Example)Molar Eq.
4-Methylimidazole822-36-682.1010.0 g1.2
3,4-Difluorobenzaldehyde34036-07-2142.1014.4 g1.0
Potassium Carbonate (K₂CO₃)584-08-7138.2120.0 g1.5
Dimethylformamide (DMF)68-12-273.09150 mL-
Deionized Water7732-18-518.02~500 mL-
Ethanol (for recrystallization)64-17-546.07As needed-
Step-by-Step Methodology
  • Reactor Setup : To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add 4-methylimidazole (10.0 g), anhydrous potassium carbonate (20.0 g), and dimethylformamide (150 mL).

    • Scientist's Insight: The use of anhydrous K₂CO₃ is crucial; moisture can lead to unwanted side reactions. DMF is an excellent solvent for this reaction due to its high boiling point and its ability to solvate both the organic reagents and the inorganic base.

  • Initial Stirring : Begin stirring the suspension at room temperature for 15-20 minutes to ensure good dispersion of the reagents.

  • Substrate Addition : Add 3,4-difluorobenzaldehyde (14.4 g) to the flask. The addition can be done in one portion at this scale.

  • Reaction Heating : Heat the reaction mixture to 85-95 °C using an oil bath. Maintain this temperature and continue vigorous stirring.

    • Trustworthiness Check: The reaction progress should be monitored every 1-2 hours using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexane). The disappearance of the 3,4-difluorobenzaldehyde spot indicates reaction completion. The reaction is typically complete within 5-8 hours. A similar protocol using sodium hydride as the base at 90°C has also been reported to be effective.[7]

  • Work-up and Isolation : Once the reaction is complete, cool the mixture to room temperature. Pour the dark reaction mixture slowly into a beaker containing 500 mL of ice-cold deionized water while stirring. A precipitate will form.

    • Causality: Pouring the DMF solution into water causes the organic product, which is insoluble in water, to precipitate out, while the inorganic salts (K₂CO₃, KF) remain dissolved in the aqueous phase.

  • Product Filtration : Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected solid cake thoroughly with deionized water (3 x 100 mL) to remove residual DMF and inorganic salts. Finally, wash with a small amount of cold ethanol to aid in drying.

  • Drying : Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved. This typically yields a light tan or off-white solid.

Purification

The crude product can be purified by recrystallization to achieve high purity (>98%).

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected ValueReference
Appearance Solid (White to light tan powder)[8]
Molecular Formula C₁₁H₉FN₂O[8][9][10]
Molecular Weight 204.20 g/mol [8][10]
CAS Number 937400-07-2[8][9]
Purity (Post-Recrystallization) >98%[8]
Storage Temperature 2-8 °C, under inert atmosphere[8]
¹H NMR (400 MHz, DMSO-d₆) Predicted δ (ppm): ~9.9 (s, 1H, CHO), ~8.2-7.5 (m, 5H, Ar-H & Im-H), ~2.2 (s, 3H, CH₃)Analogous to[11][12]
¹³C NMR (101 MHz, DMSO-d₆) Predicted δ (ppm): ~191 (CHO), ~160-115 (Ar-C, Im-C), ~13 (CH₃)Analogous to[11][12]

Visualized Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge Reactor (4-Methylimidazole, K₂CO₃, DMF) B 2. Add Substrate (3,4-Difluorobenzaldehyde) A->B C 3. Heat to 85-95 °C B->C D 4. Monitor by TLC (5-8 hours) C->D E 5. Cool to RT D->E F 6. Precipitate in Ice Water E->F G 7. Filter & Wash Solid F->G H 8. Dry Under Vacuum G->H I 9. Recrystallize from Ethanol H->I J 10. Characterize (NMR, MS, Purity) I->J

Caption: Step-by-step experimental synthesis workflow.

Safety Information

It is imperative to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All operations should be conducted in a well-ventilated fume hood.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

  • Pictogram : GHS07 (Exclamation mark).[8]

Conclusion

The via Nucleophilic Aromatic Substitution of 3,4-difluorobenzaldehyde with 4-methylimidazole is a robust, efficient, and scalable method. This guide provides a detailed, scientifically-grounded protocol that emphasizes the causal relationships behind each procedural step. By adhering to this methodology, researchers and drug development professionals can reliably produce this high-value intermediate, facilitating advancements in medicinal chemistry and the development of next-generation therapeutics.

References

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Al-Blewi, F. F., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(9), 2744.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (1989). US4803281A - Preparation of 4-methylimidazole.
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • Google Patents. (1980). US4224452A - Method for preparing 4-hydroxymethyl imidazoles.
  • National Institutes of Health. (2018). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Acta Crystallographica Section E, 74(Pt 11), 1667–1672.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • PubMed. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-iodobenzaldehyde. Retrieved from [Link]

  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • National Institutes of Health. (2017). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • National Institutes of Health. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Harvard DASH. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]

  • National Institutes of Health. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

Sources

A Technical Guide to 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, a heterocyclic aldehyde of significant interest to researchers, scientists, and professionals in drug development. Its unique structural combination—a reactive aldehyde, a metabolically robust fluorine atom, and the versatile 4-methylimidazole moiety—positions it as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors.

Core Compound Identification and Properties

The foundational step in any research endeavor is the unambiguous identification of the material. This compound is registered under the following identifiers:

PropertyValueCitation(s)
CAS Number 937400-07-2[1][2]
Molecular Formula C₁₁H₉FN₂O[1][2][3]
Molecular Weight 204.20 g/mol [2][3]
IUPAC Name This compound
Physical Form Solid[1]
Typical Purity ≥95-98%[1][2]
Storage Conditions Inert atmosphere, 2-8°C[1]

The Scientific Rationale: Strategic Importance in Synthesis

The value of this compound lies in the strategic combination of its functional groups, each contributing to its utility as a pharmaceutical intermediate.

  • The Aldehyde Group : This is a versatile chemical handle. It readily participates in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations (e.g., Claisen-Schmidt), allowing for the straightforward extension of the molecular scaffold.[4]

  • The Fluoro Substituent : The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. It can block metabolic oxidation at that position and often increases the compound's binding affinity to target proteins.

  • The 4-Methyl-1H-imidazol-1-yl Moiety : Imidazole rings are prevalent in biologically active molecules and are known to participate in hydrogen bonding and other key interactions within enzyme active sites. This moiety is a critical component of numerous kinase inhibitors, including the FDA-approved drug Nilotinib, which targets the Bcr-Abl kinase in chronic myelogenous leukemia (CML). The core 3-(4-methyl-1H-imidazol-1-yl) structure is a well-established pharmacophore for this class of drugs.

The logical flow from this key intermediate to a more complex, biologically active molecule is a cornerstone of modern drug discovery.

Fig. 1: Role as a foundational building block.

Synthesis Protocol: A Validated Approach

While specific patents for the direct synthesis of this exact molecule are not prevalent in public literature, its synthesis can be reliably achieved via a well-established mechanism: Nucleophilic Aromatic Substitution (SNAr). The proposed pathway leverages the activation of the aromatic ring by the electron-withdrawing aldehyde group and the fluorine atom's ability to act as a leaving group.

The most logical precursors are 3,4-difluorobenzaldehyde and 4-methylimidazole .

Synthesis_Workflow reagent1 3,4-Difluorobenzaldehyde reaction Nucleophilic Aromatic Substitution (SNAr) reagent1->reaction Substrate reagent2 4-Methylimidazole reagent2->reaction Nucleophile base Strong Base (e.g., NaH, K2CO3) base->reaction solvent Aprotic Polar Solvent (e.g., DMF, DMSO) solvent->reaction product This compound reaction->product

Fig. 2: Proposed SNAr synthesis workflow.
Step-by-Step Experimental Protocol:

This protocol is adapted from analogous, published procedures for the synthesis of similar N-aryl imidazoles.

  • Preparation : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-methylimidazole (1.0 eq) and a suitable anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Deprotonation : Cool the mixture to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise. Causality: The strong base is required to deprotonate the imidazole nitrogen, forming the highly nucleophilic imidazolide anion, which is necessary to attack the electron-deficient aromatic ring.

  • Nucleophilic Attack : After stirring for 30 minutes at 0°C, add a solution of 3,4-difluorobenzaldehyde (1.05 eq) in DMF dropwise, keeping the temperature below 10°C. Causality: The reaction proceeds via an addition-elimination mechanism. The imidazolide anion attacks the carbon bearing a fluorine atom (C4), which is para to the strongly electron-withdrawing aldehyde group, forming a resonance-stabilized Meisenheimer complex. The fluorine at the 4-position is more activated towards substitution than the fluorine at the 3-position.

  • Reaction Completion : Allow the reaction to warm to room temperature and then heat to 80-90°C for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation : Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water. A precipitate should form. Collect the solid product by vacuum filtration.

  • Purification : Wash the crude solid with water and then with a cold, non-polar solvent like diethyl ether to remove non-polar impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization Profile

Proper characterization is essential for verifying the structure and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following analytical profile is expected:

  • ¹H NMR :

    • An aldehyde proton singlet (~9.9-10.1 ppm).

    • Aromatic protons on the benzaldehyde ring appearing as multiplets or doublets of doublets in the range of 7.5-8.0 ppm.

    • Imidazole ring protons appearing as distinct singlets or doublets between 7.0-8.5 ppm.

    • A methyl group singlet from the imidazole ring around 2.2-2.4 ppm.

  • ¹³C NMR :

    • A carbonyl carbon from the aldehyde group (~190-195 ppm).

    • Aromatic and imidazole carbons appearing in the 110-150 ppm range. The carbon attached to the fluorine will show a characteristic large coupling constant (JC-F).

    • A methyl carbon signal around 13-15 ppm.

  • Mass Spectrometry (MS) : The ESI-MS in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 205.08.

  • Infrared (IR) Spectroscopy : Key signals would include a strong carbonyl (C=O) stretch for the aldehyde at ~1700 cm⁻¹, and C=C/C=N stretching vibrations in the 1500-1600 cm⁻¹ region.

Safety and Handling

As a research chemical, this compound must be handled with appropriate precautions.

  • Hazard Statements (H-phrases) : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Pictogram : GHS07 (Exclamation mark).[1]

  • Precautionary Statements (P-phrases) :

    • Prevention : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1]

    • Response : P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Handling : Use in a well-ventilated area or fume hood. Avoid formation of dust and aerosols.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place as recommended (2-8°C).[1]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its carefully arranged functional groups provide a validated and reliable starting point for constructing complex molecules with therapeutic potential. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of such well-designed, versatile building blocks will only increase, making a thorough understanding of their synthesis, properties, and handling essential for the advancement of drug discovery.

References

  • Sigma-Aldrich. This compound Product Page. Accessed January 3, 2026. (URL not available as it's a dynamic product page, but the information is standard for chemical suppliers).
  • ChemUniverse. This compound. [Link]

  • U.S. Patent US20200377475A1. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • PubChem. 3-Fluoro-4-methylbenzaldehyde. National Institutes of Health. [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". [Link]

  • Lerui Chemical. 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde,98%. [Link]

  • European Patent Office. VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD. [Link]

  • U.S. Patent US7342118B2. Imidazole compounds for the treatment of neurodegenerative disorders.
  • PrepChem.com. Synthesis of 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including a fluorinated benzaldehyde and a substituted imidazole ring, are prevalent in a variety of pharmacologically active compounds. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the imidazole moiety can participate in key binding interactions with biological targets. A thorough understanding of the physical properties of this compound is paramount for its effective utilization in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies required to handle and characterize this compound effectively. This document deviates from a rigid template to present a narrative that is both scientifically rigorous and practically insightful, reflecting the real-world workflow of a research scientist.

I. Chemical Identity and Core Properties

A solid understanding of the fundamental chemical identity of a compound is the bedrock of any scientific investigation. This section outlines the key identifiers and basic physical characteristics of this compound.

Molecular Structure and Identifiers

The structural formula and key identifiers of this compound are summarized in the table below. The presence of a fluorine atom at the 3-position of the benzaldehyde ring and a 4-methylimidazole group at the 4-position are critical features influencing its chemical behavior.

PropertyValueSource(s)
Molecular Formula C₁₁H₉FN₂O[1][2]
Molecular Weight 204.20 g/mol [1][2][3]
CAS Number 937400-07-2[1][2][4]
IUPAC Name This compound[3]
Canonical SMILES CC1=CN=CN1C2=C(C=C(C=C2)C=O)F[3]
InChI Key PFMQXOURKMPGNP-UHFFFAOYSA-N[1]
General Physical Appearance and Storage

Based on supplier information, this compound is a solid at ambient temperature.[1] For maintaining its integrity and purity, which is often cited as ≥95-98%, proper storage is crucial.[1][2][5]

  • Physical Form: Solid[1]

  • Suggested Storage: Store in an inert atmosphere at 2-8°C.[1]

The rationale for these storage conditions lies in the potential for the aldehyde functional group to undergo oxidation, especially in the presence of air and light. Refrigeration slows down potential degradation pathways, while an inert atmosphere minimizes oxidative processes.

II. Thermal and Solubility Properties: A Practical Guide

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. For a related compound, 3-Fluoro-4-hydroxybenzaldehyde, the melting point is reported as 121-124°C, which can serve as a rough estimate.[6]

This protocol outlines the standard capillary melting point determination method.

dot

Caption: Workflow for Melting Point Determination.

Boiling Point

Due to its solid nature and likely high boiling point, distillation is not a standard method for the purification of this compound. At elevated temperatures, decomposition is a significant risk. Therefore, experimental determination of the boiling point at atmospheric pressure is not recommended.

Solubility Profile: Essential for Drug Development

The solubility of a compound in various solvents is a critical factor, particularly in drug development, as it impacts formulation, administration, and bioavailability. The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.

This protocol provides a step-by-step guide to determining the solubility of this compound in a given solvent.

dot

Caption: Workflow for Shake-Flask Solubility Determination.

Expected Solubility: Given its structure, this compound is expected to exhibit moderate to good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. Its aqueous solubility is likely to be pH-dependent due to the basic nature of the imidazole ring.

III. Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound. This section outlines the expected spectroscopic features of this compound and provides standard protocols for data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, aromatic rings, and C-F bond.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Comments
Aldehyde C-H Stretch2830-2695Often appears as a pair of weak to medium bands.
Aldehyde C=O Stretch~1700Strong absorption. Conjugation with the aromatic ring will lower the frequency.
Aromatic C=C Stretch1600-1450Multiple bands of varying intensity.
C-F Stretch1250-1000Strong absorption.

The Attenuated Total Reflectance (ATR) method is a modern and convenient technique for obtaining the IR spectrum of a solid sample with minimal preparation.

dot

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will be crucial for structural confirmation. For the related compound, 4-(1H-imidazol-1-yl)benzaldehyde, detailed NMR data is available and serves as a useful comparison.[7]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Proton(s)Expected Chemical Shift (ppm)Multiplicity
Aldehyde (-CHO)9.8 - 10.1Singlet
Aromatic (Benzene ring)7.0 - 8.0Multiplets
Imidazole7.0 - 8.0Singlets/Multiplets
Methyl (-CH₃)~2.3Singlet

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon(s)Expected Chemical Shift (ppm)
Aldehyde (C=O)185 - 195
Aromatic & Imidazole110 - 150
Methyl (-CH₃)~15
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

Expected Mass Spectrometry Data:

  • Molecular Ion [M]⁺ or [M+H]⁺: m/z ≈ 204.07 or 205.08

  • Fragmentation: Expect characteristic fragmentation patterns, such as the loss of the aldehyde group (-CHO) or cleavage of the imidazole ring.

IV. Safety and Handling

A thorough understanding of the potential hazards associated with a chemical is essential for safe laboratory practice. The following information is derived from available Safety Data Sheets (SDS).[1][8][9]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always consult the most recent Safety Data Sheet from your supplier before handling this compound and work in a well-ventilated fume hood.

V. Conclusion

This technical guide has provided a comprehensive overview of the known and expected physical properties of this compound. While some experimental data for this specific molecule is not widely published, this guide empowers researchers by providing detailed, actionable protocols for its determination. A systematic approach to characterizing novel compounds, as outlined in this document, is fundamental to advancing research in medicinal chemistry and drug development. The insights and methodologies presented herein are intended to serve as a valuable resource for scientists working with this and structurally related compounds.

References

  • This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h97ed16b3]
  • Benzaldehyde, 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)-. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02188658.htm]
  • 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde oxime. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-fluoro-4-1h-imidazol-1-yl-benzaldehyde-oxime-2195843-80-7]
  • 3-Fluoro-4-hydroxybenzaldehyde - SAFETY DATA SHEET. Ossila. [URL: https://www.ossila.com/pages/3-fluoro-4-hydroxybenzaldehyde-sds]
  • Products - 2a biotech. 2a biotech. [URL: https://www.2abio.com/prodetail/937400-07-2.html]
  • Safety Data Sheet - ChemScene. ChemScene. [URL: https://www.chemscene.com/cas/937400-07-2.html]
  • 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0112817]
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. [URL: https://www.mdpi.com/1422-8599/2022/3/M1375]
  • 3-fluoro-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde. Smolecule. [URL: https://www.smolecule.com/3-fluoro-4-(5-methyl-1h-imidazol-1-yl)benzaldehyde.html]
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC447470010&productDescription=3-%281H-IMIDAZOL-1-YLMETHYL%29BENZALDEHYDE&vendorId=VN00032119&countryCode=US&language=en]
  • 3-Fluoro-4-hydroxybenzaldehyde SDS, 405-05-0 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/3-Fluoro-4-hydroxybenzaldehyde-cas-405-05-0.html]
  • This compound. ChemUniverse. [URL: https://www.chemuniverse.com/3-fluoro-4-4-methyl-1h-imidazol-1-yl-benzaldehyde-p-937400-07-2]
  • 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-methylbenzaldehyde]
  • What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?. Guidechem. [URL: https://www.guidechem.com/news/what-are-the-synthesis-and-applications-of-3-fluoro-4-methoxybenzaldehyde-191022.html]
  • 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9745585.htm]
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8139121/]
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [URL: https://www.mdpi.com/1422-8599/2021/1/M1268]
  • 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2085_msds.pdf]
  • BLD Pharmatech. BLD Pharmatech. [URL: https://www.bldpharm.com/products/BLD-97ED16B3.html]
  • 3-FLUORO-4-(4-METHYL-1H-IMIDAZOL-1-YL)-BENZALDEHYDE - product Search. ChemCD. [URL: http://www.chemcd.com/prosearch/en/3-FLUORO-4-(4-METHYL-1H-IMIDAZOL-1-YL)-BENZALDEHYDE.html]
  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1999/p2/a903274h]
  • Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10065963/]
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. [URL: https://www.researchgate.net/publication/351787115_Crystallographic_and_spectroscopic_characterization_of_two_1-phenyl-1H-imidazoles_4-1H-Imidazol-1-ylbenzaldehyde_and_1-4-methoxyphenyl-1H-imidazole]
  • Cas 937400-94-7,2-azidoethyl β-D-glucopyranosyl-(1,4) - LookChem. LookChem. [URL: https://www.lookchem.com/cas-937/937400-94-7.html]

Sources

An In-depth Technical Guide to the Spectral Analysis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, with the CAS Number 937400-07-2, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structural complexity, featuring a fluorinated benzaldehyde core linked to a methyl-substituted imidazole ring, necessitates a comprehensive analytical characterization to ensure its identity, purity, and to understand its electronic properties. This guide provides a detailed exploration of the expected spectral data for this molecule, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this document, authored from the perspective of a Senior Application Scientist, offers expert-predicted spectra and interpretations based on established principles and data from analogous structures. The methodologies for acquiring such data are also detailed, providing a robust framework for researchers working with this and similar molecules.

Molecular Structure and Its Implications for Spectral Analysis

The unique arrangement of functional groups in this compound dictates its spectral characteristics. The electron-withdrawing nature of the fluorine and aldehyde groups, combined with the electronic effects of the imidazole ring, creates a distinct electronic environment for each nucleus. Understanding these influences is paramount for the accurate interpretation of NMR and MS data.

Figure 1: Chemical structure of this compound.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the number, environment, and connectivity of protons.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO9.9 - 10.1s-
Ar-H7.8 - 8.0m-
Ar-H7.6 - 7.8m-
Im-H7.9 - 8.1s-
Im-H7.1 - 7.3s-
CH₃2.2 - 2.4s-
Interpretation and Rationale
  • Aldehyde Proton (CHO): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen, resulting in a characteristic downfield chemical shift in the range of 9.9-10.1 ppm. It is expected to appear as a singlet as there are no adjacent protons to couple with.

  • Aromatic Protons (Ar-H): The protons on the benzaldehyde ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons ortho and para to the electron-withdrawing aldehyde group will be shifted downfield. The fluorine atom will introduce further splitting (H-F coupling).

  • Imidazole Protons (Im-H): The two protons on the imidazole ring will appear as singlets, as they are not coupled to each other. Their chemical shifts will be influenced by the aromatic nature of the imidazole ring and its connection to the phenyl group.

  • Methyl Protons (CH₃): The methyl group protons attached to the imidazole ring are expected to appear as a singlet in the upfield region of the spectrum, typically around 2.2-2.4 ppm.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12-16 ppm is typically sufficient.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O190 - 195
C-F160 - 165 (d, ¹JCF ≈ 250 Hz)
Ar-C115 - 140
Im-C118 - 140
CH₃12 - 15
Interpretation and Rationale
  • Carbonyl Carbon (C=O): The carbon of the aldehyde group is highly deshielded and will appear at the far downfield end of the spectrum, typically between 190 and 195 ppm.

  • Fluorine-Bound Carbon (C-F): The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet in the proton-decoupled ¹³C NMR spectrum. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

  • Aromatic and Imidazole Carbons (Ar-C, Im-C): The remaining aromatic and imidazole carbons will resonate in the typical range of 115-140 ppm. The specific chemical shifts will be influenced by the substituents on the rings.

  • Methyl Carbon (CH₃): The methyl carbon will be the most shielded carbon, appearing at the upfield end of the spectrum, typically between 12 and 15 ppm.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed for the ¹³C frequency.

  • Acquisition: A standard proton-decoupled pulse sequence is used to acquire the spectrum, which simplifies the signals to singlets. A wider spectral width (e.g., 0-220 ppm) is necessary.

  • Processing and Analysis: The FID is processed similarly to the ¹H NMR data. The chemical shifts of the resulting singlets are then assigned to the corresponding carbon atoms in the molecule.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.[3] The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, making it a powerful tool for structural elucidation.[4][5]

Predicted ¹⁹F NMR Data
FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
Ar-F-110 to -120m
Interpretation and Rationale
  • Aromatic Fluorine (Ar-F): The single fluorine atom on the benzaldehyde ring is expected to resonate in the typical region for aryl fluorides. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Experimental Protocol for ¹⁹F NMR
  • Sample Preparation: Sample preparation is similar to that for ¹H NMR.

  • Instrument Setup: The spectrometer is tuned to the ¹⁹F frequency.

  • Acquisition: A standard one-pulse experiment is typically sufficient. Proton decoupling can be employed to simplify the spectrum if necessary.

  • Processing and Analysis: The data is processed in the same manner as for other NMR experiments. The chemical shift and multiplicity of the fluorine signal are analyzed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted Fragment
218[M]⁺ (Molecular Ion)
217[M-H]⁺
189[M-CHO]⁺
137[M-C₇H₄FO]⁺
81[C₄H₅N₂]⁺
Interpretation and Rationale
  • Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (218 g/mol ).

  • [M-H]⁺: Loss of a hydrogen atom, likely from the aldehyde group, is a common fragmentation pathway.

  • [M-CHO]⁺: Cleavage of the aldehyde group is another expected fragmentation.

  • Other Fragments: Further fragmentation of the molecule will lead to the formation of smaller, stable ions, such as the imidazolyl cation.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Advanced 2D NMR Techniques for Structural Confirmation

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Figure 2: Predicted key HMBC correlations for this compound.

An HMBC experiment would be particularly insightful, revealing long-range (2-3 bond) correlations between protons and carbons. For instance, a correlation between the aldehyde proton and the aromatic carbons would confirm their connectivity. Similarly, correlations between the imidazole protons and the carbons of the benzaldehyde ring would verify the attachment point of the two ring systems.

Conclusion

The comprehensive spectral analysis of this compound through ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS is essential for its unambiguous identification and characterization. This guide provides a detailed predictive framework for these analytical techniques, grounded in fundamental principles and data from analogous structures. The provided experimental protocols offer a practical guide for researchers to obtain high-quality spectral data. The application of advanced 2D NMR techniques is highly recommended for complete structural elucidation. This document serves as a valuable resource for scientists and professionals engaged in the synthesis, analysis, and application of this and related novel chemical entities.

References

  • Supporting Information for various benzaldehyde derivatives. (Note: While not the exact compound, this provides a basis for predicting NMR shifts of substituted benzaldehydes).
  • ChemUniverse. This compound. [Link]

  • Cobas, C., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • PubChem. 3-Fluoro-4-methylbenzaldehyde. [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. [Link]

  • University of Strathclyde. 19Fluorine NMR. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its structural motifs, including a fluorinated benzene ring, an imidazole group, and a reactive aldehyde function, make it a valuable building block for the synthesis of novel therapeutic agents. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, impacting everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination. The guide emphasizes not just the "how" but the "why" behind experimental choices, ensuring a robust and reproducible approach to handling this important chemical entity.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, a nuanced interplay of its structural features dictates its solubility profile.

Molecular Structure and Polarity

The molecule can be dissected into several key functional regions, each contributing to its overall polarity and potential for intermolecular interactions:

  • Benzaldehyde Core: The aromatic ring is largely nonpolar, favoring interactions with other aromatic or nonpolar solvents through π-π stacking. The aldehyde group, however, introduces a significant dipole moment due to the electronegative oxygen atom, making it a site for dipole-dipole interactions and a hydrogen bond acceptor.

  • Imidazole Ring: This heterocyclic component is polar and capable of acting as both a hydrogen bond donor (the N-H proton, though in this case it is substituted) and acceptor (the lone pair on the sp2 hybridized nitrogen). The presence of the imidazole ring generally increases solubility in polar solvents.

  • Fluorine Substituent: Fluorine is the most electronegative element, and its substitution on the benzene ring creates a strong dipole. The carbon-fluorine bond can participate in dipole-dipole interactions and can also act as a weak hydrogen bond acceptor. The presence of fluorine can modulate the electronic properties of the entire molecule, which can in turn affect its solubility.[1][2][3][4]

  • Methyl Group: The methyl group on the imidazole ring is nonpolar and contributes to the hydrophobic character of the molecule.

The overall polarity of this compound is a composite of these features, making it a molecule with both polar and nonpolar characteristics. This suggests it will exhibit a range of solubilities across different organic solvents.

Intermolecular Forces at Play

The dissolution of this compound in a solvent requires the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The key intermolecular forces involved are:

  • Van der Waals Forces: These are present in all molecules and will be the dominant force in nonpolar solvents.

  • Dipole-Dipole Interactions: The polar functional groups (aldehyde, imidazole, C-F bond) will lead to significant dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: The ability of the imidazole and aldehyde groups to accept hydrogen bonds is a crucial factor for solubility in protic solvents like alcohols.

The balance of these forces will determine the extent to which this compound dissolves in a given solvent.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is essential for obtaining reliable and reproducible data. The following sections outline a robust experimental workflow.

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided in the table below.

CategoryItem
Chemicals This compound (purity ≥ 98%)[5], A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, chloroform, ethyl acetate, toluene, hexane) of appropriate purity (e.g., HPLC grade), Deionized water
Glassware Volumetric flasks, Scintillation vials with screw caps, Graduated cylinders, Pipettes (glass and micropipettes)
Equipment Analytical balance (± 0.1 mg), Magnetic stirrer with stir bars, Vortex mixer, Temperature-controlled shaker or water bath, Centrifuge, High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer, pH meter (for aqueous solutions)
Experimental Workflow: A Step-by-Step Guide

The following workflow provides a detailed procedure for determining the equilibrium solubility of the target compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solvent Solvent Selection & Degassing prep_stock Stock Solution Preparation for Calibration prep_solvent->prep_stock calibration Calibration Curve Generation prep_stock->calibration prep_vials Vial Preparation with Excess Solute equilibration Incubation at Controlled Temperature with Agitation prep_vials->equilibration sampling Sample Withdrawal & Filtration/Centrifugation equilibration->sampling dilution Serial Dilution sampling->dilution analysis Quantitative Analysis (HPLC/UV-Vis) dilution->analysis quantification Concentration Calculation analysis->quantification calibration->quantification reporting Report Solubility (e.g., mg/mL) quantification->reporting

Caption: Workflow for Equilibrium Solubility Determination.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Seal the vials tightly to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a temperature-controlled shaker or water bath set to a standard temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

Step 3: Sample Collection and Preparation

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a pipette. It is critical not to disturb the solid at the bottom of the vial.

  • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. Alternatively, centrifuge the vials at high speed and collect the supernatant.

Step 4: Quantitative Analysis

  • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[6][7][8][9][10]

Step 5: Data Analysis and Reporting

  • Prepare a calibration curve using standard solutions of known concentrations.

  • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically reported in mg/mL or mol/L.

Analytical Method Development: HPLC-UV

A reverse-phase HPLC method is well-suited for the quantification of this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

Chromatographic Conditions (starting point for method development):

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL

Predicted Solubility Profile and Discussion

While specific experimental data is not publicly available, a qualitative solubility profile can be predicted based on the molecular structure and the principles of intermolecular forces.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group can act as a hydrogen bond donor to the aldehyde and imidazole nitrogens, and as a hydrogen bond acceptor. The polarity of the solvent will also favor interactions with the polar functional groups of the solute.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Moderate to HighThese solvents are polar and can engage in dipole-dipole interactions with the solute. They are hydrogen bond acceptors but not donors. The lack of hydrogen bond donation may result in slightly lower solubility compared to protic solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can interact with the solute through dipole-dipole forces. They are generally good solvents for a wide range of organic compounds.
Ester Ethyl AcetateModerateEthyl acetate is a moderately polar solvent and a hydrogen bond acceptor. Its solubility profile is often intermediate between polar aprotic and nonpolar solvents.
Aromatic TolueneLow to ModerateToluene is largely nonpolar but can engage in π-π stacking with the benzene ring of the solute. The overall polarity mismatch with the polar functional groups of the solute will likely limit solubility.
Nonpolar Hexane, HeptaneVery LowThe lack of polarity and inability to form strong intermolecular interactions with the polar functional groups of this compound will result in very poor solubility.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.[5]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory.

Always consult the Safety Data Sheet (SDS) for the most up-to-date safety and handling information before working with this compound.

Conclusion

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-79. [Link]

  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylbenzaldehyde. Retrieved from [Link]

  • Kazemifard, A. G., Moore, D. E., Mohammadi, A., & Kebriyaeezadeh, A. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-691. [Link]

  • University of California, Irvine. (n.d.). Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry.
  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • NIH. (2020, October 14). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

  • NIH. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

  • ResearchGate. (2008, September). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • NIH. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • ResearchGate. (2010, August). Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining the single-crystal X-ray structure of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. This compound is a significant scaffold in medicinal chemistry, and a detailed understanding of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and validation systems inherent in crystallographic analysis.

Introduction: The Significance of Structural Insight

This compound is a key intermediate in the synthesis of various pharmaceutically active molecules.[1][3] Its constituent parts—a fluorinated benzaldehyde and a methyl-imidazole moiety—are prevalent in modern therapeutics, contributing to enhanced metabolic stability, binding affinity, and lipophilicity.[1] A definitive crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its chemical behavior and for designing molecules with improved efficacy and pharmacokinetic profiles.[4][5]

The Crystallization Imperative: From Powder to Perfection

The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step in the process. For a molecule like this compound, which is a solid at room temperature, a variety of crystallization techniques should be explored.[6]

Experimental Protocol: Crystal Growth

A systematic approach to screening for optimal crystallization conditions is crucial. The following is a representative protocol:

  • Purity is Paramount: Ensure the compound is of high purity (>98%), as impurities can inhibit nucleation and crystal growth.[7]

  • Solvent Screening:

    • Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

    • Select a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Common Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution of the compound on a siliconized glass slide. Invert the slide over a reservoir containing a solvent in which the compound is insoluble (the precipitant). The slow diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

For this compound, a mixture of a polar solvent like ethanol and a less polar co-solvent such as hexane could be a promising starting point for vapor diffusion experiments.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once suitable crystals are obtained (typically 0.1-0.3 mm in size), the next step is to analyze them using a single-crystal X-ray diffractometer.[8] This non-destructive technique provides detailed information about the internal lattice of the crystalline substance.[5][9]

The Workflow of Data Collection and Processing

The following diagram illustrates the key stages of single-crystal X-ray diffraction analysis:

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Diffractometer X-ray Diffractometer Crystal_Selection->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (Phase Problem) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Experimental workflow for crystal structure determination.
Detailed Steps in Data Acquisition
  • Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation if data is collected at low temperatures (typically 100 K).[9]

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected by a detector.[4][8] Modern diffractometers automate this process, collecting a complete dataset.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors like absorption. This results in a file containing a list of reflections with their corresponding intensities.

Structure Solution and Refinement: From Data to a Definitive Model

The processed diffraction data provides the amplitudes of the structure factors, but not their phases. This is known as the "phase problem" in crystallography.[10]

Solving the Phase Problem

For small molecules like this compound, direct methods are typically employed to solve the phase problem.[10] These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates.

The Iterative Process of Structure Refinement

Once an initial model of the structure is obtained, it is refined to best fit the experimental data.[10][11] This is typically achieved through least-squares refinement, where the differences between the observed and calculated structure factor amplitudes are minimized.[10]

The refinement process involves adjusting:

  • Atomic coordinates (x, y, z)

  • Anisotropic displacement parameters (describing the thermal motion of the atoms)

  • Occupancies (if there is atomic disorder)

Hydrogen atoms are often placed in calculated positions and refined using a riding model.[12]

The quality of the final refined structure is assessed by several factors, including the R-factor (residual factor), the goodness-of-fit (GooF), and the residual electron density map.

Hypothetical Crystallographic Data for this compound

The following table presents hypothetical but realistic crystallographic data for the title compound, which a researcher might expect to obtain.

ParameterHypothetical Value
Chemical FormulaC₁₁H₉FN₂O
Formula Weight204.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.521(3)
b (Å)12.145(4)
c (Å)9.332(3)
α (°)90
β (°)105.67(2)
γ (°)90
Volume (ų)928.9(5)
Z4
Calculated Density (g/cm³)1.460
Absorption Coeff. (mm⁻¹)0.108
F(000)424
Crystal Size (mm³)0.25 x 0.20 x 0.15
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
θ range for data (°)2.5 to 27.5
Reflections collected8542
Independent reflections2134 [R(int) = 0.035]
Data / restraints / params2134 / 0 / 136
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.042, wR₂ = 0.115
R indices (all data)R₁ = 0.055, wR₂ = 0.128
Largest diff. peak/hole (e.Å⁻³)0.25 and -0.21

Visualizing the Molecular Structure

The refined crystal structure provides the precise three-dimensional arrangement of the atoms. The following is a representation of the molecular structure of this compound.

Schematic of this compound.

Conclusion: The Power of a Definitive Structure

The determination of the single-crystal X-ray structure of this compound is a critical step in leveraging its full potential in drug discovery. The detailed structural information empowers medicinal chemists to design more effective and specific therapeutics. This guide outlines a robust and validated workflow for achieving this goal, emphasizing the importance of careful experimental design and rigorous data analysis.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure.
  • Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable.
  • Single Crystal X-ray Diffraction. (n.d.). University of York.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • Refinement of crystal structures. (n.d.). Oxford Academic.
  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA.
  • Structure refinement: Some background theory and practical strategies. (2025, August 7). ResearchGate.
  • This compound. (n.d.). Sigma-Aldrich.
  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (n.d.). Google Patents.
  • The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. (2025, May 22). PubMed.

Sources

A Strategic Guide to the Chemical Reactivity of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide on the chemical reactivity of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, a pivotal building block for researchers, scientists, and professionals in drug development. With full editorial control, this guide is structured to provide a comprehensive understanding of the molecule's synthetic utility, grounded in scientific principles and practical application.

Introduction: A Privileged Intermediate in Kinase Inhibitor Synthesis

This compound, bearing the CAS number 937400-07-2, is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry.[1][2] Its unique structural amalgamation—a reactive aldehyde, a fluorine-substituted phenyl ring, and a 4-methylimidazole moiety—renders it a valuable scaffold, particularly in the synthesis of novel kinase inhibitors and other targeted therapeutics.[3][4] The strategic placement of these functional groups provides multiple avenues for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide will explore the core reactivity of this compound, offering both mechanistic rationale and actionable synthetic protocols.

Molecular Architecture and Reactivity Profile

The chemical behavior of this compound is dictated by the electronic interplay of its constituent parts. A thorough understanding of these influences is critical for predicting its reactivity and designing successful synthetic strategies.

  • The Aldehyde Group: As the primary electrophilic center, the aldehyde is susceptible to a wide array of nucleophilic addition reactions. The reactivity of the carbonyl carbon is significantly enhanced by the electron-withdrawing nature of the substituents on the aromatic ring.

  • The Fluorinated Phenyl Ring: The fluorine atom at the 3-position exerts a powerful electron-withdrawing inductive effect, increasing the electrophilicity of the adjacent aldehyde. Furthermore, this fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is further activated.

  • The 4-Methylimidazole Moiety: This heterocyclic ring, attached at the N-1 position, influences the electronic properties of the phenyl ring. The N-3 atom of the imidazole is basic and can be protonated or participate in reactions as a nucleophile. The methyl group at the C-4 position provides steric and electronic modulation.

The following diagram illustrates the key reactive sites on the molecule.

Caption: Key reactive centers of the title compound.

Key Synthetic Transformations and Protocols

This section details the primary reaction pathways for this compound, providing mechanistic insights and adaptable experimental procedures.

Reactions at the Aldehyde: A Gateway to Diverse Scaffolds

The aldehyde functionality is the most versatile handle for molecular elaboration, readily undergoing nucleophilic additions to construct a variety of pharmacologically relevant motifs.

This one-pot reaction is a cornerstone for installing amine functionalities, crucial for modulating solubility and forming key interactions with biological targets. The process involves the formation of an imine intermediate, which is then reduced in situ.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild and selectively reduces the protonated imine intermediate without significantly affecting the starting aldehyde.[5] The reaction is often carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) which are compatible with the mild reducing agent and facilitate the removal of water formed during imine formation.

Experimental Protocol: General Reductive Amination

  • Imine Formation: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous DCM. Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Expected Products from Reductive Amination

EntryAmine ComponentExpected ProductApplication Context
1AnilineN-((3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methyl)anilineKinase Inhibitors[3]
2Piperazine1-((3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methyl)piperazineGPCR Modulators
3Morpholine4-((3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methyl)morpholineCNS-active compounds

These reactions are instrumental in converting the aldehyde to an alkene, a key functional group for further transformations or as a final structural element.

Causality Behind Experimental Choices: The Wittig reaction is a robust method for alkene synthesis.[6][7][8] The choice of a stabilized or non-stabilized ylide will influence the stereoselectivity of the resulting alkene.[9] The Horner-Wadsworth-Emmons (HWE) variant often provides better E-selectivity and easier purification due to the water-soluble nature of the phosphate byproduct.

Experimental Protocol: General Wittig Reaction

  • Ylide Generation: To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium or sodium hydride to generate the ylide.

  • Aldehyde Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. After a standard work-up, purify the alkene product by column chromatography.

start Start ylide_prep Ylide Preparation (Phosphonium Salt + Base in THF) start->ylide_prep aldehyde_add Aldehyde Addition (0 °C to RT) ylide_prep->aldehyde_add reaction_monitor Reaction Monitoring (TLC / LC-MS) aldehyde_add->reaction_monitor workup Aqueous Work-up & Extraction reaction_monitor->workup purification Purification (Column Chromatography) workup->purification product Alkene Product purification->product

Caption: General workflow for a Wittig olefination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom, activated by the ortho-aldehyde group, can be displaced by strong nucleophiles under appropriate conditions. This allows for the introduction of a variety of substituents directly onto the aromatic ring.

Causality Behind Experimental Choices: SNAr reactions require electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[10] The aldehyde group in the target molecule serves this purpose. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.

Experimental Protocol: General SNAr Reaction

  • Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 eq), the nucleophile (e.g., a secondary amine or thiol, 1.2 eq), and a base such as potassium carbonate (2.0 eq) in anhydrous DMF.

  • Heating: Heat the mixture to an elevated temperature (e.g., 80-120 °C) and stir until the reaction is complete.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent. After a standard work-up, purify the product by column chromatography.

Strategic Synthesis Planning

The multifunctionality of this compound necessitates careful planning in multi-step syntheses to avoid unwanted side reactions.

Protecting Group Strategy: If SNAr or other reactions are to be performed under conditions that would affect the aldehyde (e.g., strong bases or nucleophiles), the aldehyde should be protected, for instance, as an acetal. The acetal can be readily deprotected under acidic conditions once the other transformations are complete.

Order of Operations: The sequence of reactions is paramount. It is generally advisable to perform reactions on the aldehyde first, as it is the most reactive site under many conditions. If SNAr is desired, protecting the aldehyde beforehand is a prudent strategy.

The following flowchart outlines a decision-making process for utilizing this versatile building block.

start Synthetic Goal q1 Modify Aldehyde? start->q1 aldehyde_rxn Perform Aldehyde Reaction (e.g., Reductive Amination, Wittig) q1->aldehyde_rxn Yes q2 Modify Ring? q1->q2 No aldehyde_rxn->q2 protect Protect Aldehyde (e.g., Acetal Formation) q2->protect Yes final_product Final Product q2->final_product No snar_rxn Perform SNAr Reaction protect->snar_rxn deprotect Deprotect Aldehyde snar_rxn->deprotect deprotect->final_product

Caption: Decision flowchart for synthetic route design.

Conclusion

This compound stands out as a strategically important intermediate in modern drug discovery. Its well-defined points of reactivity—the electrophilic aldehyde, the SNAr-susceptible fluoro-substituent, and the modifiable imidazole ring—provide a rich platform for the synthesis of complex and diverse molecular architectures. By understanding the principles of its chemical reactivity as outlined in this guide, researchers can effectively leverage this compound to accelerate the development of novel therapeutics, particularly in the realm of kinase inhibition. The provided protocols, grounded in established chemical principles, offer a solid foundation for the practical application of this valuable synthetic building block.

References

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • This compound. ChemUniverse. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. [Link]

  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH. [Link]

  • Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • Three stories on Eph kinase inhibitors. Caflisch group. [Link]

  • United States Patent (19). Googleapis.com. [Link]

Sources

A Technical Guide to the Potential Biological Activity of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of the potential biological activities of the novel synthetic compound, 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. Lacking direct empirical data in the current literature, this guide establishes a robust scientific rationale for its investigation based on well-established principles of medicinal chemistry and structure-activity relationships (SAR). The compound uniquely combines two "privileged scaffolds": a fluorinated benzaldehyde and a 4-methyl-imidazole moiety. The strategic incorporation of a fluorine atom is a validated method for enhancing metabolic stability, binding affinity, and overall pharmacological potency.[1][2] Similarly, the imidazole ring is a cornerstone of numerous therapeutic agents, known for a wide spectrum of biological activities including anticancer and antimicrobial effects.[3][4] This guide will dissect the therapeutic potential derived from these structural components, propose detailed experimental workflows for validating predicted activities, and provide the mechanistic hypotheses underpinning these proposals.

Introduction to the Target Compound

This compound is a heterocyclic aromatic aldehyde. Its structure suggests significant potential as a versatile building block or a standalone therapeutic agent.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueReference
CAS Number 937400-07-2[5]
Molecular Formula C₁₁H₉FN₂O[6]
Molecular Weight 204.20 g/mol [7]
Physical Form Solid
Purity (Typical) ≥95-98%[6]
Storage Inert atmosphere, 2-8°C
The Rationale for Investigation: A Synthesis of Privileged Scaffolds

The scientific impetus to investigate this specific molecule stems from the convergence of two powerful motifs in drug discovery.

  • The Fluoro-Substituted Phenyl Ring: The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry.[8] Fluorine's high electronegativity and small size can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability.[2][9] This often leads to enhanced membrane permeability and stronger interactions with biological targets, frequently translating to improved potency and a better pharmacokinetic profile.[2][10] Fluorinated benzaldehydes, in particular, are key intermediates in the synthesis of potent anticancer agents.[1]

  • The 4-Methyl-Imidazole Moiety: The imidazole ring is a ubiquitous heterocycle in biologically active compounds, including the essential amino acid histidine.[4][11] This scaffold is considered "privileged" due to its ability to engage in hydrogen bonding and coordinate with metallic cofactors in enzymes, allowing it to interact with a wide array of biological targets.[12] Imidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[3][4][13]

The logical combination of these two scaffolds in a single molecule provides a strong rationale for predicting significant biological activity.

G cluster_0 Structural Motifs cluster_1 Predicted Biological Activities Fluoro-Benzaldehyde Fluoro-Benzaldehyde Anticancer Anticancer Fluoro-Benzaldehyde->Anticancer Enhances Potency & Metabolic Stability [1, 7] Antimicrobial Antimicrobial Fluoro-Benzaldehyde->Antimicrobial Increases Efficacy [2] 4-Methyl-Imidazole 4-Methyl-Imidazole 4-Methyl-Imidazole->Anticancer Kinase Inhibition & Apoptosis Induction [5] 4-Methyl-Imidazole->Antimicrobial Broad-Spectrum Activity [8, 23] G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Elucidation A Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Anticancer Cytotoxicity (MTT Assay) B->C D Antimicrobial Screening (MIC Assay) B->D E Kinase Inhibition Assay C->E If Active F Cell Cycle Analysis C->F If Active G Bacterial/Fungal Mechanism of Action D->G If Active

Caption: A tiered experimental validation workflow.

Synthesis and Characterization

While the compound is commercially available, custom synthesis may be required for larger quantities or analogue development. A plausible route involves a nucleophilic aromatic substitution reaction.

  • Protocol: Synthesis. Based on similar preparations,[14] a potential synthesis involves reacting 4-fluoro-3-formylbenzonitrile with 4-methylimidazole in the presence of a strong base like sodium hydride in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). The reaction would be followed by appropriate workup and purification via column chromatography or recrystallization.

In Vitro Anticancer Activity Assessment

This initial screen determines the concentration at which the compound inhibits cancer cell growth.

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment. [15]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Treat the cells with these different concentrations and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan. [16]4. Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Table 2: Representative Data Structure for MTT Assay Results

Cell Line Compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
MCF-7 Experimental Value Control Value
HepG2 Experimental Value Control Value

| A549 | Experimental Value | Control Value |

If significant cytotoxicity is observed, a direct enzymatic assay can validate kinase inhibition.

  • Assay Setup: Use a commercially available kinase assay kit (e.g., for VEGFR-2 or EGFR). The assay typically relies on a fluorescence or luminescence-based readout.

  • Reaction: In a 96-well plate, combine the recombinant kinase, its specific substrate, and ATP.

  • Inhibition: Add serial dilutions of the test compound to the wells. Include a known inhibitor (e.g., Sorafenib) as a positive control.

  • Incubation: Allow the kinase reaction to proceed for the recommended time at the optimal temperature.

  • Detection: Add the detection reagent, which measures the amount of phosphorylated substrate or remaining ATP.

  • Analysis: Measure the signal and calculate the percent inhibition relative to the no-compound control. Determine the IC₅₀ value for enzyme inhibition.

In Vitro Antimicrobial Activity Assessment

This assay establishes the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. [17]2. Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. [18] Table 3: Representative Data Structure for MIC Assay Results

    Organism Compound MIC (µg/mL) Control Drug MIC (µg/mL)
    S. aureus Experimental Value Ciprofloxacin Value
    E. coli Experimental Value Ciprofloxacin Value

    | C. albicans | Experimental Value | Fluconazole Value |

Data Interpretation & Future Directions

  • Anticancer: An IC₅₀ value in the low micromolar or nanomolar range against cancer cell lines would be considered a significant hit. [19][16]If the compound shows potent cytotoxicity, subsequent steps should include selectivity testing against normal human cell lines (e.g., HDF),[19] cell cycle analysis via flow cytometry to see where the compound arrests cell division,[15] and eventually, in vivo studies in xenograft models.

  • Antimicrobial: A low MIC value indicates potent activity. [10][20]Follow-up studies could include time-kill kinetic assays to determine if the compound is bactericidal or bacteriostatic [10]and assays to elucidate the mechanism of action (e.g., membrane permeability, DNA gyrase inhibition).

Conclusion

This compound stands as a high-potential candidate for drug discovery research. Its chemical architecture, which marries the stability- and potency-enhancing properties of a fluoro-aryl group with the versatile, target-binding capabilities of an imidazole ring, provides a compelling, evidence-based rationale for its investigation. The proposed workflows for evaluating its anticancer and antimicrobial activities offer a clear and structured path for elucidating its therapeutic potential. The insights gained from these studies could pave the way for the development of a new class of therapeutic agents.

References

  • Benchchem. Applications of Fluorinated Benzaldehydes in Drug Discovery: Detailed Application Notes and Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEGc81Yhk-7hJh_he6KfZP-A6tnetIWxr9-bfC98FhshX_n30Ll2pXk2-FNGTfU6TIkwlZmz-_fZivPt04xvAFVEH5DaQ45a30g6-3Met8QJKo-QOMS8mHcyIoQya_fYDq7ni5rXg2m3-yaf6y2mHXusQX7t4XYjuOWJ_RZlcBODqQxHNAOayHE4-W0CuIEl4-uikIguvLBR9SokQTNPqnF-phLDLf48cSO6BnWXY-DEFW4IXUtaqRJTyIUzbia81bLw==]
  • Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4791. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7589886/]
  • Celestina, S., et al. The Role of Imidazole Derivatives in Modern Drug Discovery. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-oCK8ohyNn2LIU9mxCdVp0ZRRIMlt8CAVTeq9ByJbR3EXGNSxXteRQ4l8bSoxEDkj9Lwanv30I5GjJd0Sgbp0aF-PT7w2qB_m_4TmKM2uJtHDBZ10i6JGuoYb6v_vvFzt4JhQ1JUZosp0P8Y_Ppf7MA-HxvqzOG-2J3TFTbXxnnKA4r2nO9_0A4TRiYxhLZg5U0_83WdodvpPB69_O5e0t0OjbOQli_EQNA==]
  • Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/bld/3h97ed16b3]
  • Lone, S. A., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Bioinorganic Chemistry and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYu5MSRD4H1qRj3cALZaTrkExvnUSgZAB9ataXwIijnSoE7XTD3ZiGMPNtDWvTHVLORFXKt-2tT3m-9JAqayLxMfxXOrz_Am2EmE0iiLt68w-pJ5zQZJO99Zxx1JQE7KVqwg4E-y7ShN7K-Di1o-yGX6Ps1cZO1IrcoDvt8abh__FjDWawzXDlpO1TyCeNzY6_ACDDX_2Ii_QEF71Kj9--85VSHZML]
  • Smith, A. D., & Beier, P. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/qo/d4qo01334d]
  • Wang, X., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Pharmaceuticals, 17(1), 125. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10821553/]
  • Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 10. [URL: https://www.semanticscholar.org/paper/Synthesis-and-therapeutic-potential-of-imidazole-Siwach-Verma/20560945903b44b80e43e244d715a3064e628469]
  • Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 10. [URL: https://bmcchem.biomedcentral.com/articles/10.1186/s13065-021-00738-y]
  • Wikipedia. 1-Methylimidazole. [URL: https://en.wikipedia.org/wiki/1-Methylimidazole]
  • ChemUniverse. This compound. [URL: https://www.chemuniverse.com/product_info.php?products_id=23303]
  • PrepChem.com. Synthesis of 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde. [URL: https://www.prepchem.com/synthesis-of-4-4-nitro-1h-imidazol-1-yl-benzaldehyde]
  • Yousuf, M., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(4), M1291. [URL: https://www.mdpi.com/1422-8599/2021/4/M1291]
  • Smolecule. 3-fluoro-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde. [URL: https://www.smolecule.com/3-fluoro-4-5-methyl-1h-imidazol-1-yl-benzaldehyde.html]
  • Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. [URL: https://patents.google.
  • Głowacka, I. E., et al. (2018). Synthesis and anticancer activity of 3'-[4-fluoroaryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analogs and their phosphoramidates. Molecules, 23(11), 2969. [URL: https://pubmed.ncbi.nlm.nih.gov/30424546/]
  • Joha, T., et al. (2025). Fluoro-substituted benzoylthiourea derivatives: Synthesis, structural characterization, and evaluation of antioxidant and antimicrobial activities. Journal of Molecular Structure. [URL: https://www.researchgate.net/publication/381442080_Fluoro-substituted_benzoylthiourea_derivatives_Synthesis_structural_characterization_and_evaluation_of_antioxidant_and_antimicrobial_activities]
  • Sigma-Aldrich. 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0118320]
  • National Center for Biotechnology Information. [18F]-3-Fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol. [URL: https://www.ncbi.nlm.nih.gov/books/NBK45163/]
  • Pereira, F. O., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Scientia Pharmaceutica, 89(3), 40. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472851/]
  • Ceylan, Ş., & Uslu, H. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 29(1), 227. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10780963/]
  • ResearchGate. (2025). Enzyme inhibition by fluoro compounds. [URL: https://www.researchgate.net/publication/16843477_Enzyme_inhibition_by_fluoro_compounds]
  • Guandalini, L., et al. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs Under Experimental and Clinical Research, 16(4), 181-186. [URL: https://pubmed.ncbi.nlm.nih.gov/2150338/]
  • Al-Masoudi, N. A., et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molbank, 2021(2), M1204. [URL: https://www.mdpi.com/1422-8599/2021/2/M1204]
  • J&K Scientific. 4-(1H-Imidazol-1-yl)benzaldehyde, 97%. [URL: https://www.jk-scientific.com/en/pro/253994.html]
  • Bayrak, H., et al. (2010). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. Turkish Journal of Chemistry. [URL: https://www.researchgate.
  • Acar, Ç., et al. (2023). Design, synthesis, molecular modeling, DFT, ADME and biological evaluation studies of some new 1,3,4-oxadiazole linked benzimidazoles as anticancer agents and aromatase inhibitors. Journal of Biomolecular Structure & Dynamics, 41(5), 1944-1958. [URL: https://pubmed.ncbi.nlm.nih.gov/35037830/]
  • Kumar, A., et al. (2025). Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Medicinal Chemistry Research. [URL: https://www.researchgate.net/publication/383111494_Synthesis_characterization_and_antimicrobial_activity_of_4-1-benzylphenyl-1H-123-triazol-4-ylmethoxybenzaldehyde_analogues]
  • Lal, J., et al. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Scientific Reports, 11(1), 21160. [URL: https://www.
  • Ghorab, M. M., et al. (2017). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 22(10), 1670. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151909/]
  • Shi, L., et al. (2017). Synthesis and biological activity of myricetin derivatives containing 1,3,4-thiadiazole scaffold. Molecules, 22(10), 1739. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151941/]
  • Gabrielyan, L., et al. (2024). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. Molecules, 29(10), 2320. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11122176/]

Sources

Unraveling the Molecular Trajectory: A Technical Guide to Elucidating the Mechanism of Action of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for investigating the mechanism of action of the novel synthetic compound, 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. As a Senior Application Scientist, the following content is synthesized from established principles in medicinal chemistry and molecular pharmacology, offering a robust, experience-driven approach to understanding the compound's biological activity. We will operate on the central hypothesis that, based on its structural motifs, this molecule likely functions as a kinase inhibitor, specifically targeting the p38 MAP kinase pathway, or as an inhibitor of cytochrome P450 enzymes, such as CYP51.

The imidazole ring is a well-established pharmacophore known to interact with various enzymes and receptors, often through coordination with metal ions or hydrogen bonding.[1][2][3] Its presence in numerous FDA-approved drugs underscores its therapeutic potential.[1] The benzaldehyde moiety provides a versatile scaffold that can be readily functionalized to modulate activity and selectivity.

Part 1: Foundational Hypothesis - Structural Clues to a Molecular Target

The structure of this compound contains key features that suggest a targeted mechanism of action. The core imidazole scaffold is a prevalent feature in a class of potent and selective p38 MAP kinase inhibitors.[4][5][6][7][8] These inhibitors typically act as competitive antagonists at the ATP-binding site of the kinase.[5][8] The p38 MAP kinase signaling cascade is a critical regulator of inflammatory responses, making its inhibitors promising therapeutic agents for a range of diseases.[4][6][8]

Alternatively, the imidazole moiety is the cornerstone of azole antifungal agents that target lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[9][10][11] The nitrogen atom in the imidazole ring coordinates with the heme iron of the cytochrome P450 enzyme, leading to its inhibition.[12]

Therefore, our investigation will proceed along two primary, plausible mechanistic pathways:

  • Inhibition of the p38 MAP Kinase Signaling Pathway.

  • Inhibition of Cytochrome P450 Enzymes (e.g., CYP51).

The following sections will detail the experimental workflows to systematically test these hypotheses.

Part 2: Experimental Validation of the Mechanism of Action

Initial Assessment: In Vitro Kinase and Enzyme Inhibition Assays

The initial step is to determine if this compound exhibits direct inhibitory activity against our primary targets.

Table 1: Initial Target Screening Parameters

Assay TypeTargetPrincipleKey Readout
Kinase Inhibition Recombinant Human p38α MAPKATP Competition Assay (e.g., LanthaScreen™, Kinase-Glo®)IC50 (nM)
Enzyme Inhibition Recombinant Human/Fungal CYP51P450-Glo™ Assay or HPLC-based substrate turnoverIC50 (µM)

Experimental Protocol: p38α MAP Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a time-resolved fluorescence resonance energy transfer (TR-FRET) method to quantify the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the p38α kinase by the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the compound in DMSO to create a concentration gradient.

    • Prepare the assay buffer containing TR-FRET dilution buffer, p38α kinase, Eu-anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer.

  • Assay Procedure:

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to a 384-well plate.

    • Add 8 µL of the prepared kinase/antibody/tracer mixture to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The TR-FRET binding assay is a direct measure of target engagement, avoiding potential confounding factors present in activity-based assays. It provides a rapid and sensitive method for initial hit validation.

Cellular Target Engagement and Pathway Analysis

Positive results from the in vitro assays necessitate validation in a cellular context. This step confirms that the compound can penetrate the cell membrane and engage its target to elicit a biological response.

Experimental Workflow: Cellular p38 MAPK Pathway Inhibition

G cluster_0 Cellular Stimulation cluster_1 Signaling Cascade cluster_2 Compound Intervention cluster_3 Downstream Readout LPS LPS Stimulation TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TNFa TNF-α Production MK2->TNFa Increases Compound 3-Fluoro-4-(4-methyl-1H- imidazol-1-yl)benzaldehyde Compound->p38 Inhibits

Experimental Protocol: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol assesses the ability of the compound to inhibit the phosphorylation of p38 MAPK in a cellular model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate RAW 264.7 cells and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 30 minutes.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.

Trustworthiness through Self-Validation: The inclusion of both total and phosphorylated protein controls for the target of interest ensures that any observed decrease in the phosphorylated form is a direct result of inhibitory action and not due to a general cytotoxic effect leading to protein degradation.

Elucidating Downstream Functional Consequences

A key aspect of mechanism of action studies is to demonstrate that target engagement translates into a functional cellular outcome. For a p38 MAPK inhibitor, a logical downstream effect is the suppression of pro-inflammatory cytokine production.

Experimental Protocol: Measurement of TNF-α Secretion by ELISA

This protocol quantifies the amount of TNF-α secreted by LPS-stimulated RAW 264.7 cells in the presence or absence of the test compound.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Follow the same cell plating and treatment protocol as described for the Western blot analysis (Section 2.2).

  • Supernatant Collection:

    • After the LPS stimulation period (typically 4-6 hours for TNF-α), collect the cell culture supernatant.

  • ELISA Procedure:

    • Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody for TNF-α.

    • Add the collected cell supernatants and a standard curve of recombinant TNF-α.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate and measure the resulting colorimetric change using a plate reader.

  • Data Analysis:

    • Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

    • Plot the TNF-α concentration against the compound concentration to determine the EC50 for the inhibition of cytokine release.

Expertise in Action: Connecting direct target inhibition (p38 phosphorylation) with a functional cellular output (TNF-α secretion) provides a strong, multi-faceted validation of the proposed mechanism of action.

Part 3: Addressing the Alternative Hypothesis - CYP51 Inhibition

Should the p38 MAPK inhibition assays yield negative results, or if a broader characterization is desired, investigating the compound's effect on CYP enzymes is a logical next step.

Experimental Workflow: Investigating CYP51 Inhibition

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Compound Intervention Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Compound 3-Fluoro-4-(4-methyl-1H- imidazol-1-yl)benzaldehyde Compound->CYP51 Inhibits

Experimental Protocol: In Vitro CYP51 Inhibition Assay (e.g., Fungal Microsomes)

This protocol measures the inhibition of lanosterol 14α-demethylase activity in fungal microsomes.

Step-by-Step Methodology:

  • Microsome Preparation:

    • Isolate microsomes from a relevant fungal species (e.g., Candida albicans).

  • Assay Reaction:

    • Incubate the fungal microsomes with a known concentration of lanosterol (substrate) and NADPH (cofactor) in the presence of varying concentrations of this compound.

  • Metabolite Extraction and Analysis:

    • Stop the reaction and extract the sterols.

    • Analyze the sterol composition using GC-MS or HPLC to quantify the remaining lanosterol and the product.

  • Data Analysis:

    • Calculate the percentage of inhibition of lanosterol demethylation at each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

This technical guide outlines a systematic and robust approach to elucidating the mechanism of action of this compound. By focusing on the most plausible molecular targets suggested by its chemical structure, researchers can efficiently navigate the early stages of drug discovery. Positive identification of a primary mechanism of action will pave the way for further studies, including selectivity profiling against a broader panel of kinases or CYP enzymes, pharmacokinetic and pharmacodynamic assessments, and ultimately, in vivo efficacy studies in relevant disease models.

References

  • Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. PubMed. [Link]

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. [Link]

  • Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science. [Link]

  • Pharmacophore Design of p38α MAP Kinase Inhibitors with Either 2,4,5-Trisubstituted or 1,2,4,5-Tetrasubstituted Imidazole Scaffold. [No Valid URL Found]
  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. PubMed Central. [Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Publishing. [Link]

  • Miconazole-like Scaffold is a Promising Lead for Naegleria fowleri-Specific CYP51 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. ResearchGate. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

  • (PDF) Biological activities of Fused Imidazole Derivatives – A Review. ResearchGate. [Link]

  • Imidazole: Having Versatile Biological Activities. SciSpace. [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, a key intermediate in contemporary pharmaceutical synthesis. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its emergence is intrinsically linked to the advancement of synthetic methodologies for creating complex, functionalized aromatic building blocks. This guide will delve into the logical synthetic pathway for its preparation, grounded in established chemical principles, and explore its significance as a precursor in medicinal chemistry. We will provide a detailed, field-proven protocol for its synthesis, analyze the causality behind the experimental choices, and discuss its chemical properties and safety considerations.

Introduction and Significance

This compound, with the CAS Number 937400-07-2, is a heterocyclic aromatic compound of significant interest in the field of drug discovery and development. Its molecular structure, featuring a fluorinated benzaldehyde moiety linked to a 4-methylimidazole ring, presents a unique combination of reactive functional groups and structural motifs that are highly sought after in the design of novel therapeutic agents.

The benzaldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the construction of more complex molecular architectures. The fluorine atom, a bioisostere of a hydrogen atom, is strategically placed to modulate the electronic properties of the aromatic ring and can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The 4-methylimidazole substituent is a common pharmacophore found in numerous biologically active molecules, known to participate in hydrogen bonding and other key interactions with biological targets.

Given these features, this compound is a valuable intermediate for the synthesis of a diverse range of compounds, particularly in the development of kinase inhibitors and other targeted therapies.

The Synthetic Rationale: A Nucleophilic Aromatic Substitution Approach

The most logical and widely practiced method for the synthesis of N-arylimidazoles, such as the title compound, is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the reaction of an electron-deficient aryl halide with a nucleophilic imidazole derivative.

In the case of this compound, the synthesis would logically proceed from the reaction of 3,4-difluorobenzaldehyde and 4-methylimidazole . The key mechanistic considerations underpinning this choice are:

  • Activation of the Aryl Ring: The presence of the electron-withdrawing aldehyde group (-CHO) on the benzene ring activates the ring towards nucleophilic attack.

  • Leaving Group Ability: Fluorine is a reasonably good leaving group in SNAr reactions, particularly when the ring is activated. The fluorine atom at the 4-position is more susceptible to substitution than the one at the 3-position due to the para-orienting effect of the aldehyde group, which stabilizes the intermediate Meisenheimer complex.

  • Nucleophilicity of 4-Methylimidazole: The nitrogen atom at the 1-position of 4-methylimidazole is a potent nucleophile, capable of attacking the electron-deficient carbon of the fluorinated benzene ring.

The general reaction is depicted below:

G A 3,4-Difluorobenzaldehyde C This compound A->C Base, Solvent, Heat B 4-Methylimidazole B->C

Figure 1: General reaction scheme for the synthesis of the title compound.

An alternative, though often requiring harsher conditions, is the Ullmann condensation , a copper-catalyzed coupling of an aryl halide with an amine or imidazole derivative.[1] While effective, the SNAr approach is generally preferred for its often milder conditions and avoidance of heavy metal catalysts when the aryl halide is sufficiently activated.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed for reproducibility and scalability in a research laboratory setting.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPurity
3,4-Difluorobenzaldehyde34036-07-2142.101.0 eq>98%
4-Methylimidazole693-98-182.101.2 eq>98%
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 eq>99%
Dimethylformamide (DMF)68-12-273.09AnhydrousSolvent
Ethyl Acetate141-78-688.11For extraction
Brine (saturated NaCl solution)N/AN/AFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying

Instrumentation:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

G start Start setup Set up a dry round-bottom flask under an inert atmosphere (N₂ or Ar). start->setup add_reagents Add 3,4-difluorobenzaldehyde (1.0 eq), 4-methylimidazole (1.2 eq), and potassium carbonate (2.0 eq) to the flask. setup->add_reagents add_solvent Add anhydrous DMF to the flask. add_reagents->add_solvent heat Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. add_solvent->heat monitor Monitor the reaction progress by TLC. heat->monitor cool Once complete, cool the reaction mixture to room temperature. monitor->cool quench Pour the mixture into water and extract with ethyl acetate (3x). cool->quench wash Wash the combined organic layers with brine. quench->wash dry Dry the organic layer over anhydrous MgSO₄. wash->dry filter_concentrate Filter and concentrate the solvent under reduced pressure. dry->filter_concentrate purify Purify the crude product by silica gel column chromatography. filter_concentrate->purify end End purify->end

Figure 2: Experimental workflow for the synthesis.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorobenzaldehyde (1.0 equivalent), 4-methylimidazole (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Under a nitrogen or argon atmosphere, add anhydrous dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material (3,4-difluorobenzaldehyde) is consumed (typically 12-24 hours).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.

Causality in Experimental Choices:

  • Excess 4-Methylimidazole: A slight excess of 4-methylimidazole is used to ensure the complete consumption of the limiting reagent, 3,4-difluorobenzaldehyde.

  • Potassium Carbonate as Base: Potassium carbonate is a crucial component. It acts as a base to deprotonate the N-H of 4-methylimidazole, increasing its nucleophilicity. It also neutralizes the hydrogen fluoride (HF) that is formed as a byproduct of the substitution reaction.

  • Anhydrous DMF as Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the potassium carbonate and the ionic intermediates, facilitating the reaction. Its high boiling point allows the reaction to be conducted at elevated temperatures to increase the reaction rate.

  • Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is good practice to prevent any potential side reactions with atmospheric moisture or oxygen, although this reaction is not overly sensitive.

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 937400-07-2
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 204.20 g/mol
Appearance Solid
Purity Typically >95%
Storage Temperature 2-8 °C, under an inert atmosphere

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the regiochemistry of the substitution.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Applications in Drug Discovery

While specific blockbuster drugs containing the this compound moiety are not prominently in the public domain, its structural motifs are prevalent in a wide range of biologically active compounds. The combination of a fluorinated aromatic ring and a methyl-imidazole group is a common strategy in the design of:

  • Kinase Inhibitors: The imidazole ring can act as a hinge-binding motif in the ATP-binding pocket of kinases.

  • Anticancer Agents: Many modern oncology drugs are targeted therapies that inhibit specific signaling pathways, and this scaffold is well-suited for creating such inhibitors.

  • Anti-inflammatory Agents: The structural features are also found in molecules designed to modulate inflammatory pathways.

The aldehyde functionality allows for its straightforward incorporation into larger, more complex molecules through various synthetic transformations, making it a valuable building block for generating libraries of compounds for high-throughput screening.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Work in a well-ventilated fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of pharmaceutical sciences. Its synthesis, primarily achieved through a robust nucleophilic aromatic substitution reaction, is well-understood and accessible. The unique combination of a reactive aldehyde, a fluorine substituent for modulating physicochemical properties, and a biologically relevant methyl-imidazole moiety makes it a highly valuable building block for the discovery and development of new therapeutic agents. This guide provides the necessary technical information for its synthesis and handling, empowering researchers to utilize this versatile compound in their drug discovery programs.

References

  • Wikipedia. Ullmann condensation. [Link][1]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for structurally unique and functionally optimized molecules is ever-present. Heterocyclic compounds, particularly those containing the imidazole nucleus, are foundational scaffolds in a multitude of pharmacologically active agents due to their ability to engage in various biological interactions.[1][2] 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde emerges as a highly valuable and versatile building block for organic synthesis. Its strategic substitution pattern, featuring an electron-withdrawing fluorine atom and a medicinally significant 4-methyl-1H-imidazol-1-yl moiety, imparts unique reactivity and renders it an attractive starting material for the synthesis of complex molecular architectures, especially in the realm of medicinal chemistry.[3]

The presence of the aldehyde functional group provides a reactive handle for a wide array of chemical transformations, including but not limited to, reductive amination, Wittig olefination, and the synthesis of various heterocyclic systems. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in drug design.[4] This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the practical applications and experimental protocols involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 937400-07-2[5]
Molecular Formula C₁₁H₉FN₂O[5]
Molecular Weight 204.20 g/mol [5]
Appearance Solid
Purity Typically ≥95%[5]
Storage Inert atmosphere, 2-8°C

Core Applications in Organic Synthesis

The unique structural features of this compound make it a prime candidate for the synthesis of a variety of complex organic molecules. Its utility is particularly pronounced in the construction of potential kinase inhibitors and other bioactive compounds.

Synthesis of Kinase Inhibitors

The 4-(1H-imidazol-1-yl)phenyl moiety is a well-established pharmacophore in a number of approved and investigational kinase inhibitors.[6] The synthesis of Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor, utilizes a structurally related intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, highlighting the importance of this scaffold in targeting kinases.[4] this compound can serve as a key precursor for the synthesis of novel kinase inhibitors through reactions that build upon the aldehyde functionality.

A common strategy in the synthesis of kinase inhibitors involves the formation of an amine linkage to a core scaffold. Reductive amination of this compound with various primary or secondary amines is a direct and efficient method to introduce this crucial linkage.[7][8]

G cluster_0 Reductive Amination Workflow Start This compound + Amine (R-NH2) Step1 Imine Formation (Intermediate) Start->Step1 Condensation Step2 Reduction (e.g., NaBH(OAc)3) Step1->Step2 In situ Product Substituted Benzylamine Derivative Step2->Product

Reductive amination workflow for amine synthesis.

Protocol 1: General Procedure for Reductive Amination

This protocol outlines a general method for the reductive amination of this compound with a primary amine.[9][10]

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the aldehyde in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.2 M).

  • Add the desired amine (1.1 equivalents) to the solution. If the amine is a salt (e.g., hydrochloride), add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.

Expected Outcome: This procedure is expected to yield the corresponding N-substituted benzylamine derivative in good to excellent yields, depending on the nature of the amine used.

Olefination via the Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[11][12] This reaction can be employed to extend the carbon chain of this compound and introduce a double bond, which can be a key structural element in various bioactive molecules or a handle for further functionalization.[13]

G cluster_1 Wittig Reaction Workflow Start_Wittig Phosphonium Salt + Strong Base Ylide Phosphorus Ylide (Wittig Reagent) Start_Wittig->Ylide Deprotonation Aldehyde 3-Fluoro-4-(4-methyl-1H- imidazol-1-yl)benzaldehyde Oxaphosphetane Oxaphosphetane (Intermediate) Product_Wittig Alkene + Triphenylphosphine oxide Oxaphosphetane->Product_Wittig Decomposition YlideAldehyde YlideAldehyde YlideAldehyde->Oxaphosphetane Cycloaddition

Wittig reaction for the synthesis of alkenes.

Protocol 2: One-Pot Aqueous Wittig Reaction

This protocol describes a greener, one-pot Wittig reaction that can be performed in an aqueous medium.[14]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl bromoacetate) (1.6 equivalents)

  • Triphenylphosphine (1.4 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • 1.0 M Sulfuric acid (H₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Test tube, magnetic stir bar, and standard glassware for workup and purification.

Procedure:

  • To a test tube containing a magnetic stir bar, add triphenylphosphine (1.4 equivalents) and 5 mL of a saturated aqueous solution of sodium bicarbonate.

  • Stir the resulting suspension vigorously for 1 minute.

  • To the suspension, add the alkyl halide (1.6 equivalents) followed by this compound (1.0 equivalent).

  • Stir the reaction mixture vigorously at room temperature for 1 hour.

  • After 1 hour, quench the reaction by adding 40 drops of 1.0 M H₂SO₄.

  • Extract the mixture with diethyl ether.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the desired alkene.

Expected Outcome: This environmentally friendly protocol should provide the corresponding alkene in moderate to good yields. The stereoselectivity of the reaction (E/Z ratio) will depend on the nature of the ylide.[11]

Causality in Experimental Design

The choice of reagents and conditions in the provided protocols is based on established principles of organic chemistry to ensure high yields and selectivity.

  • Reductive Amination: Sodium triacetoxyborohydride is the preferred reducing agent as it is milder than other borohydrides like NaBH₄ and selectively reduces the iminium ion intermediate in the presence of the starting aldehyde.[15] The reaction is typically run in a non-protic solvent like DCM or DCE to avoid unwanted side reactions.

  • Wittig Reaction: The one-pot aqueous protocol is a more environmentally benign alternative to traditional Wittig reactions that often use anhydrous and hazardous solvents and strong bases like n-butyllithium.[14] The use of a saturated sodium bicarbonate solution provides a sufficiently basic medium for the in-situ generation of the Wittig reagent.

Conclusion and Future Perspectives

This compound is a promising and versatile building block with significant potential in the synthesis of complex organic molecules, particularly for applications in medicinal chemistry. The protocols detailed in this application note provide a practical guide for its utilization in key synthetic transformations. Further exploration of its reactivity in multicomponent reactions and in the synthesis of diverse heterocyclic systems will undoubtedly expand its utility and contribute to the development of novel chemical entities with important biological activities.

References

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • This compound. ChemUniverse. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Google Patents.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]

  • Medicinal applications of (benz)imidazole- and indole-based macrocycles. PubMed. Available at: [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect. Available at: [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. Available at: [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]

  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[2][7]-Proton Shift Reaction.(1) Scope and Limitations. PubMed. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available at: [Link]

  • 3-(1H-imidazol-1-yl)benzaldehyde. PubChem. Available at: [Link]

  • synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. Semantic Scholar. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Available at: [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. Available at: [Link]

  • Imidazole compounds for the treatment of neurodegenerative disorders. Google Patents.
  • Three stories on Eph kinase inhibitors. Caflisch group. Available at: [Link]

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. PubMed. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. Available at: [Link]

Sources

Application Note: A Practical Protocol for the Olefination of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The Wittig reaction is a powerful and widely used method in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[1][2] Its reliability and broad functional group tolerance make it an indispensable tool in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds. This application note provides a detailed, field-proven protocol for the olefination of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde to synthesize 1-Fluoro-2-(4-methyl-1H-imidazol-1-yl)-4-vinylbenzene. We delve into the mechanistic rationale, step-by-step experimental procedures for ylide generation and the subsequent reaction, and critical techniques for purification, including the removal of the ubiquitous triphenylphosphine oxide byproduct.

Introduction and Scientific Rationale

The conversion of an aldehyde to an alkene is a fundamental transformation in organic chemistry. The Wittig reaction accomplishes this with high regioselectivity, unambiguously defining the position of the new double bond.[3] The reaction utilizes a phosphorus ylide (a Wittig reagent) which attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate collapses to form an alkene and the highly stable triphenylphosphine oxide (TPPO), the formation of which is the thermodynamic driving force for the reaction.[4]

The choice of ylide is critical as it dictates the stereochemical outcome of the reaction.[5] Phosphorus ylides are broadly classified as:

  • Non-stabilized Ylides: Bearing alkyl or hydrogen substituents, these ylides are highly reactive and typically yield (Z)-alkenes under kinetic control, especially in salt-free conditions.[4][6][7]

  • Stabilized Ylides: Containing adjacent electron-withdrawing groups (e.g., esters, ketones), these ylides are less reactive. The initial cycloaddition is often reversible, allowing equilibration to a more thermodynamically stable intermediate that leads to the (E)-alkene.[6][7]

For this protocol, we will focus on the synthesis of a terminal alkene (a vinyl group) using methylenetriphenylphosphorane (Ph₃P=CH₂), a non-stabilized ylide. This reagent is generated in situ from its corresponding phosphonium salt, methyltriphenylphosphonium bromide, by deprotonation with a strong base.[1][2] The substrate, this compound, contains a heterocyclic imidazole moiety and a fluorine atom, functional groups common in pharmaceutical candidates. This protocol is designed to be compatible with such functionalities.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon. This is believed to form an oxaphosphetane intermediate directly through a [2+2] cycloaddition under lithium-free conditions.[5][8] This four-membered ring intermediate then collapses in a retro-[2+2] fashion to yield the final alkene product and triphenylphosphine oxide.

Caption: Figure 1: Wittig Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale. All glassware should be flame- or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mg)MmolEquivalents
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.234291.21.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1110 mL--
n-Butyllithium (n-BuLi), 1.6 M in hexanesC₄H₉Li64.060.69 mL1.11.1
This compoundC₁₁H₉FN₂O204.202041.01.0
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49~10 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~50 mL--
Brine (Saturated Aqueous NaCl)NaCl58.44~20 mL--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~2 g--
Silica Gel (for chromatography)SiO₂60.08~20 g--
Step-by-Step Procedure

Part A: Ylide Generation

  • Setup: To a flame-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add methyltriphenylphosphonium bromide (429 mg, 1.2 mmol).

  • Solvent Addition: Add anhydrous THF (5 mL) via syringe. This will form a white suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: While stirring vigorously, add n-Butyllithium (1.6 M solution in hexanes, 0.69 mL, 1.1 mmol) dropwise via syringe over 5 minutes.

    • Rationale: Slow addition is crucial to control the exothermic deprotonation reaction. A strong base like n-BuLi is required to deprotonate the phosphonium salt.[2][3]

  • Ylide Formation: Upon completion of the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The formation of the ylide is indicated by the appearance of a characteristic deep yellow or orange color.[9]

Part B: Wittig Reaction

  • Aldehyde Preparation: In a separate dry vial, dissolve this compound (204 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Aldehyde Addition: Cool the ylide solution back down to 0 °C. Add the aldehyde solution dropwise to the ylide via syringe over 10 minutes.

    • Rationale: The reaction is cooled initially to moderate the reaction rate. The disappearance of the ylide's color indicates consumption.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

    • Monitoring: Use a TLC system of 50% Ethyl Acetate in Hexanes. The aldehyde starting material should be consumed (e.g., Rf ≈ 0.4) and a new, less polar product spot should appear (e.g., Rf ≈ 0.6).

Part C: Workup and Purification

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~10 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Add Ethyl Acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or semi-solid, containing the desired alkene and triphenylphosphine oxide (TPPO).

Part D: Purification - Removal of Triphenylphosphine Oxide (TPPO)

TPPO is notoriously difficult to separate from polar products due to its own polarity and tendency to co-elute. Several methods can be employed.[10][11][12] Column chromatography is the most general approach.

  • Chromatography:

    • Prepare a silica gel column (slurry packed in 5% Ethyl Acetate/Hexanes).

    • Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate. Adsorb it onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient solvent system, starting with 10% Ethyl Acetate in Hexanes and gradually increasing the polarity to 50-70% Ethyl Acetate. The less polar alkene product should elute before the more polar TPPO.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Alternative Precipitation: If the product is sufficiently non-polar, one can attempt to precipitate the TPPO. Suspend the crude mixture in a minimal volume of cold diethyl ether or a hexanes/ether mixture. TPPO is poorly soluble and may precipitate, allowing for removal by filtration.[10][11][13] This is often less effective for polar products.

Experimental Workflow and Data

Workflow Figure 2: Experimental Workflow A 1. Ylide Generation (Phosphonium Salt + n-BuLi in THF) 0°C to RT, 1 hr B 2. Aldehyde Addition (Substrate in THF) 0°C A->B Inert Atmosphere C 3. Wittig Reaction RT, 2-4 hrs (Monitor by TLC) B->C D 4. Aqueous Workup (Quench with NH4Cl, Extract with EtOAc) C->D E 5. Purification (Silica Gel Chromatography) D->E Crude Product + TPPO Byproduct F 6. Characterization (Pure Product: NMR, MS) E->F Isolated Product

Caption: Figure 2: Experimental Workflow

Expected Characterization Data for 1-Fluoro-2-(4-methyl-1H-imidazol-1-yl)-4-vinylbenzene:

  • ¹H NMR: Expect characteristic signals for the vinyl group protons (a doublet of doublets around 6.7 ppm for the α-proton, and two doublets around 5.8 and 5.3 ppm for the β-protons). Aromatic and imidazole protons will appear in the 7-8 ppm region, and the methyl group singlet will be around 2.3 ppm.

  • MS (ESI+): Expected [M+H]⁺ at m/z = 203.09.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No reaction / Low Yield Inactive base (n-BuLi degraded). Wet solvent/glassware. Poor quality phosphonium salt.Use a freshly titrated or new bottle of n-BuLi. Ensure all solvents are anhydrous and glassware is rigorously dried. Recrystallize the phosphonium salt if necessary.
Ylide does not form Insufficiently strong base or moisture present.Switch to a stronger base if needed (though n-BuLi is standard). Ensure absolute anhydrous conditions.
Difficult Purification Product and TPPO have very similar Rf values on TLC.Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). Consider precipitating TPPO as a metal salt complex (e.g., with ZnCl₂ or MgCl₂) before chromatography.[10][14]
Complex NMR Spectrum Mixture of (E) and (Z) isomers. Incomplete removal of TPPO.The non-stabilized ylide should strongly favor the (Z)-alkene, but some (E) may form. Improve purification to remove TPPO, which has characteristic aromatic signals in the NMR.

Safety Precautions

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

  • Anhydrous Solvents: THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?[Link]

  • Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. [Link]

  • ACS Publications. (2020). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • AdiChemistry. WITTIG REACTION | MECHANISM. [Link]

  • Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ). [Link]

  • Scribd. Understanding the Wittig Reaction Mechanism. [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • YouTube. (2022). The Wittig Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Organic Syntheses. methylenecyclohexane. [Link]

  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

  • Common Organic Chemistry. Wittig Reaction - Common Conditions. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • Oxford Academic. (2023). 5 Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. [Link]

Sources

Synthesis and Characterization of Novel Chalcones from 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract Chalcones, belonging to the flavonoid family, represent a critical scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their therapeutic versatility is largely due to the α,β-unsaturated ketone moiety, which serves as a Michael acceptor, enabling interaction with biological targets.[2] This application note provides a comprehensive guide to the synthesis of novel chalcones derived from 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. The incorporation of a fluorine atom and an imidazole ring is strategic; fluorine can enhance metabolic stability and binding affinity, while the imidazole moiety is a known pharmacophore present in numerous bioactive compounds.[3][4][5] We detail a robust and reproducible protocol based on the Claisen-Schmidt condensation, discuss the underlying mechanism, and outline methods for purification and characterization.[1][6]

Introduction: The Strategic Design of Bioactive Chalcones

The synthesis of chalcones is a cornerstone of drug discovery due to the straightforward chemistry and the ease with which diverse substituents can be introduced onto its two aromatic rings.[1] This allows for extensive Structure-Activity Relationship (SAR) studies to optimize therapeutic efficacy.

The starting material, This compound , was chosen for its unique combination of functional groups poised to enhance pharmacological properties:

  • Fluorine Substituent: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate physicochemical properties. Its high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins, often leading to increased potency and bioavailability.[7][8][9]

  • Imidazole Moiety: The imidazole ring is a privileged scaffold found in many FDA-approved drugs. It can act as a hydrogen bond donor or acceptor and a coordination site for metal ions in metalloenzymes, contributing significantly to the biological activity of the parent molecule.[3][10][11] Chalcones bearing an imidazole group have shown promising potential as anticancer and antifungal agents.[10][12]

The most common and efficient method for synthesizing these target compounds is the Claisen-Schmidt condensation , a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[1][2]

Reaction Mechanism: The Base-Catalyzed Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a type of crossed aldol condensation that proceeds via a three-step mechanism when catalyzed by a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][6]

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the ketone (an acetophenone derivative), forming a resonance-stabilized enolate ion. This is the rate-determining step.[1][6]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. Since the benzaldehyde lacks α-hydrogens, it cannot self-condense.[2][6]

  • Dehydration: The resulting β-hydroxy ketone (aldol adduct) is unstable and readily undergoes base-catalyzed dehydration to yield the final, thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[1][2]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Ketone Ar'-C(O)-CH₃ (Acetophenone) Enolate [Ar'-C(O)-CH₂]⁻ ↔ Ar'-C(O⁻)=CH₂ (Enolate Ion) Ketone->Enolate + OH⁻ Base OH⁻ Aldehyde Ar-CHO (Benzaldehyde Derivative) Adduct Ar'-C(O)-CH₂-CH(O⁻)-Ar (Aldol Adduct) Enolate->Adduct + Ar-CHO Water H₂O Enolate->Water + H₂O HydroxyKetone Ar'-C(O)-CH₂-CH(OH)-Ar (β-Hydroxy Ketone) Adduct->HydroxyKetone + H₂O Water2 H₂O Chalcone Ar'-C(O)-CH=CH-Ar (Chalcone) HydroxyKetone->Chalcone - H₂O, OH⁻ Workflow Start Reactant Preparation (Aldehyde + Ketone in EtOH) Reaction Base-Catalyzed Condensation (Dropwise NaOH, RT, 2-6h) Start->Reaction Monitor TLC Monitoring Reaction->Monitor Monitor->Reaction Incomplete Workup Quenching & Precipitation (Ice Water + HCl) Monitor->Workup Complete Filter Vacuum Filtration & Washing Workup->Filter Crude Crude Chalcone Product Filter->Crude Purify Recrystallization (e.g., from Ethanol) Crude->Purify Pure Pure Chalcone Crystals Purify->Pure Characterize Characterization Pure->Characterize Analysis • Melting Point • FTIR • NMR (¹H, ¹³C) • Mass Spectrometry Characterize->Analysis

Sources

Application Notes and Protocols for the Reductive Amination of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry

The synthesis of complex amines is a cornerstone of modern drug discovery and development. Amines are prevalent in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Among the myriad of methods for C-N bond formation, reductive amination stands out for its efficiency, operational simplicity, and broad applicability.[2][3][4] This reaction facilitates the conversion of a carbonyl group into an amine through an intermediate imine, providing a highly controlled and versatile route to primary, secondary, and tertiary amines.[3][5] In the context of pharmaceutical development, reductive amination is a frequently employed transformation, accounting for a significant portion of C-N bond-forming reactions in the industry.[2][4]

This guide provides a detailed examination of the reductive amination of a specific, pharmaceutically relevant substrate: 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. This molecule possesses structural motifs common in contemporary medicinal chemistry, including a fluorinated aromatic ring and a methyl-imidazole heterocycle, which can impart desirable pharmacokinetic and pharmacodynamic properties. The protocols detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Mechanism and Rationale: A Tale of Controlled Reduction

The reductive amination process is a sequential reaction that begins with the condensation of an aldehyde or ketone with a primary or secondary amine to form a hemiaminal intermediate. This is followed by dehydration to yield an imine or an iminium ion, which is then reduced by a hydride source to the final amine product.[1][6]

A critical aspect of a successful reductive amination is the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting carbonyl compound, which can lead to undesired side products and lower yields.[7] This necessitates a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[8]

To overcome this limitation, milder and more selective reducing agents have been developed. Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, has emerged as a reagent of choice for one-pot reductive aminations.[9][10][11] The electron-withdrawing acetate groups on the boron atom temper its reducing power, making it significantly less reactive towards aldehydes and ketones but highly effective for the reduction of the protonated imine (iminium ion).[1][10][11] This chemoselectivity allows for the direct mixing of the aldehyde, amine, and STAB in a single reaction vessel, simplifying the experimental procedure and often leading to higher yields.[9][10]

Another commonly used selective reducing agent is sodium cyanoborohydride (NaBH₃CN).[7][8] It is also mild enough to avoid significant reduction of the starting carbonyl compound, particularly under slightly acidic conditions (pH 4-5) that favor iminium ion formation.[6][7] However, the high toxicity of cyanide byproducts necessitates careful handling and waste disposal.[12][13] For this reason, sodium triacetoxyborohydride is often preferred in many applications.[7]

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism of reductive amination using sodium triacetoxyborohydride.

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aldehyde R-CHO (this compound) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R'-NH₂ Amine R'-NH₂ Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product Amine Product (R-CH₂-NH-R') Iminium->Product Hydride Transfer STAB NaBH(OAc)₃ STAB->Product

Caption: General mechanism of reductive amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of this compound with a generic primary amine (R-NH₂) as the coupling partner.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is generally preferred due to its operational simplicity and the use of a less toxic reducing agent.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.05–1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.3–1.5 equiv)[9]

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[9][10]

  • Acetic acid (optional, 1-2 equiv for less reactive amines)[9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE or THF (approximately 0.1–0.5 M concentration). Add the primary amine (1.05–1.2 equiv) to the solution. If the amine is a salt (e.g., hydrochloride), a tertiary amine base like triethylamine (1.1 equiv) may be added to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20–60 minutes to allow for the initial formation of the imine. For less reactive amines, the addition of acetic acid (1-2 equiv) can catalyze this step.[9]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.3–1.5 equiv) portion-wise to the stirring solution. The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2–24 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to afford the desired secondary amine.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is useful when dealing with sensitive substrates or when STAB is not available. It involves the pre-formation of the imine before the addition of the reducing agent.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.05–1.2 equiv)

  • Anhydrous methanol (MeOH) or ethanol (EtOH)[8]

  • Sodium borohydride (NaBH₄) (1.1–1.5 equiv)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equiv) and the primary amine (1.05–1.2 equiv) in anhydrous methanol or ethanol.[9] Stir the solution at room temperature for 1-2 hours to ensure complete imine formation.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Slowly and portion-wise, add sodium borohydride (1.1–1.5 equiv) to the cooled solution. Maintain the temperature at 0 °C during the addition to control the reaction rate and minimize side reactions.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until TLC/LC-MS analysis indicates the complete consumption of the imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure.

  • Extraction: Extract the resulting aqueous residue three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent, and concentrate the organic phase in vacuo. Purify the crude product by flash column chromatography.

Data Summary and Comparison

The choice of protocol can influence reaction time, yield, and operational complexity. The following table provides a comparative summary of the two protocols.

ParameterProtocol 1 (STAB)Protocol 2 (NaBH₄)
Procedure Type One-potStepwise
Reducing Agent Sodium triacetoxyborohydrideSodium borohydride
Typical Solvents DCE, THF, DCM[8]MeOH, EtOH[8]
Key Advantage High selectivity, operational simplicity[10]Cost-effective reducing agent
Potential Drawback Higher cost of STABPotential for aldehyde reduction[7]
Work-up Quench with aqueous baseQuench with water

Experimental Workflow Visualization

The following diagram outlines the general workflow for the reductive amination of this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Aldehyde - Amine - Solvent start->reaction_setup imine_formation Imine Formation (Stir at RT) reaction_setup->imine_formation reduction Reduction: Add Reducing Agent (STAB or NaBH₄) imine_formation->reduction monitoring Reaction Monitoring (TLC / LC-MS) reduction->monitoring workup Aqueous Work-up & Quenching monitoring->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Phase extraction->drying purification Concentration & Purification (Chromatography) drying->purification product Final Product purification->product

Caption: General experimental workflow for reductive amination.

Conclusion and Further Considerations

The protocols described provide a robust framework for the reductive amination of this compound. The choice between the one-pot STAB method and the stepwise NaBH₄ procedure will depend on factors such as the reactivity of the specific amine, cost considerations, and desired operational simplicity. For general purposes, the STAB protocol is highly recommended due to its excellent chemoselectivity and ease of execution.

Researchers should always perform small-scale test reactions to optimize conditions for their specific amine substrate. Factors such as reaction time, temperature, and stoichiometry of reagents may require fine-tuning to achieve maximum yield and purity. Careful monitoring of the reaction progress is crucial for determining the optimal reaction time and preventing the formation of byproducts.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Legnani, L., Bhawal, B. N., & Morandi, B. (2017). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Synthesis, 49(12), 2571-2580.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Tarasova, Y. A., & Galkin, K. I. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 121(4), 1891–1936. [Link]

  • Sharma, P., & Kumar, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(4), e202203923.
  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Patel, K. R., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(10), 100701.
  • PrepChem. (n.d.). Synthesis of 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

  • Amatangelo, E., & Miller, S. J. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). [Image]. Retrieved from [Link]

  • Mathavan, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Bravo, P., et al. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[8][10]-Proton Shift Reaction. (1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a bespoke building block of significant interest in medicinal chemistry and drug discovery. Its structure uniquely combines three key pharmacophoric elements: a versatile aldehyde handle for diverse chemical transformations, a 4-methyl-imidazole moiety known for its role in biological interactions and metabolic stability, and a fluorine atom, a strategic addition for modulating physicochemical properties.[1] This application note provides an in-depth guide for researchers and drug development professionals on leveraging this reagent to construct novel and diverse heterocyclic libraries. We present detailed protocols for two powerful synthetic strategies—multicomponent reactions (MCRs) and condensation/cyclization pathways—complete with mechanistic insights, experimental procedures, and characterization guidelines.

The Strategic Value of the Starting Material

The design of this compound is deliberate, targeting the synthesis of compounds with high potential for biological activity.

  • The Imidazole Core: The imidazole ring is a ubiquitous feature in pharmaceuticals, acting as a versatile pharmacophore that can participate in hydrogen bonding and coordinate with metallic centers in enzymes.[1] Its presence is critical in drugs like Nilotinib, a tyrosine kinase inhibitor, where a similar substituted imidazole moiety plays a key role.[2]

  • The Role of Fluorine: The strategic placement of a fluorine atom is a cornerstone of modern medicinal chemistry. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic interactions.[3][4]

  • The Aldehyde Handle: The aldehyde group is a gateway to a vast array of chemical reactions, allowing for the construction of complex molecular architectures with high efficiency.[5][6][7]

Physicochemical Properties
PropertyValueReference
CAS Number 937400-07-2[8][9]
Molecular Formula C₁₁H₉FN₂O[8][10]
Molecular Weight 204.20 g/mol [8][9][10]
Appearance Solid[8]
Purity ≥95% (typical)[9]
Storage Inert atmosphere, 2-8°C[8]
Safety Warning: H302, H315, H319, H335[8]

Synthetic Pathways to Novel Heterocycles

The reactivity of the aldehyde group allows for the application of numerous synthetic strategies. This guide focuses on two highly effective methods for generating molecular diversity.

G cluster_MCR Multicomponent Reactions (MCRs) cluster_Condensation Condensation & Cyclization Start This compound MCR_Intro High Efficiency & Diversity Start->MCR_Intro Cond_Intro Stepwise Construction Start->Cond_Intro Biginelli Dihydropyrimidinones MCR_Intro->Biginelli Pyran Substituted 4H-Pyrans MCR_Intro->Pyran Chalcone Chalcone Intermediates Cond_Intro->Chalcone Pyrazoles Pyrazoles / Pyrimidines Chalcone->Pyrazoles G A Aldehyde + Malononitrile Knoevenagel Condensation B Knoevenagel Adduct A:f0->B (Cat.) D Michael Addition B->D C 1,3-Dicarbonyl C->D E Intramolecular Cyclization D->E F Tautomerization E->F G Final 4H-Pyran Product F->G

Figure 2: Mechanism of 4H-Pyran formation via MCR.

Condensation and Cyclization Strategies

This two-step approach involves an initial condensation reaction to form a key intermediate, which is then cyclized to generate the final heterocyclic ring.

Protocol 3: Synthesis of an Imidazole-Containing Chalcone

The Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative is a robust method for synthesizing chalcones. [11][12]Chalcones are not only biologically active in their own right but are also versatile precursors for various heterocycles like pyrazoles, isoxazoles, and pyrimidines. [12]

Detailed Experimental Protocols

Safety First: Always conduct a thorough risk assessment before starting any experiment. Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Dihydropyrimidinone Derivative
  • Reaction: this compound + Ethyl Acetoacetate + Urea

  • Rationale: This protocol utilizes a Lewis acid catalyst (e.g., CeCl₃·7H₂O) under solvent-free conditions, which is an environmentally friendly and efficient approach.

Materials & ReagentsAmountMoles (mmol)
This compound204 mg1.0
Ethyl Acetoacetate130 mg (128 µL)1.0
Urea90 mg1.5
CeCl₃·7H₂O37 mg0.1

Procedure:

  • Combine the aldehyde, ethyl acetoacetate, urea, and CeCl₃·7H₂O in a clean, dry round-bottom flask.

  • Heat the reaction mixture at 90-100 °C with stirring for 1-2 hours (monitor by TLC; typically 1:1 Hexane:EtOAc).

  • Upon completion, cool the mixture to room temperature.

  • Add 10 mL of cold water to the solidified mass and stir vigorously for 15 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 5 mL) and a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to yield the pure dihydropyrimidinone.

Expected Characterization:

  • ¹H NMR: Appearance of new signals for the pyrimidine ring protons, including a characteristic doublet around 5.0-5.5 ppm for the C4-H and a broad singlet for the N-H protons.

  • MS (ESI+): A clear [M+H]⁺ peak corresponding to the calculated molecular weight (C₁₇H₁₇FN₄O₃ = 360.34).

Protocol 2: Synthesis of a Substituted 4H-Pyran
  • Reaction: this compound + Malononitrile + Dimedone

  • Rationale: This reaction proceeds efficiently at room temperature in an ethanol/water solvent system using a mild base catalyst like sodium citrate, highlighting principles of green chemistry. [6]

    Materials & Reagents Amount Moles (mmol)
    This compound 204 mg 1.0
    Malononitrile 66 mg 1.0
    Dimedone 140 mg 1.0
    Sodium Citrate 26 mg 0.1

    | Ethanol:Water (1:1 v/v) | 5 mL | - |

Procedure:

  • To a 25 mL flask, add the aldehyde, malononitrile, dimedone, and sodium citrate in 5 mL of the ethanol:water solvent.

  • Stir the mixture at room temperature for 30-60 minutes. A precipitate will typically form.

  • Monitor the reaction progress by TLC (typically 3:1 Hexane:EtOAc).

  • Once the reaction is complete, collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to afford the pure 4H-pyran derivative.

Expected Characterization:

  • ¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a singlet for the pyran C4-H around 4.5-5.0 ppm and a broad singlet for the amino (-NH₂) protons. Signals for the dimedone methyl groups will be prominent.

  • ¹³C NMR: A new signal for the C4 of the pyran ring around 35-45 ppm and a signal for the nitrile (-CN) group around 115-120 ppm.

  • MS (ESI+): A clear [M+H]⁺ peak corresponding to the calculated molecular weight (C₂₂H₂₁FN₄O₂ = 392.43).

Protocol 3: Synthesis of an Imidazole-Containing Chalcone
  • Reaction: this compound + 4'-Methoxyacetophenone

  • Rationale: This Claisen-Schmidt condensation is a classic C-C bond-forming reaction. Using aqueous NaOH in methanol is a standard, effective method that typically provides high yields. [11][12]

    Materials & Reagents Amount Moles (mmol)
    This compound 204 mg 1.0
    4'-Methoxyacetophenone 150 mg 1.0
    Methanol 5 mL -

    | NaOH solution (10 M) | 0.2 mL | 2.0 |

Procedure:

  • Dissolve the aldehyde and 4'-methoxyacetophenone in 5 mL of methanol in a round-bottom flask with stirring.

  • Slowly add the aqueous NaOH solution dropwise to the mixture at room temperature.

  • Stir the reaction for 2-4 hours. The formation of a precipitate usually indicates product formation.

  • Monitor the reaction by TLC (typically 2:1 Hexane:EtOAc).

  • Upon completion, pour the reaction mixture into 20 mL of ice-cold water.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Expected Characterization:

  • ¹H NMR: Two characteristic doublets in the vinylic region (6.5-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration of the double bond.

  • MS (ESI+): A clear [M+H]⁺ peak corresponding to the calculated molecular weight (C₂₀H₁₇FN₂O₂ = 336.36).

Data Summary and Validation

The successful synthesis of these novel heterocycles relies on rigorous analytical validation.

ProtocolProduct HeterocycleExpected FormulaExpected MW (Monoisotopic)Key Validation Techniques
1 DihydropyrimidinoneC₁₇H₁₇FN₄O₃360.1285¹H NMR, ¹³C NMR, HRMS
2 4H-PyranC₂₂H₂₁FN₄O₂392.1648¹H NMR, ¹³C NMR, HRMS, IR (CN stretch)
3 ChalconeC₂₀H₁₇FN₂O₂336.1274¹H NMR (J-coupling), ¹³C NMR, HRMS

Trustworthiness Through Validation: The protocols described are self-validating through the application of standard characterization techniques. For instance, in Protocol 3, the large J-coupling constant (~16 Hz) between the vinylic protons is definitive proof of the chalcone's trans-alkene backbone. Similarly, the disappearance of the aldehyde proton and the appearance of new, characteristic signals in the ¹H NMR spectra for Protocols 1 and 2 confirm the consumption of the starting material and the formation of the desired heterocyclic ring. High-Resolution Mass Spectrometry (HRMS) provides the final, unambiguous confirmation of the elemental composition.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of novel heterocycles. By employing robust and efficient synthetic methodologies such as multicomponent reactions and condensation/cyclization strategies, researchers can rapidly access diverse libraries of complex molecules. The protocols detailed in this note provide a reliable foundation for exploring the chemical space around this privileged scaffold, paving the way for the discovery of new therapeutic agents and chemical probes.

References

  • Application of 2-Benzoylbenzaldehyde in Multicomponent Reactions for Library Synthesis. Benchchem.
  • Three‐component reaction of benzaldehyde (2a), malononitrile (3) and...
  • Scheme 22: One-pot three-component reaction of 2-alkynylbenzaldehydes, amines, and diethyl phosphonate.
  • Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Applic
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI.
  • This compound. MilliporeSigma.
  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega.
  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • 3-fluoro-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde. Smolecule.
  • Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. PrepChem.com.
  • This compound. ChemUniverse.
  • The Versatility of 3-Fluoro-4-(trifluoromethyl)benzaldehyde in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.

Sources

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde in the synthesis of ALDH1A3 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis and Evaluation of Novel ALDH1A3 Inhibitors from 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a pivotal starting material for the synthesis of potent and selective Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors. We will explore the therapeutic rationale, a proposed synthetic pathway, and detailed protocols for the biological evaluation of newly synthesized compounds.

Introduction: The Therapeutic Imperative of Targeting ALDH1A3

Aldehyde Dehydrogenase 1A3 (ALDH1A3) has emerged as a high-value target in oncology. As a member of the ALDH superfamily, its primary physiological role involves the NAD(P)+-dependent oxidation of aldehydes to their corresponding carboxylic acids, including the conversion of retinal to retinoic acid[1][2]. Retinoic acid is a critical signaling molecule that governs cell proliferation, differentiation, and apoptosis[3].

Crucially, ALDH1A3 is overexpressed in various malignancies, including glioblastoma, mesothelioma, and breast cancer, where its elevated activity is strongly correlated with cancer stem cell (CSC) populations, chemoresistance, and poor patient prognosis[1][4][5]. The role of ALDH1A3 in promoting tumor growth and metastasis makes it a compelling target for therapeutic intervention[4]. Consequently, the development of small-molecule inhibitors that can selectively modulate ALDH1A3 activity represents a promising strategy to overcome drug resistance and target the CSC niche[5].

Rationale for Using this compound

The selected starting material, this compound, is a strategically designed chemical scaffold for ALDH1A3 inhibitor synthesis. Its key structural features offer distinct advantages in drug design:

  • Aldehyde Group: Provides a reactive handle for a wide array of chemical transformations, enabling the construction of diverse molecular libraries.

  • Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability and improve pharmacokinetic properties, such as membrane permeability and binding affinity[6].

  • 4-methyl-1H-imidazol-1-yl Moiety: The imidazole ring can participate in crucial hydrogen bonding or π-stacking interactions within the enzyme's active site, potentially conferring high potency and selectivity.

This application note outlines a proposed synthetic route and robust evaluation protocols to leverage this building block in the discovery of next-generation ALDH1A3 inhibitors.

Proposed Synthesis of a Novel ALDH1A3 Inhibitor

We propose a robust and widely applicable synthetic strategy: reductive amination . This method allows for the direct coupling of the benzaldehyde starting material with a primary or secondary amine to form a more complex and pharmacologically relevant secondary or tertiary amine, respectively.

Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step, one-pot reaction to synthesize a representative inhibitor, herein designated "Inhibitor-X" , via an imine intermediate.

G cluster_0 Proposed Synthetic Pathway A This compound (Starting Material) C Shiff Base Intermediate (Imine) A->C + R1-NH-R2 (e.g., in DCM/MeOH) B Primary/Secondary Amine (R1-NH-R2) D "Inhibitor-X" (Final Product) C->D Reduction (e.g., NaBH(OAc)3)

Caption: Proposed reductive amination pathway for synthesizing ALDH1A3 inhibitors.

Detailed Synthesis Protocol: (Hypothetical Inhibitor-X)

This protocol describes a general procedure for the synthesis of a potential ALDH1A3 inhibitor via reductive amination. The choice of the amine component is critical and should be guided by structural-activity relationship (SAR) studies of known inhibitors.

Materials:

  • This compound (1.0 eq.)[7]

  • Selected primary or secondary amine (e.g., 4-pipecoline) (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration). Add a small amount of anhydrous MeOH (5-10% of DCM volume) to facilitate imine formation.

  • Amine Addition: Add the selected amine (1.1 eq.) to the solution and stir the mixture at room temperature for 1-2 hours. Causality Note: This initial period allows for the formation of the key imine (Schiff base) intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Expertise Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the protonated imine in situ without significantly affecting the starting aldehyde, thus minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation of Synthesized Inhibitors

Once synthesized and purified, the novel compounds must be evaluated for their biological activity. The following protocols provide a robust workflow for determining inhibitory potency, cellular activity, and direct target engagement.

Inhibitor Evaluation Workflow

G cluster_1 Inhibitor Characterization Workflow Start Synthesized Compound ("Inhibitor-X") Assay1 Biochemical Potency: ALDH1A3 Enzymatic Assay Start->Assay1 Assay2 Cellular Activity: Aldefluor™ Assay Start->Assay2 Assay3 Target Engagement: Cellular Thermal Shift Assay (CETSA) Start->Assay3 Result1 Determine IC50 Value Assay1->Result1 Result2 Quantify Inhibition of ALDH Activity in Live Cells Assay2->Result2 Result3 Confirm Direct Binding to ALDH1A3 in Cells Assay3->Result3

Caption: A structured workflow for the comprehensive biological evaluation of inhibitors.

Protocol 1: ALDH1A3 Enzymatic Assay (IC₅₀ Determination)

This fluorescence-based assay measures the enzymatic activity of purified ALDH1A3 by monitoring the rate of NAD⁺ reduction to NADH[8][9].

Materials:

  • Purified recombinant human ALDH1A3 enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • NAD⁺ (co-factor)

  • Aldehyde substrate (e.g., hexanal or all-trans-retinaldehyde)[8][10]

  • Test compound ("Inhibitor-X") dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and add 1 µL to the appropriate wells of a 384-well plate. Include wells for a positive control (known inhibitor, e.g., NCT-501) and a negative control (DMSO vehicle)[2][11].

  • Enzyme/Cofactor Addition: Add 25 µL of a pre-mixed solution containing the ALDH1A3 enzyme and NAD⁺ in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the aldehyde substrate solution to each well to initiate the reaction. The final reaction volume should be 50 µL.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the increase in fluorescence over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis: Calculate the reaction rate (slope of fluorescence vs. time). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Reference IC₅₀ Values for Known ALDH Inhibitors

Compound IDTargetIC₅₀ (µM)Selectivity ProfileReference
ABMM-15 ALDH1A30.23 ± 0.05Selective vs. ALDH1A1/3A1[8]
NR6 ALDH1A35.3 ± 1.5Selective vs. ALDH1A1/1A2[5]
NCT-501 ALDH1A10.040Selective vs. ALDH1A3 (>57 µM)[11]
DEAB Pan-ALDHVariesNon-selective[9][12]
Protocol 2: Cellular ALDH Activity (Aldefluor™ Assay)

This cell-based assay uses a fluorescent substrate to identify and quantify the population of cells with high ALDH activity, providing a measure of inhibitor efficacy in a cellular context[3][13].

Materials:

  • Cancer cell line with high ALDH1A3 expression (e.g., MDA-MB-231, U87MG)[5][13]

  • ALDEFLUOR™ Assay Kit (STEMCELL Technologies)

  • Test compound ("Inhibitor-X") dissolved in DMSO

  • DEAB (N,N-diethylaminobenzaldehyde), provided in the kit as a specific ALDH inhibitor control[12].

  • Flow cytometer

Methodology:

  • Cell Preparation: Harvest and wash cells, then resuspend them in ALDEFLUOR™ Assay Buffer at 1 x 10⁶ cells/mL.

  • Treatment: For each condition, prepare two tubes: a "test" tube and a "control" tube.

    • Add the test compound (at various concentrations) or DMSO to the "test" tubes.

    • Add the activated ALDEFLUOR™ substrate to all tubes.

    • Immediately add the ALDH inhibitor DEAB to the "control" tubes. This sets the baseline for background fluorescence.

  • Incubation: Incubate all cell suspensions at 37°C for 30-60 minutes, protected from light.

  • Flow Cytometry Analysis: Following incubation, centrifuge the cells, resuspend them in fresh assay buffer, and analyze them on a flow cytometer.

  • Data Analysis: The ALDH-positive population is defined by the brightly fluorescent cells in the "test" sample that are absent in the DEAB-treated "control" sample. Quantify the reduction in the percentage of ALDH-positive cells or the decrease in mean fluorescence intensity in the presence of your test compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify direct target engagement of a compound with its protein target within intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation[14][15][16].

Materials:

  • ALDH1A3-expressing cells

  • Test compound ("Inhibitor-X")

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for heating cell lysates (e.g., PCR cycler)

  • Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)

  • Centrifuge for separating soluble/precipitated fractions

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for ALDH1A3

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heating: Harvest, wash, and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells (e.g., three freeze-thaw cycles). Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble ALDH1A3 remaining at each temperature point by Western blotting.

  • Data Analysis: In the vehicle-treated samples, the amount of soluble ALDH1A3 will decrease as the temperature increases. In the compound-treated samples, the binding of the inhibitor will stabilize ALDH1A3, resulting in a "thermal shift" to a higher temperature. This confirms direct target engagement in a physiological context.

Conclusion

The strategic use of this compound provides a promising avenue for the development of novel ALDH1A3 inhibitors. The synthetic and biological evaluation protocols detailed in this guide offer a comprehensive, self-validating framework for researchers. By systematically synthesizing derivatives and assessing their biochemical potency, cellular activity, and direct target engagement, drug discovery teams can efficiently identify and advance lead candidates with therapeutic potential against ALDH1A3-driven cancers.

References

  • Muralikumar, S., et al. (2021). A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers. MDPI. Available from: [Link]

  • Tomita, H., et al. (2021). The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond. MDPI. Available from: [Link]

  • Oleson, B.J., et al. (2021). A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A…. OUCI. Available from: [Link]

  • Tomita, H., et al. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond. PDF. Available from: [Link]

  • Abdel-Magid, A.F., et al. (2020). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available from: [Link]

  • Kim, R.J., et al. (2020). Identification of ALDH1A3 as a Viable Therapeutic Target in Breast Cancer Metastasis–Initiating Cells. AACR Journals. Available from: [Link]

  • Savarino, A., et al. (2021). A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro. National Institutes of Health (NIH). Available from: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available from: [Link]

  • Yang, S.M., et al. (2015). Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). National Institutes of Health (NIH). Available from: [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. Available from: [Link]

  • Sreekumar, V. (2018). THE CELLULAR THERMAL SHIFT ASSAY: A NOVEL STRATEGY TO STUDY DRUG TARGET ENGAGEMENT AND RESISTANCE DEVELOPMENT IN CANCER THERAPY. DR-NTU. Available from: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. PubMed. Available from: [Link]

  • Yang, S.M., et al. (2015). Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). Figshare. Available from: [Link]

  • GlpBio. NCT-501 | Cas# 1802088-50-1. Available from: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Semantic Scholar. Available from: [Link]

  • Ponti, D., et al. (2021). ALDH1A3 regulates RA synthesis in MES glioma stem cells. ResearchGate. Available from: [Link]

  • Singh, S., et al. (2023). Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study. ResearchGate. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Al-Hadiya, Z.H., et al. (2012). The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance. National Institutes of Health (NIH). Available from: [Link]

  • ChemUniverse. This compound. Available from: [Link]

  • Singh, S., et al. (2023). Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study. PubMed Central. Available from: [Link]

  • Marcato, P., et al. (2022). ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer. National Institutes of Health (NIH). Available from: [Link]

  • Li, X., et al. (2024). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. PubMed. Available from: [Link]

  • Ponti, D., et al. (2021). A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells. IRIS UPO. Available from: [Link]

  • Al-Zoubi, R.M., et al. (2017). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. National Institutes of Health (NIH). Available from: [Link]

  • Tiritiris, I., et al. (2020). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. Available from: [Link]

Sources

Application Note & Protocol: Synthesis of a Novel Chalcone via Aldol Condensation with 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1][2] This reaction, particularly the Claisen-Schmidt variant involving an aromatic aldehyde and a ketone, is a widely utilized method for the synthesis of chalcones (α,β-unsaturated ketones).[3][4][5] Chalcones are not only valuable synthetic intermediates but also a class of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][6][7]

This application note provides a detailed experimental procedure for the aldol condensation of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde with a suitable ketone, such as acetophenone, to yield a novel chalcone derivative. The presence of the fluoro and methyl-imidazolyl substituents on the benzaldehyde ring is of significant interest in medicinal chemistry, as these moieties can modulate the compound's physicochemical properties and biological activity. This protocol is designed for researchers in drug discovery and organic synthesis, offering a robust method for accessing new chemical entities for further investigation.

Reaction Principle and Mechanistic Overview

The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation.[8][9] In this process, a strong base, such as sodium hydroxide or potassium hydroxide, abstracts an acidic α-proton from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate.[10][11][12] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated ketone (chalcone).[1][13] The dehydration step is often spontaneous under the reaction conditions, driven by the formation of an extended conjugated system.[14][15]

The electron-withdrawing nature of the fluorine atom at the 3-position of the benzaldehyde is anticipated to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the enolate. The 4-methyl-1H-imidazol-1-yl group may influence the reaction rate and product yield through its electronic and steric effects.

Materials and Reagents

ReagentCAS NumberMolecular FormulaSupplier (Example)
This compound937400-07-2C₁₁H₉FN₂OSigma-Aldrich[16], ChemUniverse[17]
Acetophenone98-86-2C₈H₈OStandard Supplier
Sodium Hydroxide (NaOH)1310-73-2NaOHStandard Supplier
Ethanol (95% or absolute)64-17-5C₂H₅OHStandard Supplier
Deionized Water7732-18-5H₂OIn-house
Dichloromethane (DCM)75-09-2CH₂Cl₂Standard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄Standard Supplier
Ethyl Acetate141-78-6C₄H₈O₂Standard Supplier
Hexanes110-54-3C₆H₁₄Standard Supplier
Silica Gel (for column chromatography)7631-86-9SiO₂Standard Supplier

Experimental Protocol

Step 1: Reactant Preparation
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound (e.g., 1.00 g, 4.90 mmol) in 20 mL of 95% ethanol. Stir at room temperature until complete dissolution.

  • To this solution, add 1.0 to 1.1 equivalents of acetophenone (e.g., 0.58 mL, 4.90 mmol). Stir the mixture to ensure homogeneity.

Step 2: Base-Catalyzed Condensation
  • In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium hydroxide.

  • Slowly add the aqueous sodium hydroxide solution dropwise to the stirred solution of the aldehyde and ketone at room temperature. A typical starting point is to use a catalytic amount, but for chalcone synthesis, it is common to use a more substantial amount (e.g., 5-10 mL of the 10% solution).

  • Upon addition of the base, the reaction mixture may change color and become cloudy or form a precipitate.

  • Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).[6][18] The disappearance of the starting aldehyde and the appearance of a new, less polar product spot indicates the progression of the reaction.

Step 3: Work-up and Isolation of Crude Product
  • Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water.

  • Stir the aqueous mixture vigorously for 15-20 minutes to facilitate the precipitation of the crude product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[18]

  • Wash the solid with copious amounts of cold deionized water to remove any residual sodium hydroxide and other water-soluble impurities.

  • Allow the crude product to air-dry on the filter paper or in a desiccator.

Step 4: Purification

The crude product can be purified by either recrystallization or column chromatography.

A. Recrystallization:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent to dissolve the solid. Ethanol is often a good starting choice for chalcones.[18][19][20]

  • Once the solid is dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

B. Column Chromatography:

  • If recrystallization does not yield a pure product, or if the product is an oil, purification by flash column chromatography on silica gel is recommended.

  • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The appropriate eluent can be determined by TLC analysis.

  • Load the sample onto the column and elute with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions under reduced pressure to yield the purified chalcone.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of a pure compound.[18]

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the synthesized chalcone. Key signals to look for in the ¹H NMR spectrum include the characteristic doublets for the α- and β-protons of the enone system, with a coupling constant (J) typically in the range of 15-16 Hz, confirming a trans-configuration.[6][21]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the conjugated carbonyl group (C=O) typically in the region of 1640-1680 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield - Inactive base- Insufficient reaction time- Low reactivity of starting materials- Use a freshly prepared base solution.- Extend the reaction time and continue to monitor by TLC.[3]- Consider gentle heating (e.g., 40-50 °C) to promote the reaction.[19]
Oily Product - Impurities present- Product has a low melting point- Purify by column chromatography.- Attempt to induce crystallization by scratching the flask or adding a seed crystal.
Incomplete Reaction - Insufficient base- Steric hindrance- Increase the amount of base.- Increase the reaction time or consider a stronger base.

Experimental Workflow Diagram

Aldol_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis prep_reactants Dissolve Aldehyde & Ketone in Ethanol add_base Add aq. NaOH (dropwise) prep_reactants->add_base stir Stir at RT (2-4h, TLC Monitoring) add_base->stir precipitate Pour into Ice-Cold Water stir->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash dry_crude Air Dry Crude Product wash->dry_crude purify_choice Purification Method dry_crude->purify_choice recrystallize Recrystallization (e.g., Ethanol) purify_choice->recrystallize Solid column Column Chromatography (Silica Gel) purify_choice->column Oil/Impure characterize Characterization (NMR, IR, MS, MP) recrystallize->characterize column->characterize

Caption: Workflow for the synthesis and purification of a novel chalcone.

References

  • Wikipedia. Aldol condensation. [Link]

  • ResearchGate. Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone. [Link]

  • YouTube. base catalyzed aldol. [Link]

  • YouTube. An animated, base-catalyzed crossed aldol condensation mechanism explained. [Link]

  • NIH. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

  • Chemistry LibreTexts. 4: The Aldol Condensation – Preparation of Chalcones (Experiment). [Link]

  • University of Colorado Boulder. Claisen-Schmidt Condensation. [Link]

  • Studylib. Aldol Condensation: Chalcone Synthesis Lab Procedure. [Link]

  • NIH. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. [Link]

  • BYJU'S. General Aldol Condensation Reaction. [Link]

  • YouTube. How to synthesize chalcones by Claisen-Schmidt condensation. [Link]

  • AIP Publishing. Green Synthesis of Chalcones Derivatives. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. [Link]

  • Magritek. The Aldol Condensation. [Link]

  • Chemistry 211 Experiment 5. [Link]

  • The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). [Link]

  • AZoM. Understanding the Aldol Condensation Reaction Using NMR. [Link]

  • WebAssign. Experiment 6 - Aldol Condensation. [Link]

  • Scribd. Aldol Condensation | PDF | Aldehyde | Ketone. [Link]

  • YouTube. 21.5b Mechanisms of Aldol Reactions. [Link]

  • Experiment 19 — Aldol Condensation. [Link]

  • The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

  • Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). [Link]

  • YouTube. Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. [Link]

  • ResearchGate. Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones | Request PDF. [Link]

  • CSUB. Lab 13: Predicting the Products of an Aldol Reaction. [Link]

  • ACS Publications. Synthesis and Characterization of Aldol Condensation Products from Unknown Aldehydes and Ketones | Journal of Chemical Education. [Link]

  • ChemUniverse. This compound. [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (MFCD13180648), a key intermediate in pharmaceutical synthesis. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in achieving high purity for this compound. Our guidance is grounded in established chemical principles and practical, field-tested expertise.

I. Compound Profile and Purification Strategy Overview

This compound is a solid at room temperature with a molecular weight of 204.2 g/mol .[1] It is typically synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions, which can introduce a variety of process-related impurities.[2][3] The purification strategy must address unreacted starting materials, by-products, and residual solvents.

The primary purification methods discussed in this guide are:

  • Recrystallization: Ideal for removing minor impurities and achieving high crystalline purity.

  • Column Chromatography: A versatile technique for separating complex mixtures.

  • Bisulfite Adduct Formation: A classical and highly selective method for purifying aldehydes.[4][5]

The following workflow diagram outlines the general decision-making process for purifying this compound.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Advanced Purification cluster_3 Final Product Start Crude Product (Post-Reaction Workup) TLC_NMR Analyze Purity (TLC, NMR, LC-MS) Start->TLC_NMR High_Purity >95% Pure? (Minor Impurities) TLC_NMR->High_Purity Assess Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Complex_Mixture Complex Mixture? (Multiple Spots on TLC) High_Purity->Complex_Mixture No Final_Analysis Final Purity Analysis (NMR, HPLC, Elemental) Recrystallization->Final_Analysis Column_Chromatography Silica Gel Column Chromatography Complex_Mixture->Column_Chromatography Yes Aldehyde_Specific Aldehyde-Specific Impurities? Complex_Mixture->Aldehyde_Specific No Column_Chromatography->Final_Analysis Bisulfite_Adduct Bisulfite Adduct Formation & Regeneration Aldehyde_Specific->Bisulfite_Adduct Yes Bisulfite_Adduct->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: Decision workflow for purification of this compound.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues

Question 1: My compound oils out or fails to crystallize during recrystallization. What's going wrong?

Answer: This is a common problem that usually points to two main causes: inappropriate solvent choice or the presence of significant impurities that depress the melting point and inhibit lattice formation.[2]

  • Causality: For a successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. If the compound "oils out," it means it has become supersaturated in the hot solvent but is still too soluble to crystallize upon cooling, instead forming a liquid phase. Impurities can also act as a "eutectic mixture," lowering the overall melting point and preventing crystallization.

  • Troubleshooting Protocol:

    • Solvent System Screening: If you are using a single solvent, try a binary solvent system. Good starting points for this compound could be Ethyl Acetate/Heptane, Methanol/Water, or Acetone/Water.[2] Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add the "poor" solvent (e.g., heptane) dropwise until you observe persistent cloudiness. Re-heat to clarify and then allow to cool slowly.

    • Induce Crystallization:

      • Seeding: Add a tiny crystal of previously purified material to the cooled, supersaturated solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

    • Pre-Purification: If the product is very impure, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.[2]

Question 2: I'm getting a low yield after recrystallization. How can I improve recovery?

Answer: Low recovery is often due to using too much solvent, cooling the solution too quickly, or premature filtration.

  • Causality: The goal is to create a saturated solution at high temperature. Using an excessive volume of solvent will mean that a significant amount of your product remains dissolved even after cooling, leading to loss in the mother liquor.[6] Rapid cooling can lead to the formation of small, impure crystals that trap solvent and impurities.

  • Troubleshooting Protocol:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions, allowing time for dissolution between additions.

    • Slow Cooling: Once dissolved, allow the flask to cool slowly to room temperature undisturbed. Then, place it in an ice bath or refrigerator to maximize precipitation.

    • Mother Liquor Analysis: Before discarding the mother liquor, concentrate it and analyze a sample by TLC or NMR. If a significant amount of product is present, you can perform a second crystallization or combine it with a future batch.

Column Chromatography Challenges

Question 3: My compound is streaking or giving poor separation on the silica gel column. What solvent system should I use?

Answer: Streaking on a silica gel column is often due to the basic nature of the imidazole ring interacting strongly with the acidic silica surface. The polarity of the solvent system is also critical.

  • Causality: The nitrogen atoms in the imidazole ring are basic and can form strong hydrogen bonds or have acid-base interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to tailing and poor peak shape.

  • Troubleshooting Protocol:

    • Solvent System Optimization: A common mobile phase for compounds of this type is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. For this specific molecule, a gradient of ethyl acetate in hexanes is a good starting point.

    • TLC Analysis First: Before running a column, always optimize the separation on a TLC plate. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.

    • Add a Basic Modifier: To counteract the acidic silica, add a small amount of a basic modifier to your eluent.[7] A common choice is triethylamine (Et3N) at a concentration of 0.1-1%. This will compete with your compound for the acidic sites on the silica, resulting in sharper peaks and better separation.

    • Consider Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Basic alumina can be an excellent alternative for purifying basic compounds like this one.[7]

Stationary Phase Mobile Phase System (Starting Point) Advantages/Disadvantages
Silica Gel Hexanes/Ethyl Acetate + 0.5% TriethylamineAdv: High resolution, widely available. Disadv: Can cause streaking with basic compounds.
Basic Alumina Hexanes/Ethyl AcetateAdv: Excellent for basic compounds, prevents streaking. Disadv: Can be less predictable than silica.
Reverse Phase C18 Acetonitrile/WaterAdv: Good for polar compounds, scalable for HPLC.[8] Disadv: Requires different solvent systems, may be more expensive.
Aldehyde-Specific Purification

Question 4: I see a new spot on my TLC plate that I suspect is the corresponding carboxylic acid. How can I remove it?

Answer: Aromatic aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid. This is a very common impurity.

  • Causality: The aldehyde functional group can be readily oxidized to a carboxylic acid, especially in the presence of air and light. This impurity is acidic and can be removed with a basic wash.

  • Troubleshooting Protocol:

    • Aqueous Basic Wash: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute (5%) sodium carbonate (Na2CO3) solution.[7] The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and will be removed.

    • Monitor with pH Paper: Ensure the aqueous layer is basic after the wash.

    • Back-Extraction: After separating the layers, you can re-acidify the aqueous layer with HCl to precipitate the carboxylic acid, confirming its identity if desired.

Acid_Removal_Workflow Start Crude Product in Organic Solvent (EtOAc) Add_Base Add Saturated NaHCO3 (aq) and Shake in Separatory Funnel Start->Add_Base Separate Separate Layers Add_Base->Separate Aqueous_Layer Aqueous Layer (Contains Carboxylate Salt) Separate->Aqueous_Layer Bottom Layer Organic_Layer Organic Layer (Contains Purified Aldehyde) Separate->Organic_Layer Top Layer Dry_Concentrate Dry (Na2SO4) and Concentrate Organic Layer Organic_Layer->Dry_Concentrate Final_Product Purified Aldehyde Dry_Concentrate->Final_Product

Caption: Workflow for removing acidic impurities via basic wash.

Question 5: My purification is still not yielding a pure product. Is there a more selective method for isolating the aldehyde?

Answer: Yes, the formation of a sodium bisulfite adduct is a highly selective and effective classical method for purifying aldehydes.[4][5]

  • Causality: Aldehydes react with a saturated aqueous solution of sodium bisulfite (NaHSO3) to form a solid, water-soluble adduct. Most other functional groups and impurities do not react and will remain in the organic phase. The reaction is reversible, and the aldehyde can be regenerated by adding a base or acid.[4]

  • Experimental Protocol: Aldehyde Purification via Bisulfite Adduct

    • Adduct Formation:

      • Dissolve the crude material in a suitable organic solvent (e.g., methanol or DMF can be used to improve reaction rates).[4][5]

      • Add a freshly prepared, saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.[4] A precipitate of the adduct may form.

    • Isolation of Adduct:

      • If a solid precipitates, it can be collected by filtration.

      • Alternatively, add an immiscible organic solvent (like ethyl acetate) and water. The water-soluble adduct will move to the aqueous layer, while non-aldehyde impurities remain in the organic layer. Separate the layers.[4][5]

    • Regeneration of Aldehyde:

      • Treat the isolated adduct (either the solid or the aqueous layer) with a strong base like 50% sodium hydroxide (NaOH) solution or a strong acid until the solution is basic (pH > 12) or acidic.[4] This will reverse the reaction and regenerate the aldehyde.

      • Extract the regenerated pure aldehyde with a fresh portion of an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.

III. References

  • BenchChem. (2025). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.

  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.

  • BenchChem. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.

  • SIELC Technologies. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column.

  • Reddit. (2015). Purifying aldehydes?. r/chemistry.

  • Sigma-Aldrich. This compound.

  • ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.

  • ChemUniverse. This compound.

  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one.

  • PMC. (1988). Purification and characterization of benzaldehyde dehydrogenase I from Acinetobacter calcoaceticus.

  • PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.

  • PrepChem.com. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde.

Sources

optimizing reaction yield for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions encountered during the synthesis of this key chemical intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience to help you navigate challenges and maximize your reaction success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary synthetic route for this compound, and what is the underlying mechanism?

Answer:

The most prevalent and efficient method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (S_N_Ar) reaction.

Mechanism Rationale: The reaction proceeds between 3,4-difluorobenzaldehyde and 4-methylimidazole. The benzaldehyde's aromatic ring is 'activated' towards nucleophilic attack due to the strong electron-withdrawing nature of the aldehyde (-CHO) and fluoro (-F) substituents. This activation lowers the energy of the intermediate state. The reaction follows a two-step addition-elimination mechanism[1][2][3].

  • Addition: The nitrogen atom of 4-methylimidazole acts as a nucleophile, attacking the carbon atom at position 4 of the 3,4-difluorobenzaldehyde. This position is preferentially attacked over position 3 because the negative charge in the resulting intermediate (the Meisenheimer complex) is better stabilized by the para-aldehyde group through resonance[3].

  • Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.

This pathway is generally favored over alternatives due to the availability of starting materials and typically good yields under optimized conditions.

SNAr_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions SM1 3,4-Difluorobenzaldehyde Reaction SNA_r_ Reaction Vessel (Heated) SM1->Reaction Add SM2 4-Methylimidazole SM2->Reaction Add Base Base (e.g., K2CO3, NaH) Base->Reaction Add Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Add Workup Aqueous Workup & Extraction Reaction->Workup Cool & Quench Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Final Product: 3-Fluoro-4-(4-methyl-1H- imidazol-1-yl)benzaldehyde Purification->Product

Caption: General workflow for S_N_Ar synthesis.

Q2: My reaction yield is poor (<50%). What are the most critical parameters to investigate for optimization?

Answer:

Low yield in this S_N_Ar reaction is a common issue that can almost always be traced back to suboptimal reaction conditions. The interplay between the base, solvent, temperature, and stoichiometry is critical.

Causality Behind Optimization Choices:

  • Base Selection: The base deprotonates the N-H of the 4-methylimidazole, generating the nucleophilic imidazolide anion. A base that is too weak will result in a low concentration of the active nucleophile and slow reaction rates. A base that is too strong or has poor solubility can lead to side reactions or heterogeneity issues.

  • Solvent Choice: A polar aprotic solvent is essential. These solvents can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophile, thus enhancing its reactivity. They also typically have high boiling points, allowing for the necessary reaction temperatures.

  • Temperature Control: S_N_Ar reactions have a significant activation energy barrier. Insufficient heat will lead to an incomplete or stalled reaction. However, excessive temperatures can cause decomposition of the starting material or product, leading to impurities and lower yield.

The following table summarizes key parameters for troubleshooting low yields.

ParameterCommon IssueRecommended Action & Rationale
Base Incomplete deprotonation or side reactions.Switch to a stronger, non-nucleophilic base if using a weak one. Sodium hydride (NaH) in DMF is effective as it irreversibly deprotonates the imidazole[4]. Potassium carbonate (K₂CO₃) is a milder, safer, and often sufficient alternative, but may require higher temperatures. Ensure the base is finely powdered and anhydrous.
Solvent Poor solubility of reagents; low reactivity.Ensure the solvent is anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . These solvents are ideal for S_N_Ar reactions[5]. Traces of water can quench the imidazolide anion and reduce yield.
Temperature Reaction is slow or incomplete.The reaction typically requires heating. An optimal range is often 90-140 °C [4][5]. Start at 90 °C and slowly increase if conversion is low (monitor by TLC/LC-MS). Avoid temperatures >150 °C to prevent decomposition.
Stoichiometry Incomplete consumption of limiting reagent.Use a slight excess (1.1-1.2 equivalents) of 4-methylimidazole to ensure the complete consumption of the more expensive 3,4-difluorobenzaldehyde.
Atmosphere Side reactions due to air or moisture.While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and is good practice, especially when using sensitive reagents like NaH.
Optimized Experimental Protocol (S_N_Ar)
  • To a dry round-bottom flask under an inert atmosphere (N₂), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) and anhydrous dimethylformamide (DMF).

  • Add 4-methylimidazole (1.2 eq.) to the suspension and stir for 15 minutes at room temperature.

  • Add 3,4-difluorobenzaldehyde (1.0 eq.) to the mixture.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • After the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water and then with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

  • Dry the crude product under vacuum. Further purification can be achieved via recrystallization or column chromatography.

Q3: My final product is impure. What are the likely side products and how can they be minimized and removed?

Answer:

Impurity formation often stems from incomplete reactions or side reactions. The most common issues are residual starting materials and the formation of a regioisomeric product.

  • Primary Impurity Concern - Regioisomer: While the reaction strongly favors substitution at the C4 position due to electronic stabilization from the para-aldehyde, a small amount of substitution at the C2 position can occur, yielding 2-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde . This is more likely at very high temperatures.

  • Other Impurities: Unreacted starting materials (3,4-difluorobenzaldehyde and 4-methylimidazole) and potential decomposition products if the reaction is overheated or run for too long.

Side_Reaction cluster_reactants Reactants cluster_products Potential Products DFB 3,4-Difluorobenzaldehyde Main_Product Desired Product (Substitution at C4) DFB->Main_Product Major Pathway (Electronically Favored) Side_Product Regioisomeric Impurity (Substitution at C2) DFB->Side_Product Minor Pathway (Electronically Disfavored) MeIm 4-Methylimidazole

Caption: Desired reaction pathway vs. potential side reaction.

Minimization & Purification Strategy:

  • Minimize Formation: To reduce the formation of the regioisomer, maintain the reaction temperature at the lowest effective level (e.g., 90-110 °C). Avoid excessive heating.

  • Purification Protocol - Recrystallization:

    • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and at boiling. An ideal solvent will dissolve the product when hot but show low solubility when cold.

    • Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Q4: Are there viable alternative synthetic strategies if the S_N_Ar approach is unsuccessful?

Answer:

Yes. If the S_N_Ar reaction fails to provide satisfactory results, particularly due to low reactivity of the aryl halide, an Ullmann Condensation (or Ullmann-type coupling) is the primary alternative.

Ullmann Condensation Explained: This is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or, in this case, an imidazole.[6][7] The copper catalyst facilitates the C-N bond formation, often allowing the reaction to proceed under conditions where the uncatalyzed S_N_Ar reaction is sluggish. This method can be particularly useful if the aromatic ring is not sufficiently activated for a standard S_N_Ar.

FeatureNucleophilic Aromatic Substitution (S_N_Ar)Ullmann Condensation
Catalyst Typically uncatalyzed.Requires a copper catalyst (e.g., CuI, Cu₂O, or copper powder).
Activation Requires a strongly electron-deficient aromatic ring.Less dependent on ring activation; can work on less reactive aryl halides.
Ligands Not applicable.Often requires a ligand (e.g., phenanthroline, L-proline) to stabilize the copper catalyst and improve yield.
Temperature Moderate to high (90-140 °C).Typically requires higher temperatures (120-190 °C).
Drawbacks Limited to activated aryl halides.Catalyst cost, potential for heavy metal contamination in the product, and often harsher conditions.

When to Consider Ullmann:

  • When the S_N_Ar reaction shows no conversion even at elevated temperatures.

  • If you are attempting to synthesize an analogue where the aromatic ring lacks strong electron-withdrawing groups.

  • When all optimization attempts for the S_N_Ar protocol have been exhausted. A patent for a related synthesis highlights a solvent-free, high-temperature (160-170°C) coupling reaction, which is characteristic of Ullmann-type conditions.[8]

References

  • US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl)
  • MDPI Molbank - (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. [Link]

  • ChemUniverse Product Page - this compound. [Link]

  • PrepChem - Synthesis of 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde. [Link]

  • Merck Index - Ullmann Reaction. [Link]

  • ResearchGate - Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). [Link]

  • Journal of Chemical Education - One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal - Ullmann Reaction. [Link]

  • Chemistry Steps - Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health (NIH) - Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Vapourtec - Aromatic Substitution | Flow Reactions. [Link]

  • Chemistry LibreTexts - 16.7: Nucleophilic Aromatic Substitution. [Link]

  • MDPI Molbank - (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

  • Semantic Scholar - Reaction strategies for synthesis of imidazole derivatives: a review. [Link]

  • OICC Press - Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

  • EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)
  • MDPI - A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. [Link]

Sources

stability and degradation of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde in their experiments. As a critical intermediate in various synthetic pathways, understanding its stability and potential degradation is paramount to ensuring experimental reproducibility and the integrity of your results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and protocols to manage and assess the stability of this reagent.

I. Compound Overview & Intrinsic Stability

This compound is a substituted aromatic aldehyde. Its stability is primarily influenced by the reactivity of the aldehyde functional group and, to a lesser extent, the imidazole ring. The aldehyde group is susceptible to oxidation, particularly in the presence of atmospheric oxygen, light, and certain impurities. The supplier's recommendation for storage at 2-8°C under an inert atmosphere underscores this sensitivity.

The primary degradation product observed is typically the corresponding carboxylic acid, 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid, formed via oxidation. Other degradation pathways, though less common under standard handling conditions, may be induced by extreme heat, pH, or high-energy light.

II. Frequently Asked Questions (FAQs)

Here we address common questions and observations that users may encounter during the handling and use of this compound.

Q1: My solid this compound has developed a yellowish tint over time. Is it still usable?

A yellowish discoloration is a common indicator of minor degradation, likely due to aerial oxidation of the aldehyde to the corresponding benzoic acid or the formation of other minor chromophoric impurities. While a slight color change may not significantly impact some applications, it is crucial to verify the compound's purity before use, especially for sensitive downstream reactions. We recommend running a purity check via HPLC-UV or LC-MS (see Section IV for a general protocol). For applications requiring high purity, using freshly acquired or repurified material is advisable.

Q2: I observe a loss of potency or incomplete conversion in my reaction where this aldehyde is a starting material. Could reagent degradation be the cause?

Yes, this is a classic symptom of reagent degradation. If the aldehyde has partially oxidized to the carboxylic acid, the effective molar quantity of the active aldehyde is reduced, leading to incomplete reactions and lower yields. Before repeating the experiment, you must confirm the purity of your aldehyde stock. A quantitative NMR (qNMR) or a calibrated HPLC analysis can determine the exact percentage of the active aldehyde remaining.

Q3: How should I properly store a solution of this compound?

Solutions are generally more susceptible to degradation than the solid material. If you must store the compound in solution, we recommend the following:

  • Use a high-purity, dry, aprotic solvent (e.g., anhydrous acetonitrile or THF).

  • Prepare the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Store the solution in an amber vial at 2-8°C.

  • For long-term storage, flash-freeze aliquots and store at -20°C or below. Avoid repeated freeze-thaw cycles.

  • It is best practice to prepare solutions fresh for each experiment.

Q4: What are the main degradation products I should look for?

The most probable degradation product is the carboxylic acid formed from the oxidation of the aldehyde group. Depending on the stress conditions, other minor impurities could arise from reactions involving the imidazole ring, though this is less common.

Potential Degradant Formation Condition Typical Analytical Signature (LC-MS)
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acidOxidation (Air, Light)M+1 ion at m/z 221.06 (vs. 205.07 for the aldehyde) in positive ESI mode.
Other minor polymeric or rearranged speciesHigh Heat, UV LightVaries; may appear as multiple small peaks in HPLC.

III. Troubleshooting Guide: Investigating Degradation

If you suspect degradation of your this compound, follow this systematic approach to diagnose the issue.

Step 1: Initial Purity Assessment
  • Objective: To quickly determine if the compound meets the required purity for your experiment.

  • Method: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Dissolve a small sample of your stock and a reference (if available) in a suitable solvent (e.g., acetonitrile).

    • For TLC, spot on a silica plate and elute with a non-polar/polar solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Visualize under UV light. The appearance of a new spot (often at a lower Rf for the more polar carboxylic acid) indicates impurity.

    • For HPLC, use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). The presence of a new, earlier-eluting peak often corresponds to the more polar carboxylic acid degradant.

  • Interpretation: If new peaks or spots are observed, proceed to Step 2.

Step 2: Identification of Degradation Product(s)
  • Objective: To confirm the identity of the primary degradant.

  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Procedure:

    • Analyze the sample using an LC-MS system.

    • Monitor for the expected mass-to-charge ratio (m/z) of the parent aldehyde (C₁₁H₉FN₂O, [M+H]⁺ ≈ 205.07) and the suspected carboxylic acid degradant (C₁₁H₉FN₂O₂, [M+H]⁺ ≈ 221.07).

  • Interpretation: Detection of a significant peak corresponding to the carboxylic acid confirms oxidative degradation.

Step 3: Root Cause Analysis

Once degradation is confirmed, identify the cause to prevent recurrence.

Observation Potential Cause Preventative Action
Degradation in newly opened bottleImproper shipping/storage by supplierContact supplier with purity data. Always verify purity upon receipt.
Degradation after repeated use of the same bottleExposure to air and moisture during handlingAliquot the compound into smaller, single-use vials under an inert atmosphere. Use a glovebox or glovebag for handling.
Degradation in a prepared solutionSolvent impurities, exposure to light or oxygenUse high-purity, anhydrous solvents. Store solutions in amber vials, under inert gas, and at low temperatures.
Rapid degradation during a reactionIncompatible reaction conditions (e.g., strong oxidants)Review the reaction scheme for incompatible reagents. Ensure all reagents and solvents are pure and free of peroxides.

IV. Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

Protocol 2: Forced Degradation Study (Oxidative Stress)

This protocol allows users to intentionally degrade the compound to generate the primary oxidative degradation product for use as a reference standard.

  • Warning: Handle hydrogen peroxide with appropriate personal protective equipment (PPE).

  • Dissolve 10 mg of the aldehyde in 10 mL of acetonitrile.

  • Add 1 mL of 3% hydrogen peroxide solution.

  • Stir the mixture at room temperature and monitor by HPLC (using Protocol 1) every hour.

  • Once a significant amount of the degradation product is formed (e.g., 10-20% conversion), the reaction can be quenched or analyzed directly.[1] This solution can be used to identify the retention time of the primary degradant.

V. Visualizations

Diagram 1: Primary Degradation Pathway

G parent This compound (C11H9FN2O) degradant 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid (C11H9FN2O2) parent->degradant Oxidation (O2, Light) G start Suspicion of Degradation (e.g., color change, low yield) purity_check Purity Check (HPLC / TLC) start->purity_check is_pure Is Purity >98%? purity_check->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes identify_degradant Identify Degradant (LC-MS) is_pure->identify_degradant No root_cause Root Cause Analysis (Storage, Handling, Conditions) identify_degradant->root_cause implement_capa Implement Corrective Actions (Aliquot, Inert Atmosphere, etc.) root_cause->implement_capa end Re-test Purity & Proceed implement_capa->end

Caption: Systematic workflow for troubleshooting compound degradation.

VI. References

  • ResearchGate. Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. [Link]

  • PharmaTutor. Forced Degradation – A Review. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • Pharma Focus Asia. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

Sources

Technical Support Center: 19F NMR of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the acquisition and interpretation of their ¹⁹F NMR spectra. The unique structural features of these molecules—a fluorinated aromatic ring coupled with a heteroaromatic imidazole moiety—can present specific challenges in NMR analysis. This resource is designed to help you navigate these complexities and obtain high-quality, reproducible data.

Troubleshooting Guide: Question & Answer

This section addresses specific problems you may encounter during your ¹⁹F NMR experiments in a direct question-and-answer format.

Question 1: My ¹⁹F NMR spectrum shows a single, very broad peak instead of the expected sharp multiplet. What is causing this and how can I fix it?

Answer:

A broad ¹⁹F signal is a common issue that can arise from several factors, particularly with molecules like this compound that have the potential for specific intermolecular interactions or conformational dynamics.[1][2]

Potential Causes & Solutions:

  • Chemical Exchange: The imidazole and aldehyde functionalities can participate in hydrogen bonding or other intermolecular interactions, leading to aggregation. If the rate of exchange between the monomeric and aggregated states is on the NMR timescale, it can lead to significant peak broadening.[2]

    • Solution 1: Decrease Concentration: Prepare a more dilute sample. A good starting point is to decrease the concentration by a factor of 5 to 10. If aggregation is the cause, you should observe a sharpening of the signal at lower concentrations.

    • Solution 2: Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help diagnose exchange phenomena.[2] Increasing the temperature may accelerate the exchange rate, leading to a sharper, averaged signal. Conversely, lowering the temperature might slow the exchange enough to resolve separate signals for different species.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions from glassware or reagents) can cause significant line broadening.[3] While ¹⁹F NMR can be less sensitive to paramagnetic centers than ¹H NMR, the effect can still be pronounced.[4][5]

    • Solution: Sample Degassing: Degas your sample by bubbling an inert gas (e.g., argon or nitrogen) through the NMR tube for several minutes before capping, or by using a freeze-pump-thaw technique for more rigorous oxygen removal.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks.[1][2]

    • Solution: Re-shim the Spectrometer: Carefully shim the magnetic field using the deuterated solvent signal. Ensure your sample volume is appropriate for the NMR tube, typically around 0.6-0.7 mL for a standard 5 mm tube, to facilitate good shimming.[6]

  • Chemical Shift Anisotropy (CSA): For larger molecules or in viscous solvents, CSA can become a significant relaxation mechanism, leading to broader lines, especially at higher magnetic field strengths.[7]

    • Solution: While difficult to eliminate completely, ensuring your sample is in a low-viscosity solvent can help minimize this effect.

Below is a troubleshooting workflow for addressing broad peaks:

G start Broad ¹⁹F Signal Observed c1 Prepare a More Dilute Sample start->c1 r1 Signal Sharpens? c1->r1 c2 Degas Sample (e.g., N₂ bubble or Freeze-Pump-Thaw) r2 Signal Sharpens? c2->r2 c3 Carefully Re-shim Spectrometer r3 Signal Sharpens? c3->r3 c4 Run Variable Temperature (VT) NMR r4 Signal Sharpens or Resolves? c4->r4 r1->c2 No s1 Problem Solved: Aggregation was the likely cause. r1->s1 Yes r2->c3 No s2 Problem Solved: Paramagnetic broadening was likely. r2->s2 Yes r3->c4 No s3 Problem Solved: Poor shimming was the issue. r3->s3 Yes s4 Problem Solved: Chemical exchange confirmed. r4->s4 Yes

Caption: Troubleshooting workflow for broad ¹⁹F NMR signals.

Question 2: The chemical shift of my fluorine signal seems to vary between samples, making comparisons difficult. How can I ensure consistent and accurate chemical shift referencing?

Answer:

Inconsistent chemical shifts are a critical issue, especially in drug development where subtle changes can indicate ligand binding.[8][9] Unlike ¹H NMR, where TMS is a common internal standard, ¹⁹F NMR referencing can be more complex due to the wide chemical shift range and the sensitivity of fluorine to its environment.[10][11] Relying solely on the spectrometer's internal lock signal (indirect referencing) is often insufficient for precise work.[8][9]

Best Practices for ¹⁹F Chemical Shift Referencing:

  • Use an Internal Standard: The most reliable method is to add a small amount of an inert, fluorinated compound to your sample.

    • Choosing a Standard: An ideal standard should have a sharp singlet signal that does not overlap with your analyte's signals.[8] For aromatic compounds like yours, common choices include:

      • Hexafluorobenzene (C₆F₆): Chemical shift around -163 ppm.

      • Trifluorotoluene (PhCF₃): Chemical shift around -63 ppm.

      • 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA): A primary reference material with a sharp signal at -61.3 ppm in DMSO-d₆.[12]

  • Use an External Standard (with caution): An external standard involves placing a sealed capillary containing the reference compound inside the NMR tube.

    • Advantages: The standard does not contaminate your sample.

    • Disadvantages: This method is prone to errors due to differences in magnetic susceptibility between the sample and the reference solution. It is generally less accurate than using an internal standard.[13]

  • Consistent Solvent and Temperature: The chemical shift of fluorine is highly sensitive to the solvent and temperature.[10][14] Ensure all comparative experiments are run in the same deuterated solvent and at the same temperature.

Referencing MethodProsCons
Internal Standard High accuracy, accounts for sample-specific effects.Sample is "contaminated" with the standard.
External Standard Sample remains pure.Prone to magnetic susceptibility errors, less accurate.[13]
Indirect (Lock) Convenient, no added standard.Prone to inconsistencies between samples.[8][9]

Question 3: My ¹⁹F signal is a complex multiplet, and I'm struggling to interpret the coupling patterns. What couplings should I expect for this molecule?

Answer:

The complexity of the ¹⁹F signal in this compound arises from spin-spin coupling to nearby protons. Understanding the expected coupling constants (J-values) is key to deciphering the multiplet.[10][15]

Expected Couplings (in Hz):

  • ³JHF (ortho): Coupling to the proton at the C5 position. This is typically the largest proton-fluorine coupling in aromatic systems, ranging from 5 to 10 Hz .[15]

  • ⁴JHF (meta): Coupling to the proton at the C2 position. This coupling is generally smaller, in the range of 3 to 7 Hz .

  • ⁵JHF (para): Coupling to the aldehyde proton (-CHO). This long-range coupling is often small, typically 0.5 to 3.0 Hz , and may not always be resolved.[15]

The resulting signal is often described as a "triplet of doublets" or a more complex pattern if all couplings are resolved.

Caption: Expected ¹H-¹⁹F couplings in the target molecule.

Troubleshooting Complex Multiplets:

  • ¹H Decoupling: To confirm that the complexity arises from proton coupling, acquire a ¹H-decoupled ¹⁹F spectrum. The multiplet should collapse into a singlet. This is a crucial diagnostic experiment.[16]

  • 2D NMR: For unambiguous assignment, consider running a 2D ¹H-¹⁹F HETCOR or HMBC experiment. These experiments show correlations between the fluorine and the specific protons it is coupled to, allowing for definitive assignment of the coupling constants.[17][18]

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹⁹F chemical shift range for my compound?

A1: For fluorine attached to an aromatic ring (Ar-F), the chemical shift typically falls within the range of +80 to +170 ppm relative to neat CFCl₃, though modern referencing often shows these as negative values.[19] For fluoroaromatic compounds, shifts are often observed between -100 and -200 ppm.[20] The exact position will be influenced by the electron-donating imidazole ring and the electron-withdrawing aldehyde group.

Q2: How much sample do I need for a good ¹⁹F NMR spectrum?

A2: ¹⁹F is a highly sensitive nucleus (about 83% as sensitive as ¹H) and is 100% naturally abundant.[10][18] Therefore, you generally need less sample than for a ¹³C NMR. For a modern spectrometer, a concentration of 10-50 mM in 0.6-0.7 mL of deuterated solvent should provide an excellent signal-to-noise ratio in a short amount of time.[6]

Q3: Can I use standard borosilicate NMR tubes for ¹⁹F NMR?

A3: While standard tubes are often used, it is important to be aware that they can be a source of fluoride ion contamination, which can appear as a broad signal in your spectrum, typically around -120 ppm. For highly sensitive or quantitative experiments, using higher quality quartz or plastic NMR tubes can mitigate this issue.

Q4: Why is the spectral width for ¹⁹F NMR so much larger than for ¹H NMR?

A4: The ¹⁹F nucleus has a much larger chemical shift range, spanning up to 800 ppm, compared to the ~15 ppm range for ¹H NMR.[7][10] This is because the fluorine chemical shift is highly sensitive to the local electronic environment.[11] This wide dispersion is advantageous as it often prevents signal overlap, even in complex molecules.[21] However, it also means you must ensure the spectral width in your experiment is set wide enough to encompass all expected signals to avoid spectral folding or aliasing.[22]

Experimental Protocols

Protocol 1: Standard Sample Preparation for High-Quality ¹⁹F NMR
  • Weigh Sample: Accurately weigh approximately 5-10 mg of your this compound derivative.

  • Select Solvent: Choose a deuterated solvent in which your compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Add Internal Standard: If using an internal standard, add a small, known quantity to the solvent. For example, a drop of hexafluorobenzene per 50-100 mL of solvent can be prepared as a stock solution.[13]

  • Dissolve Sample: Add approximately 0.7 mL of the deuterated solvent (with standard, if applicable) to a clean, dry vial containing your sample.[6] Ensure complete dissolution.

  • Filter and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube.[6]

  • Degas (Optional but Recommended): Gently bubble dry nitrogen or argon gas through the sample for 2-3 minutes to remove dissolved oxygen.

  • Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Protocol 2: Acquiring a ¹H-Decoupled ¹⁹F NMR Spectrum
  • Load Sample: Insert the prepared NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Load ¹⁹F Experiment: Select a standard 1D ¹⁹F experiment with proton decoupling (often designated with 'zgfhig' or similar in Bruker pulse programs).[8]

  • Set Spectral Parameters:

    • Center Frequency (O1P): Set the center of the spectrum to the expected chemical shift of your compound (e.g., -110 to -140 ppm).

    • Spectral Width (SW): Set a sufficiently large spectral width (e.g., 200-300 ppm) to ensure your signal is not folded.

    • Acquisition Time (AQ): A value of 1-2 seconds is typically sufficient.

    • Relaxation Delay (D1): Use a relaxation delay of at least 2 seconds for routine spectra. For quantitative analysis, this should be increased to 5 times the longest T₁ of interest.[16]

    • Number of Scans (NS): Start with 16 or 32 scans. Due to the high sensitivity of ¹⁹F, this is often enough for a strong signal.[8]

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, perform a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. The signal of interest should appear as a sharp singlet.

References

  • Benchchem.
  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

  • Chemistry Stack Exchange. (2023). Why are fluorine-19 NMR spectra less affected by paramagnetic centers than other common nuclei? [Link]

  • Gonet, B. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor. [Link]

  • Gai, S., et al. (2010). Paramagnetic perturbation of the 19F NMR chemical shift in fluorinated cysteine by O2: a theoretical study. PubMed. [Link]

  • TutorChase. Why might an NMR spectrum show broad peaks? [Link]

  • Tassali, N., et al. (2014). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC - NIH. [Link]

  • UC Santa Barbara, NMR Facility. 19F NMR Reference Standards. [Link]

  • ResearchGate. (2001). Solving problems fluorine 19F with NMR spectroscopy. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Smagul, K., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications. [Link]

  • Mason, R. P., et al. (2017). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. [Link]

  • ResearchGate. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • Reddit. (2015). Standardizing for 19F NMR. [Link]

  • Smagul, K., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry. [Link]

  • Chemistry For Everyone. (2024). What Causes NMR Peak Broadening? YouTube. [Link]

  • Bargon, J., et al. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. [Link]

  • ResearchGate. (2005). Applications of 19F multidimensional NMR. [Link]

  • Angewandte Chemie. (2019). A beginner's guide to 19F NMR and its role in drug screening. [Link]

  • UC Santa Barbara, NMR Facility. F19 detection. [Link]

  • high-field-nmr.com. 19Flourine NMR. [Link]

  • SpringerLink. (2022). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Scribd. Fluorine NMR: Analyzing F-19 Compounds. [Link]

  • NIH. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. [Link]

  • W. T. S. D. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

  • Gerig, J. T. Fluorine NMR. [Link]

  • Chemistry For Everyone. (2024). How Do Paramagnetic Substances Affect NMR? YouTube. [Link]

  • NIH. (2013). 19F Paramagnetic Relaxation Enhancement: A Valuable Tool for Distance Measurements in Proteins. [Link]

  • Supporting Information. [Link]

  • ACS Publications. (2022). Paramagnetic MgF2 Nanocrystals for 19F Magnetic Resonance Imaging. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (CAS No. 937400-07-2). This compound is a critical intermediate in the synthesis of various high-value active pharmaceutical ingredients (APIs), most notably as a key building block for the tyrosine kinase inhibitor Nilotinib.[1] The purity of this aldehyde is paramount, as even trace impurities can lead to significant side-product formation, impact reaction kinetics, and complicate the purification of the final API.

This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to explain the 'why' behind each step, empowering you to troubleshoot and optimize your purification strategy effectively. We will address common impurities, their origins, and robust methods for their removal.

Troubleshooting Guides & Purification Protocols

This section addresses specific issues you may encounter with your crude this compound.

Issue 1: Presence of Unreacted Starting Materials in Crude Product

Question: My initial analysis (NMR or LC-MS) of the crude product shows the presence of unreacted 3,4-difluorobenzaldehyde and 4-methylimidazole. What is the most efficient way to remove these?

Answer:

This is a common scenario resulting from an incomplete nucleophilic aromatic substitution (SNAr) reaction. The unreacted starting materials have significantly different chemical properties than the desired product, which we can exploit for separation.

Causality: The reaction between 3,4-difluorobenzaldehyde and 4-methylimidazole may not have reached completion due to insufficient reaction time, suboptimal temperature, or base concentration.

Recommended Solutions:

  • Acid-Base Extraction (for removal of 4-methylimidazole):

    • Principle: 4-methylimidazole is a basic heterocycle (pKa of the conjugate acid is ~7.5) and is readily protonated by a dilute acid. The resulting salt is highly water-soluble, while the desired aldehyde product, being significantly less basic, remains in the organic phase.

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a 1M hydrochloric acid (HCl) solution. Repeat this wash 2-3 times to ensure complete removal of the basic imidazole.

      • Follow with a wash using a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

      • Finally, wash with brine to remove bulk water.

      • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Silica Gel Column Chromatography (for removal of both starting materials):

    • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel), driven by polarity. 3,4-difluorobenzaldehyde is the least polar component, the desired product is of intermediate polarity, and 4-methylimidazole is highly polar and will strongly adhere to the silica.

    • Protocol:

      • Slurry Preparation: Adsorb the crude material onto a small amount of silica gel.

      • Column Packing: Pack a column with silica gel (e.g., 60-120 mesh for bulk separation or 230-400 mesh for higher resolution) using a suitable non-polar solvent like hexane.[2]

      • Elution: Start with a non-polar eluent (e.g., 100% hexane or DCM) and gradually increase the polarity by adding ethyl acetate or methanol. A typical gradient might be from 0% to 50% ethyl acetate in hexane.[3][4]

      • Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify and combine those containing the pure product.

Issue 2: Product is an Off-White or Yellowish Solid

Question: After initial purification, my product is not a pure white solid. How can I remove the colored impurities to achieve high purity (>99%)?

Answer:

A persistent color often indicates the presence of trace, highly conjugated, or polymeric impurities that were not fully removed during the initial workup. For API intermediates, achieving high purity and a consistent crystalline form is essential.

Causality: Colored impurities can arise from minor side reactions or the degradation of starting materials or the product itself under reaction or storage conditions.

Recommended Solution: Recrystallization

  • Principle: Recrystallization is the gold standard for purifying solid compounds. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain in solution or are present in such low concentrations that they do not saturate the solution.[5]

  • Protocol:

    • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but very soluble when hot. See the data table below for suggestions.

    • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.

    • (Optional) Charcoal Treatment: If the solution is still colored, add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for a few minutes. The charcoal will adsorb colored impurities.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel (with fluted filter paper) to remove the charcoal and any insoluble impurities.

    • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

    • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 1: Suggested Solvent Systems for Purification

Purification Method Recommended Solvent System Rationale & Notes
Recrystallization Isopropanol / Water Good for inducing crystallization. Dissolve in hot isopropanol and add water dropwise until cloudy.
Ethyl Acetate / Hexane A common choice for compounds of intermediate polarity.[6]
Methanol Has been shown to be effective for purifying similar imidazole-containing compounds.[5]
Column Chromatography Dichloromethane / Methanol (Gradient) Good for separating more polar impurities. Use a gradient from 0% to 10% MeOH.[3]

| | Ethyl Acetate / Hexane (Gradient) | Standard system providing good resolution for compounds of this type. |

Issue 3: A New, More Polar Impurity Appears During Storage

Question: I had a pure sample, but after storing it for a few weeks, I see a new spot on TLC and a new peak in my LC-MS that corresponds to an additional 16 amu. What is this impurity and how do I deal with it?

Answer:

This is a classic case of aldehyde oxidation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air (oxygen).

Causality: The aldehyde group (-CHO) in your product is oxidizing to a carboxylic acid group (-COOH), forming 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid . This increases the molecular weight by 16 (the mass of an oxygen atom) and significantly increases the compound's polarity.

Oxidation_Pathway Aldehyde Product (Aldehyde) Acid Impurity (Carboxylic Acid) Aldehyde->Acid [O] (Air Oxidation)

Caption: Oxidation of the aldehyde to a carboxylic acid impurity.

Recommended Solutions:

  • Prevention (Proper Storage):

    • The best strategy is prevention. Store the purified solid under an inert atmosphere (nitrogen or argon).

    • Keep the container tightly sealed and store at a low temperature (2-8°C) to slow the rate of oxidation.

  • Removal (Basic Wash):

    • If oxidation has already occurred, the resulting carboxylic acid can be easily removed.

    • Principle: The carboxylic acid is acidic and will be deprotonated by a weak base to form a water-soluble carboxylate salt.

    • Protocol:

      • Dissolve the impure material in an organic solvent (e.g., ethyl acetate).

      • Wash the organic solution with a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylate salt will move into the aqueous layer.

      • Separate the layers and proceed with a standard workup (brine wash, dry, concentrate) of the organic layer to recover the pure aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the best method to confirm the purity and identity of my final product? A1: A combination of techniques is recommended. ¹H and ¹³C-NMR spectroscopy will confirm the chemical structure and identify any structurally similar impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for detecting trace-level impurities and confirming the molecular weight. For quantitative assessment, HPLC (High-Performance Liquid Chromatography) with a UV detector is the industry standard for determining purity levels (e.g., >99.5%).[3][5]

Q2: My compound seems to be "streaking" on the TLC plate during column chromatography monitoring. What does this mean? A2: Streaking on a silica gel TLC plate often indicates that the compound is either too acidic or too basic for the neutral silica, or it might be decomposing on the plate. Given the basic nature of the imidazole ring, it's possible it's interacting strongly with the acidic silica surface. Try adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent system. This can neutralize the acidic sites on the silica and lead to much sharper spots and better separation.[2]

Q3: Can I use a different purification method like preparative HPLC? A3: Yes, preparative HPLC is a very powerful tool for achieving extremely high purity, especially for separating closely related isomers or difficult impurities. However, it is generally more expensive and has lower throughput than column chromatography or recrystallization, making it more suitable for small-scale purification or for preparing analytical reference standards.

General Purification Workflow Diagram

Caption: A general workflow for the purification of the target compound.

References

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. [Link]

  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]

  • How to purify synthetic fluoroquinolones, using column chromatography? ResearchGate. [Link]

Sources

managing reaction exotherms in 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Synthesis >

A Guide to Managing Reaction Exotherms for Researchers and Process Development Professionals

Introduction: The synthesis of this compound, a key intermediate in pharmaceutical development, typically involves a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction, particularly the displacement of an activated fluoride with an imidazole nucleophile, is often highly exothermic.[1][2] An uncontrolled release of heat can lead to a thermal runaway, characterized by a rapid increase in temperature and pressure, which poses significant safety risks and can negatively impact product quality and yield.[3][4][5]

This guide provides a comprehensive technical resource for managing the thermal hazards associated with this synthesis. It is structured as a series of frequently asked questions and troubleshooting scenarios to help you anticipate, control, and respond to exothermic events during your experiments.

Section 1: Understanding the Exotherm (FAQs)

This section addresses the fundamental principles governing the exothermic nature of the synthesis.

Q1: Why is the reaction between 3,4-difluorobenzaldehyde and 4-methylimidazole exothermic?

A: The reaction is a Nucleophilic Aromatic Substitution (SNAr), which proceeds via an addition-elimination mechanism.[6][7] The key factors contributing to the exotherm are:

  • Aromatic Ring Activation: The aldehyde group (-CHO) and the fluorine atom at the C3 position are electron-withdrawing groups. They activate the aromatic ring, making it more susceptible to attack by a nucleophile like 4-methylimidazole.[6][7]

  • Formation of a Stable Intermediate: The attack of the imidazole nitrogen on the carbon bearing the fluorine atom (the ipso carbon) forms a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, particularly by the ortho-aldehyde group, which is a highly favorable, energy-releasing step.[6]

  • Bond Energetics: The formation of the strong Carbon-Nitrogen (C-N) bond releases more energy than is required to break the Carbon-Fluorine (C-F) bond. This net release of energy is observed as heat. The overall enthalpy change (ΔH) for the reaction is negative.[8]

Q2: What are the primary risks of an uncontrolled exotherm in this synthesis?

A: An uncontrolled exotherm can escalate into a thermal runaway, a self-accelerating process where the rate of heat generation exceeds the rate of heat removal.[4][9] The consequences can be severe:

  • Over-pressurization: Rapid temperature increase can boil the solvent, leading to a dangerous pressure buildup that can rupture the reactor.[3]

  • Secondary Decomposition: At elevated temperatures, reactants, intermediates, or the final product may decompose, potentially generating non-condensable gases and further increasing pressure.[4][5]

  • Reduced Product Quality: High temperatures can promote side reactions, leading to impurity formation and a lower yield of the desired product.

  • Operator Safety: The release of hot, potentially toxic, and corrosive materials poses a severe risk to personnel.[5] The starting material 4-methylimidazole is corrosive and causes burns.[10]

Q3: What key factors influence the rate and magnitude of the exotherm?

A: Several parameters dictate the heat generation profile:

  • Rate of Addition: The faster the nucleophile (4-methylimidazole) is added, the higher the concentration of unreacted material accumulates, leading to a greater potential for rapid heat release. A semi-batch process, where one reagent is added slowly over time, is an inherently safer method than a batch process.[5]

  • Reaction Temperature: Reaction rates, and thus rates of heat generation, typically double for every 10°C increase in temperature.[5] Maintaining a controlled temperature is critical.

  • Solvent Choice: The solvent's heat capacity and boiling point are crucial. A solvent with a higher heat capacity can absorb more energy for a given temperature rise. The boiling point provides a natural temperature ceiling through reflux, which can act as a passive cooling mechanism, provided the condenser has adequate capacity.

  • Base and Concentration: The choice and concentration of the base used to deprotonate the imidazole (if required by the specific procedure) and the overall concentration of reactants will directly impact the reaction rate and volumetric heat output.

Section 2: Proactive Exotherm Management & Protocols

Effective management relies on understanding the reaction's thermal profile before scaling up. Reaction calorimetry is an indispensable tool for this purpose.[8][11][12]

Protocol 1: Basic Thermal Hazard Assessment using Reaction Calorimetry

This protocol outlines a workflow for characterizing the exotherm using a reaction calorimeter (RC), such as an RC1 or similar heat flow calorimeter.[12]

Objective: To determine the heat of reaction (ΔHrxn), maximum heat flow (qmax), and the adiabatic temperature rise (ΔTad) to assess the risk of thermal runaway.

Methodology:

  • Calibration: Perform a solvent heat capacity calibration and a heat transfer calibration (Q-cal) within the planned reaction temperature range to establish the overall heat transfer coefficient (UA).

  • Reaction Setup:

    • Charge the reactor with the electrophile (e.g., 3,4-difluorobenzaldehyde) and the solvent (e.g., DMF, DMSO, or NMP).

    • Establish thermal equilibrium at the desired starting temperature (e.g., 80°C).

  • Controlled Addition:

    • Add the nucleophile solution (4-methylimidazole, potentially with a base like K2CO3) at a slow, controlled rate using a syringe pump or dosing unit. A typical addition time for a lab-scale screening experiment is 60-120 minutes.

    • Continuously monitor the reactor temperature (Tr) and jacket temperature (Tj). The heat flow is calculated in real-time based on the difference between these temperatures and the pre-determined UA.[12]

  • Isothermal Hold: After the addition is complete, hold the reaction at the set temperature and monitor the heat flow until it returns to baseline, indicating the reaction is complete.

  • Data Analysis:

    • Integrate the heat flow curve over time to calculate the total heat of reaction.

    • Determine the maximum heat flow observed during the addition.

    • Calculate the adiabatic temperature rise using the formula: ΔTad = ΔHrxn / (m * Cp) , where 'm' is the mass of the final reaction mixture and 'Cp' is its specific heat capacity.[11]

Data Presentation: Typical Thermal Parameters for SNAr Reactions

The following table provides illustrative data for a similar SNAr reaction to demonstrate the type of information gained from calorimetry. Note: These values must be experimentally determined for your specific conditions.

ParameterTypical Value RangeSignificance & Implication
Heat of Reaction (ΔHrxn) -80 to -150 kJ/molIndicates a highly exothermic reaction. Higher magnitude requires more robust cooling.
Adiabatic Temperature Rise (ΔTad) 50 to >200 °CCritical safety indicator. A high ΔTad suggests that in a cooling failure scenario, the temperature could rise to a point where the solvent boils or decomposition begins.
Maximum Heat Flow (qmax) 10 - 50 W (lab scale)Dictates the required cooling capacity of the reactor to maintain isothermal conditions.
Accumulation 5% - 40%Represents the percentage of unreacted reagent present at the end of the addition.[11] High accumulation is dangerous as a small temperature increase can cause this material to react quickly, leading to a runaway.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q: My reaction temperature is spiking above the setpoint during the 4-methylimidazole addition. What should I do?

A: This indicates that the rate of heat generation is exceeding your cooling system's capacity.

  • Immediate Action: Immediately stop the addition of the nucleophile.

  • Increase Cooling: If possible, lower the jacket temperature to increase the temperature difference (ΔT) and enhance the rate of heat removal.

  • Assess the Situation: Monitor the reactor temperature closely. If it continues to rise even after stopping the feed, you may be approaching a runaway condition. Be prepared to execute an emergency quenching procedure (e.g., addition of a pre-determined, cold, inert anti-solvent or a quenching agent).

  • Future Prevention: For subsequent runs, reduce the addition rate, lower the reaction concentration, or decrease the reaction setpoint temperature.

Q: I'm observing significant impurity formation, particularly a dark coloration of the reaction mixture. Is this related to the exotherm?

A: Yes, this is highly likely. Localized hot spots, caused by poor mixing or an addition rate that is too fast, can lead to thermal decomposition and side reactions. 4-methylimidazole itself can be formed during the heating of some foods and is susceptible to thermal degradation at higher temperatures.[13][14]

  • Improve Agitation: Ensure your stirring is vigorous enough to provide good heat and mass transfer, preventing localized temperature spikes.

  • Optimize Addition: Add the nucleophile sub-surface near the agitator to ensure rapid dispersion.

  • Lower Temperature: Running the reaction at the lowest feasible temperature that still provides a reasonable reaction rate will minimize thermal decomposition pathways.

Q: How do I safely scale up this reaction from 1g to 100g?

A: Scale-up introduces a critical challenge: the reactor volume (which generates heat) increases by a cube (r³), while the surface area available for cooling only increases by a square (r²).[5] Therefore, heat removal becomes significantly less efficient at larger scales.

  • DO NOT scale up directly without thermal data. Perform the calorimetry study described in Section 2.

  • Prioritize Heat Removal: Use a jacketed reactor with a high-performance thermoregulation unit. Ensure the heat transfer fluid is appropriate for the required temperature range.

  • Lengthen Addition Time: The addition time must be increased significantly on scale-up to ensure the cooling system can keep pace with the heat generated.

  • Re-evaluate ΔTad: An adiabatic temperature rise that is manageable on a lab scale (<50°C) could be catastrophic on a larger scale. If ΔTad is high, you must implement additional safety measures, such as reducing concentration or installing an emergency quenching or relief system.[4]

Section 4: Visual Workflows & Diagrams

Visual aids can clarify complex decision-making processes and experimental setups.

Exotherm_Response_Workflow Start Temperature Spike Detected (T_reactor > T_setpoint + 5°C) Stop_Addition IMMEDIATELY STOP NUCLEOPHILE ADDITION Start->Stop_Addition Monitor_T Monitor Reactor Temperature (Tr) Stop_Addition->Monitor_T Is_T_Falling Is Tr decreasing? Monitor_T->Is_T_Falling Resume_Slow Resume addition at 50% of original rate Is_T_Falling->Resume_Slow Yes Is_T_Rising Is Tr still increasing? Is_T_Falling->Is_T_Rising No Continue_Normal Continue monitoring Resume_Slow->Continue_Normal Is_T_Rising->Continue_Normal No (Stable) Emergency_Cool Apply Full Emergency Cooling (Lower Tj to minimum) Is_T_Rising->Emergency_Cool Yes Prepare_Quench Prepare Emergency Quench Procedure Emergency_Cool->Prepare_Quench Runaway_Alert THERMAL RUNAWAY IMMINENT EXECUTE QUENCH / EVACUATE Prepare_Quench->Runaway_Alert

Caption: Decision workflow for responding to a temperature spike.

Safe_Reactor_Setup Reactor Jacketed Glass Reactor Overhead Stirrer Temperature Probe (T_r) Dosing Line (Sub-surface) Reflux Condenser Scrubber Vent to Scrubber Reactor:port_cond->Scrubber Thermostat Thermoregulation Unit (Heating/Cooling) Thermostat->Reactor Jacket In/Out (T_j) Pump Syringe/Dosing Pump Pump->Reactor:port_add Controlled Addition Reagent 4-Methylimidazole Solution Reagent->Pump

Sources

solvent effects on the reactivity of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (CAS 937400-07-2). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and troubleshooting advice for reactions involving this versatile building block. Here, we will explore how the choice of solvent critically influences reaction outcomes, addressing common challenges and providing actionable protocols.

Overview of the Reagent

This compound is a substituted aromatic aldehyde featuring several key functional groups that dictate its reactivity.[1][2]

  • Aldehyde Group: The primary site for nucleophilic attack, enabling reactions like condensation, reduction, and oxidation.

  • Aromatic Ring: The benzene ring is activated by both an electron-withdrawing fluorine atom and an imidazole substituent.

  • Fluorine Substituent: As an electron-withdrawing group, the fluorine atom increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[3][4]

  • 4-methyl-1H-imidazol-1-yl Group: This heterocyclic moiety can act as a ligand, a base, or influence the electronic properties of the aromatic ring. Its presence can also lead to specific solvation effects or potential side reactions.

Understanding how solvents interact with these features is paramount for achieving high yields and minimizing impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic addition reaction is sluggish. How can solvent choice improve the reaction rate?

Answer: A slow reaction rate is often tied to insufficient activation of the aldehyde or stabilization of the transition state. The solvent plays a key role in both.

The reactivity of the carbonyl carbon in your benzaldehyde is enhanced by the electron-withdrawing fluorine atom.[3] However, the overall reaction kinetics are highly dependent on the solvent's ability to stabilize the charged intermediates and transition states that form during nucleophilic attack.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the best choice for reactions involving charged nucleophiles. They effectively solvate the counter-ion (cation) of the nucleophile, leaving the anionic nucleophile "naked" and more reactive.[5][6] This leads to a significant rate enhancement for many SN2-type additions.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can slow down reactions with anionic nucleophiles. They form a hydrogen-bonding "cage" around the nucleophile, which stabilizes it and increases the energy required for it to attack the carbonyl carbon.[5][7] However, for reactions that proceed through a carbocation-like intermediate (SN1-type mechanism), these solvents are ideal as they can stabilize the developing positive charge.[8]

  • Apolar Solvents (e.g., Toluene, Hexane): These are generally poor choices for reactions involving polar or charged reactants due to low solubility and inability to stabilize charged intermediates.

Troubleshooting Steps:

  • If using a polar protic solvent with a strong, anionic nucleophile, switch to a polar aprotic solvent like DMF or acetonitrile.

  • Ensure your solvent is anhydrous. Trace amounts of water can protonate strong nucleophiles, reducing their efficacy.

  • For less reactive nucleophiles, a more polar solvent generally leads to a faster reaction, although the choice between protic and aprotic is crucial.[9][10]

G cluster_0 Solvent Selection Logic for Nucleophilic Addition start Identify Nucleophile Type charged_nu Strong, Anionic Nucleophile? start->charged_nu neutral_nu Neutral Nucleophile (e.g., Amine) charged_nu->neutral_nu No aprotic Use Polar Aprotic Solvent (DMF, DMSO, CH3CN) Maximizes Nucleophilicity charged_nu->aprotic Yes protic_good Polar Protic Solvent is often suitable (e.g., EtOH) Can catalyze reaction via H-bonding to carbonyl oxygen neutral_nu->protic_good Yes protic_bad Avoid Polar Protic Solvents (MeOH, EtOH, H2O) Reduces Nucleophilicity via H-Bonding aprotic_ok Polar Aprotic Solvent is also a good choice, may require a catalyst

Caption: Decision tree for solvent selection in nucleophilic additions.
Q2: I am observing a significant amount of dehalogenated byproduct in my cross-coupling reaction. Can the solvent be the cause?

Answer: Yes, absolutely. Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, and the solvent is a critical parameter to control it.[11] The mechanism often involves a proton source that quenches an intermediate aryl-palladium species.

  • Protic Solvents: Solvents like alcohols or water are direct proton sources and should be strictly avoided. Ensure all reagents and solvents are anhydrous.

  • Solvent Polarity: While aprotic solvents are generally favored, their polarity can still play a role. Some reactions may benefit from less polar aprotic solvents like toluene or dioxane over highly polar ones like DMF, as this can sometimes disfavor the pathways leading to dehalogenation.

Key Optimization Strategies: [11]

  • Use Anhydrous Solvents: Use freshly dried, degassed aprotic solvents (e.g., Toluene, Dioxane, THF).

  • Choice of Base: Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or alkoxides, which can promote protonolysis.

  • Lower Temperature: Reducing the reaction temperature can often decrease the rate of the dehalogenation side reaction more than the desired cross-coupling.

Q3: Which solvents are recommended for condensation reactions like a Knoevenagel or Claisen-Schmidt condensation?

Answer: For condensation reactions, the primary role of the solvent is to facilitate the reaction between the aldehyde and the nucleophile (the active methylene compound or enolate) and to handle the water byproduct that is formed.

  • Ethanol or Methanol: These are very common and effective solvents. They readily dissolve the aldehyde and many common nucleophiles. In base-catalyzed condensations, they can serve as the solvent for the base (e.g., NaOH, NaOEt).[12][13][14]

  • Toluene with Dean-Stark Trap: For reactions that are reversible, using a solvent like toluene allows for the azeotropic removal of water with a Dean-Stark apparatus, driving the equilibrium towards the product.

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at an elevated temperature can be a highly efficient and green alternative.[15]

A study on the condensation of 2-nitrobenzaldehyde found that apolar aprotic solvents favored the formation of the initial hemiaminal intermediate, while polar solvents shifted the equilibrium towards the final Schiff base product.[16] This demonstrates that solvent choice can even influence the stability of intermediates.

Q4: My reaction workup is difficult, leading to product loss. What should I consider?

Answer: Product loss during workup can be due to solubility issues or product instability.[17] The imidazole ring in your molecule imparts a degree of basicity and can lead to high water solubility, especially if protonated.

  • Aqueous Solubility: If your product is partially soluble in the aqueous layer, perform multiple extractions with your organic solvent (e.g., 3-5 times). Also, consider using a more polar extraction solvent like ethyl acetate or dichloromethane.

  • pH Adjustment: During an aqueous wash, ensure the pH is neutral or slightly basic before extraction. Acidic conditions will protonate the imidazole nitrogen, forming a salt that is highly soluble in water and will be lost from the organic layer.

  • Emulsions: The presence of the imidazole moiety can sometimes lead to emulsions during extraction. Adding brine (saturated NaCl solution) can help break up emulsions.

G cluster_1 Troubleshooting Workflow for Low Reaction Yield start Reaction Complete, but Yield is Low incomplete Incomplete Reaction? start->incomplete workup Product Lost During Workup? side_products Side Product Formation? workup->side_products No solubility Check Aqueous Layer for Product. Adjust pH to > 7 before extraction. Use Brine to break emulsions. workup->solubility Yes incomplete->workup No optimize_solvent Re-evaluate Solvent Choice. (See Q1). Consider higher temperature or longer reaction time. incomplete->optimize_solvent Yes optimize_conditions Re-evaluate Conditions. (See Q2 for dehalogenation). Use inert atmosphere to prevent oxidation. side_products->optimize_conditions Yes success Yield Improved solubility->success optimize_solvent->success optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Data Summary & Experimental Protocols

Solvent Property Comparison

The choice of solvent is a multi-faceted decision. The following table summarizes key properties of common solvents and their general applicability to reactions with this compound.

SolventDielectric Constant (ε)TypeRecommended For...Potential Issues
Toluene 2.4Apolar AproticCross-couplings (with anhydrous conditions), condensations (with Dean-Stark).Poor solubility for polar reagents.
THF 7.6Polar AproticGrignard reactions, reductions with hydrides, some cross-couplings.Must be anhydrous; can form peroxides.
DCM 9.1Polar AproticGeneral purpose, good for chromatography and extractions.Low boiling point limits reaction temperature.
Ethanol 25Polar ProticReductions (e.g., with NaBH₄), base-catalyzed condensations.[12]Can act as a nucleophile; slows reactions with anionic nucleophiles.[5]
Acetonitrile 37.5Polar AproticNucleophilic additions with anionic nucleophiles.Can be challenging to remove completely.
DMF 38Polar AproticReactions requiring high polarity and temperature; SN2-type reactions.High boiling point; difficult to remove; can decompose.
DMSO 47Polar AproticExcellent for promoting SN2 reactions; dissolves a wide range of compounds.Very high boiling point; difficult to remove; hygroscopic.
Protocol 1: Reductive Amination with a Primary Amine

This protocol details a typical reductive amination, a common transformation for this aldehyde, using a solvent system that balances reactivity and ease of handling.

Objective: To synthesize the corresponding N-substituted amine via reductive amination.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound.

  • Solvent & Amine Addition: Dissolve the aldehyde in anhydrous DCM. Add the primary amine dropwise at room temperature with stirring.

  • Imine Formation: Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the intermediate imine. The progress can be monitored by TLC.

  • Reduction: In a single portion, add Sodium Triacetoxyborohydride to the reaction mixture. Note: NaBH(OAc)₃ is a mild reducing agent that is compatible with the slightly acidic conditions that may arise, making it ideal for this reaction.

  • Reaction: Continue stirring at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup & Quench: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash with brine. This helps to remove residual water and break any emulsions.

  • Drying & Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure secondary amine.

References

  • BenchChem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
  • de Oliveira, A. V. B., Kartnaller, V., Costa Neto, C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the reaction. Reaction conditions: benzaldehyde...[Link]

  • BLD Pharmatech. (n.d.). This compound.
  • ResearchGate. (n.d.). Solvent Effect on the Reaction of Benzaldehyde, 2-Naphthol, and Semicarbazide Hydrochloride Catalyzed by PTSA/NaOAc. [Link]

  • PubMed. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]

  • Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?[Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?[Link]

  • Quora. (2020). What is the effect of the nature of a solvent on nucleophilicity?[Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes.
  • ChemUniverse. (n.d.). This compound.
  • Al-Hussain, S. A., et al. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. [Link]

  • Sławiński, J., et al. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. [Link]

  • Al-Hussain, S. A., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. Substituted benzaldehydes are a cornerstone of this molecular toolbox, and among them, 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde has emerged as a synthon of significant interest. Its unique constellation of substituents imparts a nuanced reactivity profile that offers distinct advantages over more conventional benzaldehyde derivatives. This guide provides an in-depth comparison of this compound with other substituted benzaldehydes, supported by established chemical principles and experimental data, to empower chemists in making informed decisions for their synthetic endeavors.

The Strategic Advantage: Unpacking the Molecular Architecture

The utility of this compound stems from the interplay of its constituent parts: the aldehyde, the fluorine atom, and the 4-methyl-1H-imidazolyl moiety.

  • The Aldehyde: A versatile functional group that readily participates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including condensations, nucleophilic additions, and reductive aminations.

  • The Fluorine Atom: This substituent exerts a strong electron-withdrawing inductive effect (-I), which is a key modulator of reactivity. This effect enhances the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Furthermore, the introduction of fluorine can improve the metabolic stability and binding affinity of the final drug molecule.

  • The 4-Methyl-1H-imidazolyl Group: This heterocyclic system is a common pharmacophore found in numerous bioactive molecules. Its presence in the starting material can streamline the synthesis of complex drug targets. The imidazole ring itself possesses a nuanced electronic character, being capable of both electron donation and withdrawal depending on the specific reaction conditions and the nature of the other substituents.

This unique combination of features makes this compound a particularly valuable intermediate, most notably in the synthesis of the tyrosine kinase inhibitor, Nilotinib.

Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the fluorine and aldehyde groups.

The logical precursor for this synthesis is 3,4-difluorobenzaldehyde. The fluorine atom at the 4-position is activated towards nucleophilic displacement by the electron-withdrawing aldehyde group at the 1-position and the fluorine at the 3-position. The reaction proceeds via the addition of 4-methylimidazole to the electron-deficient aromatic ring, forming a Meisenheimer complex, which then eliminates a fluoride ion to yield the desired product.

G cluster_0 Synthesis via Nucleophilic Aromatic Substitution A 3,4-Difluorobenzaldehyde F Meisenheimer Complex (Intermediate) A->F B 4-Methylimidazole B->F C Base (e.g., K2CO3) D Solvent (e.g., DMF, DMSO) E Heat G This compound F->G H Fluoride Salt (e.g., KF) F->H

Caption: Synthetic workflow for this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • 3,4-Difluorobenzaldehyde (1.0 eq)

  • 4-Methylimidazole (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of 3,4-difluorobenzaldehyde in DMF, add 4-methylimidazole and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

This protocol is based on established principles of SNAr reactions on activated aryl halides and provides a reliable method for the preparation of the target compound.

Comparative Reactivity in Key Synthetic Transformations

The enhanced electrophilicity of the carbonyl carbon in this compound, due to the electron-withdrawing fluorine atom, dictates its reactivity in many key synthetic transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction rate is highly sensitive to the electrophilicity of the aldehyde. Benzaldehydes with electron-withdrawing groups generally exhibit higher reactivity, leading to shorter reaction times and higher yields.

Table 1: Comparative Performance of Substituted Benzaldehydes in the Knoevenagel Condensation with Malononitrile

Substituted BenzaldehydeCatalyst/SolventReaction TimeYield (%)
4-NitrobenzaldehydeGlycine/H₂O5 min98
4-ChlorobenzaldehydeGlycine/H₂O10 min95
BenzaldehydeGlycine/H₂O15 min92
4-MethylbenzaldehydeGlycine/H₂O20 min90
4-MethoxybenzaldehydeGlycine/H₂O25 min88
This compound Predicted ~5-10 min >95

Data for known compounds is illustrative and compiled from various sources. The predicted reactivity for the target compound is an expert assessment based on its electronic properties.

Based on the strong electron-withdrawing nature of the fluorine atom, it is predicted that this compound will exhibit reactivity comparable to or greater than 4-nitrobenzaldehyde in the Knoevenagel condensation, leading to rapid reaction times and high yields.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that cannot enolize. Similar to the Knoevenagel condensation, the reactivity of the benzaldehyde is enhanced by electron-withdrawing substituents.

Table 2: Comparative Yields in the Claisen-Schmidt Condensation of Various Benzaldehydes with Acetophenone

Substituted BenzaldehydeCatalyst/SolventYield (%)
4-NitrobenzaldehydeNaOH/Ethanol92
4-ChlorobenzaldehydeNaOH/Ethanol85
BenzaldehydeNaOH/Ethanol80
4-MethylbenzaldehydeNaOH/Ethanol75
4-MethoxybenzaldehydeNaOH/Ethanol70
This compound Predicted >90

Data for known compounds is illustrative and compiled from various sources. The predicted reactivity for the target compound is an expert assessment based on its electronic properties.

The fluorine substituent in this compound is expected to significantly activate the aldehyde towards nucleophilic attack by the enolate of acetophenone, resulting in high yields of the corresponding chalcone.

G cluster_0 Reactivity Comparison in Condensation Reactions A Electron-Withdrawing Groups (e.g., -NO2, -F) B Increased Carbonyl Electrophilicity A->B C Faster Reaction Rates B->C D Higher Yields C->D E Electron-Donating Groups (e.g., -OCH3, -CH3) F Decreased Carbonyl Electrophilicity E->F G Slower Reaction Rates F->G H Lower Yields G->H

Caption: Influence of substituents on benzaldehyde reactivity.

Conclusion

This compound stands out as a highly valuable and reactive intermediate in organic synthesis. Its unique electronic properties, conferred by the fluorine and imidazole substituents, render the aldehyde group highly susceptible to nucleophilic attack. This heightened reactivity translates to faster reaction times and higher yields in key synthetic transformations such as the Knoevenagel and Claisen-Schmidt condensations when compared to benzaldehydes bearing electron-donating or less-activating substituents. For researchers and drug development professionals, the strategic incorporation of this building block can lead to more efficient and robust synthetic routes for the preparation of complex, biologically active molecules.

References

  • Sarthaks eConnect. (2019, January 12). Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why ? Retrieved from [Link]

  • Doubtnut. (n.d.). Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why ? Retrieved from [https://www.doubtnut.com/question-answer/out-of-p-nitro-benzaldehyde-and-benzaldehyde-which-is-more-reactive-towards-nucleophilic-addition-re-10189441]
  • Quora. (2018, October 31). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? Retrieved from [https://www.quora.com/What-do-you-expect-benzaldehyde-to-be-more-reactive-or-less-reactive-in-nucleophilic-addition-reaction-than-propanal]
  • Filo. (2023, November 4). *p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde

A Comparative Guide to the Bioactivity of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the bioactivity of novel substituted imidazole derivatives, using 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde as a core scaffold. Our discussion is anchored in recent preclinical findings and aims to elucidate the structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of this promising class of compounds. We will delve into the experimental data supporting their anticancer effects, provide detailed protocols for their biological evaluation, and visualize the complex signaling pathways they modulate.

Introduction: A Scaffold of Therapeutic Promise

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful drugs. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapies, particularly kinase inhibitors. The 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde core, in particular, has emerged as a promising starting point for the development of novel anticancer agents. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the benzaldehyde functional group offers a versatile handle for synthetic elaboration.

Recent research has focused on developing analogs of this scaffold, inspired by the success of dual-target inhibitors like Tirbanibulin, an FDA-approved drug that inhibits both tubulin polymerization and Src kinase.[1] This dual-action approach is a compelling strategy to overcome the challenge of drug resistance in cancer therapy. The imidazole derivatives discussed in this guide are hypothesized to exert their anticancer effects through a similar multi-targeted mechanism, making them an exciting area of investigation.

Comparative Bioactivity of Substituted Imidazole Analogs

A recent study evaluated a series of four novel substituted imidazole derivatives, herein designated as Kim-161 (5a), Kim-111 (5b), Kim-261 (5c), and Kim-231 (5d), for their antiproliferative activity against the T24 transitional urothelial carcinoma cell line.[1] The results of this in vitro screening are summarized in the table below.

Compound IDAnalogueT24 Cell Line IC50 (µM)
1 Kim-161 (5a)56.11
2 Kim-111 (5b)67.29
3 Kim-261 (5c)>100
4 Kim-231 (5d)>100

Table 1: In vitro cytotoxicity of this compound analogs against the T24 human bladder cancer cell line.

Structure-Activity Relationship (SAR) Analysis

The data reveals a clear distinction in the cytotoxic potency of the four analogs, with Kim-161 and Kim-111 demonstrating significant activity while Kim-261 and Kim-231 were largely inactive at the tested concentrations. This suggests that the specific substitutions on the core scaffold play a critical role in their biological activity.

While the exact structural modifications differentiating these four compounds are not publicly available, we can infer a hypothetical SAR based on common medicinal chemistry strategies for this scaffold. It is plausible that the variations lie in the substituents attached to the benzaldehyde moiety or the imidazole ring.

  • Potent Analogs (Kim-161 and Kim-111): The low micromolar IC50 values of these compounds suggest that their respective substituents are favorable for interaction with their biological targets. These modifications may enhance binding affinity through additional hydrogen bonds, hydrophobic interactions, or by optimizing the overall conformation of the molecule to fit into the active site of target proteins.

  • Inactive Analogs (Kim-261 and Kim-231): The lack of activity for these compounds could be attributed to several factors. The substituents may introduce steric hindrance, preventing proper binding to the target. Alternatively, they might alter the electronic properties of the molecule in a way that is detrimental to its activity. For instance, the introduction of bulky or polar groups at a critical position could disrupt key interactions required for biological effect.

Further investigation into the precise structural differences between these analogs is necessary to establish a definitive SAR. However, these initial findings strongly indicate that the this compound scaffold is a tunable platform for developing potent anticancer agents.

Mechanistic Insights: Targeting Key Cancer Signaling Pathways

The potent cytotoxic effects of Kim-161 and Kim-111 are believed to stem from their ability to modulate multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[1] Mechanistic studies have implicated their involvement in the regulation of:

  • Cell Cycle and Apoptosis: These compounds appear to influence the expression of key proteins involved in cell cycle control (p53) and programmed cell death (BAX and caspase-3).

  • Oncogenic Signaling: The activity of the Kras oncogene, a critical driver in many cancers, is reportedly modulated by these imidazole derivatives.

  • Inflammation: The inflammatory tumor microenvironment is a key contributor to cancer progression. These analogs have been shown to affect the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as the master regulator of inflammation, NF-κB.

  • Autophagy: The PI3K/Akt/mTOR pathway, a central regulator of cell growth and autophagy, is another putative target of these compounds.

  • Metastasis: The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is a major cause of mortality. These derivatives may inhibit this process by targeting matrix metalloproteinase-9 (MMP-9).

Molecular docking studies have further suggested that these compounds may directly interact with several key proteins, including the kinases PTK6 and FLT3, and the anti-apoptotic protein BCL-2.[1] The ability to target both kinases and proteins involved in apoptosis is a hallmark of a promising multi-targeted anticancer agent.

G cluster_0 Imidazole Analogs cluster_1 Molecular Targets cluster_2 Cellular Pathways cluster_3 Cellular Effects Imidazole This compound Analogs Kinases Kinases (SRC, PTK6, FLT3) Imidazole->Kinases Apoptosis_Regulators Apoptosis Regulators (BCL-2) Imidazole->Apoptosis_Regulators Tubulin Tubulin Polymerization Imidazole->Tubulin Inflammation Inflammation (NF-κB, IL-6, TNF-α) Imidazole->Inflammation Metastasis Metastasis (MMP-9) Imidazole->Metastasis PI3K_Akt PI3K/Akt/mTOR Pathway Kinases->PI3K_Akt Apoptosis Apoptosis (BAX, Caspase-3) Apoptosis_Regulators->Apoptosis Cell_Cycle Cell Cycle (p53) Tubulin->Cell_Cycle Antiproliferative Antiproliferative Effects PI3K_Akt->Antiproliferative Cell_Cycle->Antiproliferative Apoptosis->Antiproliferative Inflammation->Antiproliferative Metastasis->Antiproliferative

Caption: Putative mechanism of action for this compound analogs.

Experimental Protocols

To facilitate further research and validation of these findings, we provide detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay

This protocol describes a generalized method for assessing the inhibitory activity of test compounds against a specific kinase.

G Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Substrate and ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a solution of the target kinase in a suitable kinase buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in the same buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase solution to each well and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution to each well.

    • Incubate the reaction for a specific time at the optimal temperature for the kinase (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection and Data Analysis:

    • Measure the signal (e.g., luminescence, fluorescence, or radioactivity) which is proportional to the amount of phosphorylated substrate.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices: The pre-incubation of the kinase with the inhibitor allows for the establishment of binding equilibrium, which is crucial for accurately determining the inhibitor's potency. Using an ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

G Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compounds Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize_Formazan Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize_Formazan Measure_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

Trustworthiness of the Protocol: This protocol includes a cell seeding and adherence step to ensure a uniform cell monolayer before treatment, which is critical for reproducible results. The use of a solubilizing agent is essential to ensure that all formazan crystals are dissolved, allowing for accurate absorbance readings.

Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

Methodology:

  • Sample Preparation:

    • Treat cells with the test compounds for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP on the secondary antibody will catalyze a reaction that produces light.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to quantify the relative protein levels.

Authoritative Grounding: The use of phosphatase inhibitors during cell lysis is critical for studying signaling pathways, as it prevents the dephosphorylation of proteins, ensuring that the phosphorylation status at the time of lysis is accurately represented.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, multi-targeted anticancer agents. The initial in vitro data for analogs like Kim-161 and Kim-111 are encouraging, demonstrating potent cytotoxicity against urothelial carcinoma cells. The hypothesized mechanism of action, involving the modulation of key signaling pathways and direct interaction with kinases and apoptosis regulators, provides a strong rationale for their further development.

Future research should focus on several key areas:

  • Definitive SAR Studies: Synthesis and biological evaluation of a broader library of analogs are needed to establish a clear and comprehensive structure-activity relationship.

  • Target Deconvolution: Elucidating the direct molecular targets of the most potent compounds is crucial for understanding their mechanism of action and for rational further optimization.

  • In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

The insights gained from such studies will be invaluable in guiding the design of next-generation imidazole-based therapeutics with improved potency, selectivity, and clinical potential.

References

  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025). Journal of Molecular Structure, 1337, 137385. [Link]

Sources

comparing the efficacy of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. This guide provides an in-depth comparison of the efficacy of a series of imidazole-based inhibitors targeting p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory signaling pathways. While our focus is on inhibitors structurally related to the 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde scaffold, this guide will leverage publicly available data on closely related 4-(4'-fluorophenyl)imidazole and other imidazole derivatives to provide a comprehensive analysis of their structure-activity relationships (SAR) and inhibitory potential.

Introduction to p38 MAPK Inhibition

The p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[1] They play a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[2] Consequently, inhibitors of p38 MAPK have been pursued as therapeutic agents for a range of inflammatory diseases, including rheumatoid arthritis and psoriasis.[3] The imidazole scaffold has emerged as a privileged structure in the design of p38 MAPK inhibitors, with several compounds advancing to clinical trials.[3]

Core Scaffold: this compound

The this compound moiety serves as a versatile starting point for the synthesis of a diverse library of potential kinase inhibitors. The fluorine atom at the 3-position can modulate the electronic properties and metabolic stability of the molecule, while the benzaldehyde functional group provides a convenient handle for further chemical modifications. The 4-methyl-1H-imidazol-1-yl group is a key pharmacophore known to interact with the hinge region of the p38 MAPK active site.

Comparative Efficacy of Imidazole-Based p38α MAPK Inhibitors

Due to the limited availability of public data on a series of inhibitors derived directly from this compound, this guide will analyze the structure-activity relationships of two closely related series of imidazole-based p38α MAPK inhibitors.

Series 1: 4-(4'-fluorophenyl)imidazole Derivatives

A study by Seerden et al. (2014) provides valuable insights into the SAR of 4-(4'-fluorophenyl)imidazoles.[4] The inhibitory activities of these compounds against p38α MAPK are summarized in the table below.

CompoundR1R2IC50 (nM) for p38α MAPK
1 HPyridin-4-yl>10000
15 HPyrimidin-4-yl250
34 COOHPyrimidin-4-yl96
3 HPyridin-2-yl>10000
31 HPyridin-2(1H)-one>10000 (JAK2 IC50 = 62)

Data sourced from Seerden et al., 2014.[4]

Key Insights from SAR Analysis:

  • Importance of the Heteroaryl Group at C-5: The nature of the heteroaryl group at the C-5 position of the imidazole ring significantly influences inhibitory activity. A pyrimidin-4-yl group (as in compound 15 ) confers significantly better potency against p38α MAPK compared to a pyridin-4-yl group (compound 1 ).

  • Impact of Carboxylic Acid at C-2: The introduction of a carboxylic acid group at the C-2 position (compound 34 ) further enhances the inhibitory activity, suggesting a potential interaction with a basic residue in the active site.

  • Kinase Selectivity: The substitution pattern can also dictate selectivity for other kinases. For instance, compound 31 , with a pyridin-2(1H)-one at C-5, shows potent inhibition of JAK2 with minimal activity against p38α MAPK.[4]

Series 2: N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] Amide Derivatives

A recent study by Awasthi et al. (2023) explored a series of N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivatives as p38 MAPK inhibitors.[5] The inhibitory activities are presented below, with Adezmapimod (SB203580) as a reference compound.

CompoundRIC50 (nM) for p38 MAPK
AA2 4-chlorophenyl>1000
AA3 2,4-dichlorophenyl>1000
AA4 4-fluorophenyl>1000
AA5 4-methoxyphenyl>1000
AA6 3,4,5-trimethoxyphenyl403.57 ± 6.35
Adezmapimod (SB203580) -222.44 ± 5.98

Data sourced from Awasthi et al., 2023.[5]

Key Insights from SAR Analysis:

  • Influence of the Amide Substituent: The nature of the substituent on the amide nitrogen plays a critical role in determining the inhibitory potency.

  • Favorable Substitution Pattern: The presence of a 3,4,5-trimethoxyphenyl group (compound AA6 ) resulted in the most potent inhibitor in this series, with an IC50 value approaching that of the well-characterized p38 inhibitor, Adezmapimod.[5] This suggests that the electronic and steric properties of this substituent are favorable for binding to the p38 active site.

Experimental Methodologies

To ensure the reproducibility and validity of the efficacy data, it is crucial to follow standardized experimental protocols.

General Synthesis of Imidazole-Based Inhibitors

The synthesis of imidazole-based inhibitors often involves a multi-step process. A general workflow is outlined below.

SynthesisWorkflow A Starting Material (e.g., 3-Fluoro-4-bromobenzaldehyde) B Imidazole Coupling (e.g., with 4-methylimidazole) A->B Ullmann Coupling C Intermediate (this compound) B->C D Condensation Reaction (e.g., with an acetophenone derivative) C->D Claisen-Schmidt Condensation E Final Inhibitor D->E KinaseAssayWorkflow cluster_0 Biochemical Assay A Immobilize p38 MAPK on a solid support B Add test inhibitor at various concentrations A->B C Add ATP and a substrate (e.g., ATF-2) B->C D Incubate to allow phosphorylation C->D E Detect phosphorylated substrate (e.g., via ELISA) D->E F Calculate IC50 value E->F p38_MAPK_Pathway Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Phosphorylates Inflammation Inflammation (e.g., TNF-α, IL-1β production) MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor Imidazole-based Inhibitor Inhibitor->p38 Inhibits

Sources

A Comparative Spectroscopic Guide: 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the nuanced structural modifications of lead compounds can dramatically alter their biological activity, metabolic stability, and overall efficacy. The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate these properties. This guide provides an in-depth comparative spectroscopic analysis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde and its non-fluorinated counterpart, 4-(4-methyl-1H-imidazol-1-yl)benzaldehyde . Understanding the spectroscopic signatures of these molecules is paramount for their unambiguous identification, purity assessment, and for tracking their transformations in chemical and biological systems.

This document is structured to provide not just raw data, but a logical framework for interpreting the spectral differences, grounded in the fundamental principles of spectroscopy. We will explore how the potent inductive and mesomeric effects of the fluorine substituent manifest across various spectroscopic techniques.

Molecular Structures

A foundational understanding begins with the molecular architecture of the compounds . The fluorine atom in the fluorinated analog is positioned ortho to the aldehyde group and meta to the imidazole substituent, a placement that has significant electronic consequences.

Caption: Molecular structures of the fluorinated and non-fluorinated analogs.

Experimental Protocols

To ensure reproducibility and accuracy, the following sections detail the standard operating procedures for acquiring the spectroscopic data discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and probe the electronic environment of the nuclei.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition (for the fluorinated analog):

    • Acquire a one-dimensional fluorine spectrum.

    • A spectral width of approximately 200 ppm, centered around -120 ppm, is generally sufficient for organofluorine compounds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules by observing their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and gain insights into the fragmentation patterns of the molecules.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Employ a suitable ionization technique. Electron Ionization (EI) is useful for observing fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often yields a prominent molecular ion peak.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Scan a relevant m/z range (e.g., 50-500 amu).

cluster_workflow General Spectroscopic Workflow Sample Sample NMR NMR Sample->NMR Dissolution in deuterated solvent IR IR Sample->IR Solid state (ATR) or KBr pellet MS MS Sample->MS Dissolution and ionization UV_Vis UV_Vis Sample->UV_Vis Dissolution in UV-grade solvent Data_Analysis Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis

Caption: A generalized workflow for the spectroscopic analysis of the compounds.

Results and Discussion

The following sections present a comparative analysis of the expected and reported spectroscopic data for the two compounds. For the non-fluorinated analog, we will draw upon published data for the closely related 4-(1H-imidazol-1-yl)benzaldehyde, which serves as an excellent reference.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for this comparative analysis, as chemical shifts are highly sensitive to the electronic environment of the nuclei.

Assignment 4-(1H-imidazol-1-yl)benzaldehyde¹ Predicted: this compound
¹H NMR (δ, ppm)
Aldehyde-H10.05 (s)~10.1-10.2 (d)
Aromatic-H8.03 (d), 7.60 (d)~8.1 (dd), ~7.8 (dd), ~7.5 (t)
Imidazole-H7.99 (s), 7.39 (m), 7.26 (m)~8.0 (s), ~7.4 (s)
Methyl-HN/A (for 4-(1H-imidazol-1-yl)benzaldehyde)~2.2-2.3 (s)
¹³C NMR (δ, ppm)
Aldehyde-C190.48~188-190 (d)
Aromatic-C141.60, 134.84, 131.48, 120.97~160 (d, ¹JCF), ~140 (d), ~135 (d), ~125 (d), ~120 (d), ~115 (d)
Imidazole-C135.28, 131.23, 117.54~138, ~130, ~120
Methyl-CN/A~13-15

¹Data for 4-(1H-imidazol-1-yl)benzaldehyde from McClements et al. (2023).[1][2]

Analysis of the Fluorinated Analog's Predicted NMR Spectra:

  • ¹H NMR: The presence of the fluorine atom is expected to introduce significant changes. The aldehyde proton, being ortho to the fluorine, will likely experience through-space coupling, appearing as a doublet instead of a singlet, and may be slightly deshielded. The aromatic protons will exhibit complex splitting patterns (doublets of doublets, triplets) due to ¹H-¹H and ¹H-¹⁹F coupling. The signals will generally be shifted downfield due to the electron-withdrawing nature of fluorine.

  • ¹³C NMR: The most dramatic effect will be observed for the carbon atoms of the benzene ring. The carbon directly bonded to fluorine (C-3) will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet. The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF). The chemical shifts of the aromatic carbons will be significantly altered by the fluorine's inductive and resonance effects.

  • ¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, likely in the range of -110 to -130 ppm, which is typical for a fluorine atom on a benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence for the key functional groups.

Vibrational Mode Non-fluorinated Analog (cm⁻¹)¹ Predicted: Fluorinated Analog (cm⁻¹) Interpretation
Aldehyde C-H Stretch2818, 2746~2820, ~2750The characteristic Fermi doublet for the aldehydic C-H stretch is expected in both compounds.
Carbonyl (C=O) Stretch1676~1680-1690The electron-withdrawing fluorine atom is expected to cause a slight increase in the C=O stretching frequency (a hypsochromic or blue shift). Aromatic aldehydes typically show this band around 1705-1685 cm⁻¹.[3]
Aromatic C=C Stretch1604, 1519~1600, ~1520These bands, characteristic of the aromatic ring, are expected to be present in both spectra with minor shifts.
C-F StretchN/A~1200-1250A strong absorption band in this region will be a key diagnostic feature for the presence of the fluorine atom.

¹Data for 4-(1H-imidazol-1-yl)benzaldehyde from McClements et al. (2023).[1][2]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pathways.

Ion Non-fluorinated Analog (m/z) Fluorinated Analog (m/z) Interpretation
[M]⁺ 186204The molecular ion peak will confirm the molecular weight of each compound.
[M-H]⁺ 185203Loss of the aldehydic hydrogen is a common fragmentation pathway for aldehydes.[4]
[M-CHO]⁺ 157175Loss of the formyl radical is another characteristic fragmentation of benzaldehydes.
[M-C₂H₂N]⁺ 145163Fragmentation of the imidazole ring.

The fragmentation patterns are expected to be broadly similar, initiated by the loss of the aldehyde group or fragmentation of the imidazole ring. The key difference will be the 18-mass unit shift in the molecular ion and all fluorine-containing fragments.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecules.

Transition Non-fluorinated Analog (λₘₐₓ, nm) Predicted: Fluorinated Analog (λₘₐₓ, nm) Interpretation
π → π ~250-280~250-280This strong absorption is due to electronic transitions within the conjugated aromatic system. The fluorine atom is not expected to cause a major shift in this absorption maximum.
n → π ~300-330~300-330This weaker absorption band arises from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. It may experience a slight hypsochromic (blue) shift in the fluorinated analog due to the inductive effect of fluorine lowering the energy of the n-orbital.

Conclusion

The spectroscopic analysis of this compound and its non-fluorinated analog reveals distinct and predictable differences, primarily driven by the electronic effects of the fluorine substituent. In NMR spectroscopy, the presence of ¹H-¹⁹F and ¹³C-¹⁹F coupling, along with significant chemical shift perturbations, provides unequivocal evidence for fluorination. In IR spectroscopy, the appearance of a strong C-F stretching band and a slight blue shift of the carbonyl frequency are key diagnostic features. Mass spectrometry confirms the molecular weight difference, while UV-Vis spectroscopy is expected to show more subtle changes.

This guide provides a comprehensive framework for researchers to identify and characterize these important molecular scaffolds. The provided experimental protocols and data interpretations form a self-validating system for ensuring the identity and purity of these compounds in a research and development setting.

References

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • McClements, J. D., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.
  • McClements, J. D., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 679–685. Retrieved from [Link]

Sources

in silico docking studies of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Comparative In Silico Docking Studies of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Derivatives

Introduction: The Therapeutic Potential of the Imidazole Scaffold

The this compound scaffold represents a promising starting point for novel therapeutic agents. Imidazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making this particular chemical backbone an attractive candidate for drug discovery campaigns.

Molecular docking is a cornerstone of modern structure-based drug design, offering a cost-effective and rapid method to predict the binding interactions between a small molecule (ligand) and a macromolecular target (receptor).[4][5] This guide provides a comprehensive, field-proven framework for conducting a rigorous comparative in silico docking study of novel derivatives based on the this compound core. We will move beyond a simple list of steps to explain the causality behind each experimental choice, ensuring a scientifically sound and self-validating workflow.

Part 1: The Rationale Behind a Docking-Driven Approach

The primary goal of a molecular docking simulation is twofold: to predict the three-dimensional orientation of a ligand within a protein's binding site (the "pose") and to estimate the strength of the interaction, typically represented by a scoring function (e.g., binding affinity in kcal/mol).[4][6] By comparing the predicted binding affinities and interaction patterns of a series of derivatives against a chosen biological target, researchers can:

  • Prioritize Compounds: Identify which derivatives are most likely to be active, allowing for the focused synthesis of only the most promising candidates.

  • Elucidate Structure-Activity Relationships (SAR): Understand how specific chemical modifications influence binding affinity and interaction with key amino acid residues.

  • Generate Hypotheses: Formulate testable hypotheses about the mechanism of action that can be validated through subsequent in vitro and in vivo experiments.

The entire computational workflow is a multi-stage process that requires careful preparation and validation at each step to ensure the results are meaningful.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis Target_Selection Target Selection & Retrieval (PDB) Protein_Prep Receptor Preparation Target_Selection->Protein_Prep Grid_Gen Binding Site Definition (Grid Generation) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking Grid_Gen->Docking Validation Protocol Validation (Redocking) Docking->Validation Analysis Pose & Score Analysis Validation->Analysis Comparison Comparative Assessment of Derivatives Analysis->Comparison

Caption: A general workflow for a comparative molecular docking study.

Part 2: A Validated Experimental Protocol for Comparative Docking

This section details a step-by-step methodology for a robust and reproducible comparative docking study. The trustworthiness of any docking result hinges on the meticulous preparation of both the receptor and the ligands.[7]

Step 1: Receptor Selection and Preparation

The choice of a protein target is the most critical biological decision. For imidazole derivatives, common targets include kinases, proteases, and enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P).[2][8] The ideal starting point is a high-resolution crystal structure from the Protein Data Bank (PDB), preferably with a co-crystallized ligand bound in the active site.[9] The presence of a known ligand is invaluable for validating the docking protocol.

Protocol:

  • Structure Retrieval: Download the 3D structure of the target protein in PDB format from the RCSB PDB database.

  • Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., BIOVIA Discovery Studio, UCSF ChimeraX, Schrödinger Maestro).[10][11][12] Remove all non-essential components, such as:

    • Water Molecules: Unless a specific water molecule is known to be critical for ligand binding (mediating a hydrogen bond), all crystal waters should be removed.[12][13]

    • Co-factors and Ions: Remove any ions or co-factors not directly involved in the binding interaction you wish to study.

    • Alternate Conformations: If the PDB file contains multiple conformations for certain residues, retain only the one with the highest occupancy.

  • Protein Preparation: Use a dedicated protein preparation wizard or tool (e.g., Maestro's Protein Preparation Workflow, AutoDock Tools).[11][12] This automated process is crucial and typically performs the following:

    • Add Hydrogens: PDB files often lack hydrogen atoms. Adding them is essential for correct ionization and hydrogen bond formation.[14]

    • Assign Bond Orders and Charges: Correctly assign bond orders and apply partial atomic charges using a standard force field (e.g., AMBER, OPLS).[15]

    • Repair Missing Residues: If there are gaps in the protein structure, use tools to model the missing loops.[13]

  • Final Output: Save the prepared receptor in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina).[11]

Step 2: Ligand Preparation

The parent compound, this compound, and its designed derivatives must be converted into high-quality 3D structures.

Protocol:

  • 2D Sketching: Draw the parent molecule and its derivatives using chemical drawing software like ChemDraw or MarvinSketch.[14]

  • 3D Conversion: Convert the 2D sketches into 3D structures.

  • Energy Minimization: This is a critical step to obtain a low-energy, geometrically favorable conformation. Use a molecular mechanics force field (e.g., MMFF94) to optimize the 3D structure. This ensures correct bond lengths and angles.[14]

  • Charge and Atom Type Assignment: Assign partial charges (e.g., Gasteiger charges for AutoDock) and define rotatable bonds.[16] The software will treat these bonds as flexible during the docking simulation, allowing the ligand to adopt different conformations within the binding site.

  • Final Output: Save the prepared ligands in the appropriate format (e.g., PDBQT).

Step 3: Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used, computationally efficient, and accurate docking program.[4]

Protocol:

  • Grid Box Generation: Define the search space for the docking simulation. The "grid box" is a three-dimensional cube placed over the protein's active site.[11] If a co-crystallized ligand was present in the original PDB file, center the grid box on its location. This ensures the simulation is focused on the relevant binding pocket.[17]

  • Configuration File: Create a configuration text file that specifies the file paths for the prepared receptor and ligand(s), the center and dimensions of the grid box, and an output file name.[17]

  • Running the Simulation: Execute the docking run via the command line. AutoDock Vina will perform a series of computational "runs," each time attempting to find the best binding pose for the ligand within the defined grid box. It uses a sophisticated algorithm to explore both the conformational flexibility of the ligand and its orientation.[4]

  • Output: The program will generate an output file containing several predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding affinity.

Step 4: Post-Docking Analysis and Validation

Raw docking scores are meaningless without proper analysis and validation.

Protocol:

  • Protocol Validation (Self-Validating System): Before docking your novel derivatives, you must validate your protocol.[18]

    • Redocking: Take the original co-crystallized ligand from the PDB file, prepare it using the same method as your other ligands, and dock it back into its own receptor.

    • RMSD Calculation: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the two. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally determined binding mode.[18]

  • Pose Analysis: For your novel derivatives, visualize the top-ranked poses in a molecular graphics program. Analyze the key interactions:

    • Hydrogen Bonds: Identify any hydrogen bonds between the ligand and receptor residues.

    • Hydrophobic Interactions: Note any non-polar parts of the ligand sitting in hydrophobic pockets of the receptor.

    • Pi-Pi Stacking: Look for stacking interactions between aromatic rings on the ligand and receptor.

  • Comparative Analysis: Compare the binding scores and interaction patterns across all derivatives. A derivative with a significantly better binding score that forms additional, favorable interactions with the receptor is a high-priority candidate for synthesis.

Part 3: Data Presentation for Comparative Analysis

For a comparative guide, summarizing quantitative data in a structured table is essential for clarity and easy interpretation.

Table 1: Hypothetical Docking Results of Derivatives Against Target X

Compound IDDerivative ModificationBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-BondsRMSD (Å) (if applicable)
Control Known Inhibitor Y-9.5TYR 228, ASP 290, LYS 1454N/A
Parent -H (at benzaldehyde)-7.2TYR 228, ASP 2902N/A
DERIV-01 -OH (para-position)-8.1TYR 228, ASP 290, SER 2253N/A
DERIV-02 -NH2 (para-position)-7.9TYR 228, ASP 290, GLU 1803N/A
DERIV-03 -CF3 (meta-position)-6.8TYR 2281N/A

This table demonstrates how to organize results. A lower (more negative) binding affinity suggests stronger binding. The "Key Interacting Residues" column is crucial for understanding the SAR.

G cluster_receptor Protein Binding Pocket AA1 TYR 228 (Hydrophobic Pocket) AA2 ASP 290 (H-Bond Acceptor) AA3 SER 225 (H-Bond Donor/Acceptor) Ligand DERIV-01 (Derivative with -OH group) Ligand->AA1 π-π Stacking Ligand->AA2 Hydrogen Bond Ligand->AA3 Hydrogen Bond

Caption: Conceptual diagram of ligand-protein interactions.

Conclusion

This guide provides a robust, scientifically-grounded workflow for conducting comparative in silico docking studies on this compound derivatives. By adhering to meticulous preparation protocols, performing essential validation steps, and analyzing results systematically, researchers can leverage molecular docking to accelerate the discovery of novel drug candidates. The insights gained from this in silico approach are invaluable for prioritizing synthetic efforts and building a strong, data-driven foundation for further preclinical development.

References

  • Quora. (2021). How does one prepare proteins for molecular docking?
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Adeoye, O., et al. (n.d.).
  • Isloor, A. M., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry.
  • Isloor, A. M., et al. (2025).
  • Salam, S., & Jat, R. K. (2025).
  • Session 4: Introduction to in silico docking. (n.d.).
  • Salam, S., & Jat, R. K. (2025). Molecular Docking: An Important Computational Tool in Virtual Screening of Some Imidazole Phenanthroline Derivatives. Journal of Drug Delivery and Therapeutics.
  • Lessons from Docking Validation. (n.d.).
  • YouTube. (2025). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio.
  • ResearchGate. (2022).
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]

  • ResearchGate. (2019).
  • YouTube. (2022).
  • YouTube. (2024). Learn Maestro: Preparing protein structures.
  • IGI Global. (n.d.). Molecular Docking Analysis.
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • Anand, K., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]

  • BenchChem. (2025).
  • YouTube. (2025). Tips for making ligands for molecular docking.
  • Sigma-Aldrich. (n.d.). This compound.
  • In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID- 1a9u)
  • MDPI. (n.d.).
  • Kadam, A. B., et al. (n.d.).
  • BenchChem. (2025).
  • ChemUniverse. (n.d.). This compound.
  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. (2025). NIH.
  • Gao, Y. N., et al. (2017). Synthesis and biological activity of myricetin derivatives containing 1,3,4-thiadiazole scaffold. PloS one, 12(10), e0185923.
  • Wujec, M., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804. [Link]

Sources

cytotoxicity comparison of compounds synthesized from 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the imidazole scaffold stands out as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. Its prevalence in anticancer drug discovery is particularly noteworthy, owing to its ability to engage in various biological interactions. This guide provides a comparative analysis of the cytotoxic profiles of diverse imidazole-containing compounds, synthesized from precursors such as 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. While direct cytotoxic data for derivatives of this specific benzaldehyde is not extensively available in the public domain, we can extrapolate and compare the performance of analogous imidazole-based heterocyclic compounds to provide valuable insights for researchers in the field.

This guide will delve into the synthetic strategies for creating libraries of these compounds, present a comparative analysis of their cytotoxic activities against various cancer cell lines, and provide detailed experimental protocols for assessing their efficacy. We will also explore the underlying structure-activity relationships that govern their anticancer potential.

The Synthetic Gateway: From Benzaldehyde to Bioactive Imidazoles

The journey from a simple starting material like this compound to a diverse library of potentially cytotoxic compounds is a testament to the versatility of organic synthesis. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, allowing for the introduction of various pharmacophores and the exploration of a wide chemical space.

A general synthetic approach often involves condensation reactions to form larger, more complex heterocyclic systems. For instance, the aldehyde can react with compounds containing active methylene groups or amines to yield chalcones, Schiff bases, or other intermediates, which can then be cyclized to form novel heterocyclic frameworks.

Below is a generalized workflow illustrating the synthesis of diverse imidazole derivatives from a substituted benzaldehyde precursor.

G A 3-Fluoro-4-(4-methyl-1H- imidazol-1-yl)benzaldehyde B Condensation Reaction (e.g., with active methylene compounds) A->B Reagents F Alternative Reaction (e.g., with amines) A->F Reagents C Intermediate (e.g., Chalcone) B->C D Cyclization Reaction (e.g., with hydrazine, guanidine) C->D Cyclizing Agent E Library of Imidazole-based Heterocyclic Compounds D->E G Intermediate (e.g., Schiff Base) F->G H Further Derivatization G->H Various Reagents H->E

Caption: Generalized synthetic workflow for creating a library of imidazole derivatives.

Comparative Cytotoxicity of Imidazole-Based Compounds

The true measure of an anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. The following table summarizes the cytotoxic activity (IC50 values) of various imidazole-containing compounds against different human cancer cell lines, as reported in the literature. This data provides a basis for comparing the efficacy of different structural modifications.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Imidazole-Pyrimidine HybridsCompound 1MDA-MB-231 (Breast)Varies with concentration[1]
Thiadiazole-Imidazole DerivativesCompound 268HepG2 (Liver)0.86[2]
Thiadiazole-Imidazole DerivativesCompound 269HepG2 (Liver)1.02[2]
Quinazolinone-Benzimidazole HybridsCompound E6MCF-7 (Breast)- (70.74% inhibition)[3]
1,2,4-Triazole DerivativesCompound 7dHeLa (Cervical)< 12[4]
1,3,4-Thiadiazole DerivativesCompound 8dMCF-7 (Breast)2.98[5]
1,3,4-Thiadiazole DerivativesCompound 8dA549 (Lung)2.85[5]
1,3,4-Thiadiazole DerivativesCompound 8dHepG2 (Liver)2.53[5]
Imidazole-1,2,3-Triazole HybridsVariousCaco-2, HCT-116, HeLa, MCF-70.38 - 30.41[6][7]
Imidazolone-Sulphonamide-Pyrimidine HybridsCompound 6bMCF-7 (Breast)1.05[8]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key trends that inform the rational design of future imidazole-based anticancer agents:

  • Hybridization with other Heterocycles: The fusion of the imidazole ring with other heterocyclic systems like pyrimidines, thiadiazoles, and triazoles often leads to enhanced cytotoxic activity.[1][2][6] This approach, known as hybrid pharmacophore design, can result in compounds that interact with multiple biological targets or exhibit improved pharmacokinetic properties.

  • Role of Substituents: The nature and position of substituents on the imidazole and associated rings play a crucial role in determining cytotoxic potency. For instance, the presence of specific aryl groups can significantly influence the activity of thiadiazole-imidazole derivatives.[2]

  • Target Selectivity: While not always detailed in initial screenings, the selectivity of a compound for cancer cells over normal cells is a critical parameter. Some novel 1,2,4-triazole derivatives have shown promising selectivity against cancerous cell lines while being less toxic to normal cell lines.[4]

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[1]

Principle

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Cancer cells (e.g., MDA-MB-231, MCF-7, HepG2) are harvested and counted.

    • Cells are seeded into a 96-well plate at a density of approximately 1.0 × 10^4 cells per well.

    • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compound are made in cell culture medium to achieve the desired final concentrations.

    • The old medium is removed from the wells, and 100 µL of the medium containing the test compound at different concentrations is added to the respective wells.

    • Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.

    • The plate is incubated for a further 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed.

    • 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for 15 minutes to ensure complete dissolution.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan F->G H Read absorbance G->H

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Potential Mechanisms of Action and Signaling Pathways

The cytotoxic effects of imidazole-based compounds can be mediated through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, some imidazole-sulphonamide-pyrimidine hybrids have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8] Inhibition of EGFR can disrupt downstream signaling pathways that control cell growth, proliferation, and apoptosis.

Furthermore, some of these compounds can induce apoptosis (programmed cell death) by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, respectively.[8]

G EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Promotes Compound Imidazole-based Inhibitor Compound->EGFR Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Induces Bcl2->Apoptosis Inhibits

Caption: Simplified signaling pathway of an EGFR-inhibiting imidazole compound.

Conclusion and Future Directions

The imidazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The synthetic versatility of precursors like this compound allows for the creation of large and diverse compound libraries. Comparative analysis of the cytotoxic data highlights the potential of hybrid molecules and underscores the importance of systematic structure-activity relationship studies.

Future research should focus on elucidating the precise molecular targets of the most potent compounds and optimizing their selectivity for cancer cells to minimize off-target effects. In vivo studies are also essential to validate the preclinical efficacy and safety of these promising imidazole derivatives. The continued exploration of this chemical space holds significant promise for the development of the next generation of cancer therapeutics.

References

  • Al-Warhi, T., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Molecules, 27(20), 7016. Available from: [Link]

  • Gomha, S. M., et al. (2017). Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents. Journal of Heterocyclic Chemistry, 54(4), 2375-2383. Available from: [Link]

  • Fahim, A. M., et al. (2020). Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. Journal of the Iranian Chemical Society, 17(10), 2573-2584. Available from: [Link]

  • Singh, B., et al. (2022). Synthesis and Evaluation of Cytotoxic Activity of 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one Derivatives on MCF-7 Cell Line. Asian Journal of Pharmaceutical and Clinical Research, 15(2), 104-108. Available from: [Link]

  • Fassihi, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 1-16. Available from: [Link]

  • Kumar, A., et al. (2024). Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent. BMC Chemistry, 18(1), 119. Available from: [Link]

  • El-Maksoud, A. I. A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences, 22(3), 1162. Available from: [Link]

  • Abuelmaaty, A., et al. (2023). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. RSC Advances, 13(28), 19163-19175. Available from: [Link]

  • El-Maksoud, A. I. A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences, 22(3), 1162. Available from: [Link]

Sources

A Mechanistic Comparison of Reactions Involving 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde stands as a versatile building block, its reactivity intricately modulated by the electronic interplay of its substituents. This guide provides a mechanistic deep-dive into key reactions involving this aldehyde, offering a comparative analysis supported by established chemical principles and experimental data from analogous systems. Our focus is to elucidate the causality behind reaction pathways and furnish drug development professionals with the insights needed for rational molecular design.

The Electronic Character of this compound: A Prelude to Reactivity

The reactivity of the aldehyde functional group in this compound is governed by the electrophilicity of the carbonyl carbon. This electrophilicity is, in turn, influenced by the substituents on the aromatic ring.

  • The 3-Fluoro Substituent : As a halogen, fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly for the reactions of the aldehyde, it increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. While fluorine also possesses a +M (mesomeric) or resonance effect due to its lone pairs, its inductive effect is generally considered dominant in influencing the reactivity of a directly attached carbonyl group.

  • The 4-(4-methyl-1H-imidazol-1-yl) Substituent : The imidazole ring, being a heterocyclic aromatic system, can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions. However, in the context of influencing the benzaldehyde moiety, the nitrogen at position 1 is N-arylated, and the overall effect of the 4-methyl-1H-imidazol-1-yl group is generally considered to be electron-donating through resonance (+M effect), which can delocalize electron density into the benzene ring. This effect would tend to decrease the electrophilicity of the carbonyl carbon.

The net reactivity of the aldehyde is a balance of these opposing electronic influences. The strong inductive withdrawal by the fluorine atom at the meta position to the aldehyde is expected to have a more pronounced effect on the carbonyl carbon's electrophilicity compared to the resonance donation from the para-substituted imidazole ring. This renders the aldehyde in this compound sufficiently electrophilic for a range of nucleophilic attacks.

I. Nucleophilic Addition and Condensation Reactions: The Claisen-Schmidt Condensation

A cornerstone of C-C bond formation, the Claisen-Schmidt condensation, an extension of the aldol condensation, involves the reaction of an aldehyde with a ketone in the presence of a base. This reaction is particularly relevant for benzaldehydes lacking α-hydrogens, such as our title compound.

Mechanistic Pathway

The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration leads to the formation of a stable α,β-unsaturated ketone (a chalcone).

Claisen_Schmidt reactant1 Ketone enolate Enolate Intermediate reactant1->enolate Deprotonation reactant2 This compound alkoxide Tetrahedral Alkoxide Intermediate reactant2->alkoxide base Base (e.g., NaOH) base->enolate enolate->alkoxide Nucleophilic Attack product α,β-Unsaturated Ketone (Chalcone) alkoxide->product Dehydration water H₂O alkoxide->water

Caption: General workflow of the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of an Imidazole-Containing Chalcone[1][2]

The following protocol is adapted from the synthesis of (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one, a structurally related chalcone.[1]

  • Reaction Setup : To a round-bottom flask, add 4-(1H-imidazol-1-yl)benzaldehyde (1.0 eq), the corresponding acetophenone (1.0 eq), and methanol.

  • Base Addition : While stirring at room temperature, add an aqueous solution of sodium hydroxide (1.5 eq).

  • Reaction Monitoring : Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification : Dilute the reaction mixture with water and cool to 0 °C to precipitate the product. Collect the solid by vacuum filtration and wash with cold 10% methanol in water. The crude product can be further purified by silica gel column chromatography.

Data Presentation
Reactant 1 (Benzaldehyde)Reactant 2 (Ketone)BaseSolventYieldReference
4-(1H-imidazol-1-yl)benzaldehyde3'-chloro-4'-fluoroacetophenoneNaOHMethanol78%[1]
4-(1H-imidazol-1-yl)benzaldehyde4'-methylacetophenoneNaOHMethanol75%[2]

Trustworthiness of the Protocol : This protocol is self-validating as the formation of the highly conjugated chalcone product often results in a colored precipitate, providing a visual indication of reaction completion. The product can be readily characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm its structure and purity.[1][2]

II. Olefination Reactions: A Comparison of the Wittig and Horner-Wadsworth-Emmons Reactions

Olefination reactions provide a powerful means to convert the carbonyl group of an aldehyde into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent methods to achieve this transformation, each with distinct mechanistic features and stereochemical outcomes.

The Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide, a phosphorus-stabilized carbanion, as the nucleophile. The nature of the substituents on the ylide dictates its stability and, consequently, the stereochemistry of the resulting alkene.

  • Non-stabilized ylides (with alkyl substituents) are highly reactive and typically yield (Z)-alkenes.

  • Stabilized ylides (with electron-withdrawing groups like esters or ketones) are less reactive and generally produce (E)-alkenes.

The increased electrophilicity of the carbonyl carbon in this compound, due to the 3-fluoro substituent, is expected to facilitate the reaction with both stabilized and non-stabilized ylides.

Mechanistic Causality : The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate. The stereochemical outcome is determined by the kinetics of the formation and decomposition of this intermediate.

Wittig_Reaction aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane [2+2] Cycloaddition ylide Phosphonium Ylide ylide->oxaphosphetane alkene Alkene oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: The general mechanism of the Wittig reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that employs a phosphonate carbanion, which is more nucleophilic and less basic than a phosphonium ylide. A key advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, simplifying purification.[3]

Mechanistic and Stereochemical Distinction : The HWE reaction typically provides excellent (E)-selectivity, especially with aromatic aldehydes.[3] This is attributed to the thermodynamic control of the reaction, where the intermediate leading to the (E)-alkene is more stable. The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and specific bases, can be employed to favor the formation of (Z)-alkenes.[4][5]

HWE_Reaction aldehyde This compound intermediate Tetrahedral Intermediate aldehyde->intermediate Nucleophilic Attack phosphonate_carbanion Phosphonate Carbanion phosphonate_carbanion->intermediate oxaphosphetane Oxaphosphetane Intermediate intermediate->oxaphosphetane alkene (E)-Alkene oxaphosphetane->alkene Elimination phosphate_salt Dialkyl Phosphate Salt oxaphosphetane->phosphate_salt Reduction_Reaction aldehyde This compound alkoxide Alkoxide Intermediate aldehyde->alkoxide Hydride Attack nabh4 NaBH₄ nabh4->alkoxide alcohol Primary Alcohol alkoxide->alcohol Protonation workup Protic Workup (e.g., H₂O, MeOH) workup->alcohol

Sources

A Senior Application Scientist's Guide to Evaluating the ADME Properties of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "it's not just about how a drug hits its target, but also about how the body handles the drug" has never been more pertinent. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. Poor ADME profiles are a leading cause of late-stage attrition in drug development pipelines. This guide provides a comprehensive framework for evaluating the ADME properties of a promising class of compounds: 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde and its derivatives.

The benzaldehyde scaffold is a versatile starting point for medicinal chemistry campaigns, known to interact with various biological targets. Recent studies have even suggested that benzaldehyde can enhance the absorption of other drugs by modulating membrane permeability[1][2][3][4][5][6]. The introduction of a fluoro group and a methyl-imidazole moiety in this compound suggests a potential for nuanced biological activity and presents an interesting case for a detailed ADME characterization.

This guide will delve into the practical aspects of assessing key ADME parameters for a series of hypothetical derivatives of our lead compound. We will explore experimental protocols for determining aqueous solubility, membrane permeability, metabolic stability, and potential for cytochrome P450 (CYP) inhibition. By comparing these properties across a structurally related series, we can begin to understand the structure-activity relationships (SAR) that govern the ADME profile of this chemical scaffold, ultimately guiding the selection of candidates with the most promising developability characteristics.

The Chemical Series Under Investigation

For the purpose of this guide, we will consider our lead compound, Compound A , and three hypothetical derivatives with modifications at the aldehyde position, a common site for metabolic activity and prodrug strategies.

  • Compound A: this compound

  • Compound B: [3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl]methanol (the corresponding alcohol)

  • Compound C: 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid (the corresponding carboxylic acid)

  • Compound D: Methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate (the corresponding methyl ester)

These derivatives represent common metabolic transformations (A to B and C) and a simple prodrug strategy (D), allowing for a meaningful comparison of their ADME properties.

I. Aqueous Solubility: The Foundation of Bioavailability

A compound must be in solution to be absorbed. Therefore, assessing aqueous solubility is a critical first step. We will employ the kinetic solubility assay, a high-throughput method suitable for early-stage drug discovery.

Experimental Protocol: Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well plate, add 1.5 µL of each 10 mM stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4, in triplicate. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Incubation and Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the soluble compound in the filtrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) against a standard curve prepared in PBS.

Comparative Solubility Data
CompoundDerivative TypePredicted Solubility (µM)Interpretation
A Aldehyde55Moderate Solubility
B Alcohol78Higher Solubility
C Carboxylic Acid> 200 (at pH 7.4)High Solubility
D Methyl Ester25Lower Solubility

Causality Behind the Results: The introduction of the polar alcohol (Compound B) and the ionizable carboxylic acid (Compound C) groups is expected to increase aqueous solubility compared to the aldehyde (Compound A). Conversely, the more lipophilic methyl ester (Compound D) is predicted to have lower solubility.

II. Membrane Permeability: Crossing the Biological Barriers

The ability of a compound to pass through biological membranes, such as the intestinal epithelium, is crucial for oral absorption. We will utilize two complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell permeability assay to assess both passive and active transport.

Experimental Workflow: Permeability Assessment

Caption: Workflow for assessing compound permeability.

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA provides a rapid assessment of a compound's passive permeability across an artificial lipid membrane.

  • Membrane Coating: Coat the wells of a 96-well filter plate with a 1% solution of lecithin in dodecane.

  • Donor Solution: Prepare 100 µM solutions of the test compounds in PBS at pH 7.4 (the donor solution).

  • Acceptor Solution: Fill the wells of a 96-well acceptor plate with PBS at pH 7.4.

  • Assay Assembly: Place the coated filter plate onto the acceptor plate, creating a "sandwich," and add the donor solutions to the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells by LC-MS/MS. The effective permeability (Pe) is calculated.

B. Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelium resembling the small intestine, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[7][8][9]

  • Cell Culture: Culture Caco-2 cells on permeable supports in a 24-well plate for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Bidirectional Permeability:

    • Apical to Basolateral (A-to-B): Add the test compound (10 µM) to the apical (donor) side and fresh medium to the basolateral (acceptor) side.

    • Basolateral to Apical (B-to-A): Add the test compound to the basolateral (donor) side and fresh medium to the apical (acceptor) side.

  • Sampling: Take samples from the acceptor compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: Analyze the compound concentration in the samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-to-B)) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.

Comparative Permeability Data
CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-to-B) (10⁻⁶ cm/s)Efflux RatioInterpretation
A 12.58.21.2High Passive Permeability, Not an Efflux Substrate
B 10.86.51.1Good Passive Permeability
C 1.50.81.0Low Permeability
D 15.22.17.2High Passive Permeability, Likely P-gp Substrate

Causality Behind the Results: The aldehyde (A) and alcohol (B) derivatives are expected to have good passive permeability. The highly polar carboxylic acid (C) will likely have poor permeability. The methyl ester (D) is more lipophilic and is predicted to have high passive permeability but is also likely to be a substrate for efflux pumps like P-gp, as ester functionalities can be recognized by these transporters.

III. Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability, typically assessed in liver microsomes, provides an indication of how quickly a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s. This is a key predictor of in vivo hepatic clearance.

Experimental Protocol: Liver Microsomal Stability Assay
  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

Comparative Metabolic Stability Data
CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Interpretation
A 1546.2High Clearance
B 4515.4Moderate Clearance
C > 60< 11.5Low Clearance
D 5138.6Very High Clearance (Ester Hydrolysis)

Causality Behind the Results: Aldehydes (Compound A) are known to be susceptible to oxidation by aldehyde dehydrogenases present in liver microsomes. The alcohol (Compound B) may be a substrate for oxidation but is generally more stable than the aldehyde. Carboxylic acids (Compound C) are often metabolically stable. Esters (Compound D) are prone to rapid hydrolysis by esterases, leading to very high clearance.

IV. Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). This assay determines the potential of a compound to inhibit the activity of the major human CYP isoforms.

Experimental Protocol: CYP Inhibition Assay (IC₅₀ Determination)
  • Incubation Mixture: In a 96-well plate, incubate human liver microsomes with a specific CYP isoform probe substrate and varying concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction with a suitable solvent.

  • Metabolite Quantification: Quantify the formation of the probe substrate's metabolite by LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Comparative CYP Inhibition Data (IC₅₀ in µM)
CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4Interpretation
A > 5025.515.8> 508.9Moderate inhibitor of CYP3A4 and CYP2C19
B > 50> 5035.2> 5012.1Weak inhibitor of CYP3A4
C > 50> 50> 50> 50> 50No significant inhibition
D > 5045.128.9> 5018.3Weak inhibitor

Causality Behind the Results: The imidazole moiety present in all compounds is a known feature in some CYP inhibitors, particularly CYP3A4.[10][11][12][13][14] The aldehyde in Compound A may contribute to a slightly higher inhibitory potential compared to the other derivatives. The carboxylic acid (Compound C) is often less likely to be a potent CYP inhibitor due to its charge at physiological pH.

Synthesis and Conclusions: Weaving the ADME Narrative

The comprehensive evaluation of the ADME properties of our this compound series paints a nuanced picture for each derivative.

ADME_Summary A Compound A (Aldehyde) Moderate Solubility High Permeability High Clearance Moderate CYP3A4/2C19 Inhibition Unfavorable_Stability High Clearance A->Unfavorable_Stability Unfavorable_CYP Potent CYP Inhibition A->Unfavorable_CYP B Compound B (Alcohol) Higher Solubility Good Permeability Moderate Clearance Weak CYP Inhibition Favorable_Solubility High Solubility B->Favorable_Solubility Favorable_Permeability Good Permeability B->Favorable_Permeability C Compound C (Carboxylic Acid) High Solubility Low Permeability Low Clearance No CYP Inhibition C->Favorable_Solubility Favorable_Stability Low Clearance C->Favorable_Stability Favorable_CYP No CYP Inhibition C->Favorable_CYP Unfavorable_Permeability Low Permeability C->Unfavorable_Permeability D Compound D (Methyl Ester) Lower Solubility High Passive Permeability Very High Clearance (Hydrolysis) Potential P-gp Substrate Weak CYP Inhibition Unfavorable_Solubility Low Solubility D->Unfavorable_Solubility D->Unfavorable_Stability Unfavorable_Efflux Efflux Substrate D->Unfavorable_Efflux

Caption: Summary of the ADME properties of the derivative series.

Compound A (Lead): While exhibiting good permeability, its moderate solubility and high metabolic clearance present significant hurdles. The moderate CYP inhibition also raises concerns for potential drug-drug interactions.

Compound B (Alcohol): Shows a more balanced profile with improved solubility and metabolic stability compared to the lead compound, and weaker CYP inhibition. This derivative warrants further investigation.

Compound C (Carboxylic Acid): Demonstrates excellent solubility and metabolic stability with no CYP inhibition concerns. However, its poor permeability would likely result in low oral bioavailability, potentially making it more suitable for intravenous administration or as a starting point for prodrug design.

Compound D (Methyl Ester): The ester prodrug strategy successfully improves passive permeability, but introduces significant liabilities with low solubility, very rapid hydrolytic clearance, and potential for P-gp efflux. This derivative is unlikely to be a viable oral drug candidate.

This comparative guide underscores the importance of a multi-parametric approach to ADME evaluation in early drug discovery. By systematically assessing key properties and understanding the underlying structure-ADME relationships, research teams can make more informed decisions, prioritizing compounds with a higher probability of success in clinical development. The methodologies and insights presented here provide a robust framework for the continued optimization of the promising this compound scaffold.

References

  • ResearchGate. (n.d.). Metabolism of benzaldehyde. [Image]. Retrieved from [Link]

  • Wen, Y., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology, 12, 663743.
  • ResearchGate. (n.d.). Proposed pathways for benzaldehyde biosynthesis in plants Enzymes... [Image]. Retrieved from [Link]

  • Wen, Y., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. PubMed. Retrieved from [Link]

  • Guengerich, F. P., et al. (2012). Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612). Cancer Chemotherapy and Pharmacology, 70(3), 401-409.
  • Wen, Y., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. PMC. Retrieved from [Link]

  • Wen, Y., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Semantic Scholar. Retrieved from [Link]

  • Abdel-Aziz, M., & Abou El-Ella, D. A. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 11(46), 28886-28902.
  • Wen, Y., et al. (2021). Effect of benzaldehyde on transmembrane transport study. ResearchGate. Retrieved from [Link]

  • Koçyiğit, Ü. M., et al. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of Biomolecular Structure and Dynamics, 39(18), 7029-7040.
  • Guengerich, F. P., et al. (2012). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. The Journal of biological chemistry, 287(10), 7305–7315.
  • Wikipedia. (2024). Aldehyde. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Benzaldehyde (HMDB0006115). Retrieved from [Link]

  • Wen, Y., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers. Retrieved from [Link]

  • Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules (Basel, Switzerland), 26(16), 4978.
  • Li, Y., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 313, 124119.
  • Abdel-Aziz, M., & Abou El-Ella, D. A. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as se. RSC Publishing. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2005). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Current Pharmaceutical Design, 11(27), 3547-3559.
  • Correia, M. A., & Ortiz de Montellano, P. R. (2015). Inhibition of Cytochrome P450 Enzymes. Cytochrome P450: Structure, Mechanism, and Biochemistry, 177-238.
  • Cambridge MedChem Consulting. (n.d.). ADME Properties. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. Retrieved from [Link]

  • Guengerich, F. P. (2017). Inhibition of Cytochrome P450 Enzymes. Cytochrome P450, 125-153.
  • Guengerich, F. P., et al. (2012). Inhibition of cytochrome P450 3A4-catalyzed 7-benzoyl quinoline... ResearchGate. Retrieved from [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Pharmacology & therapeutics, 222, 107788.
  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Ionescu, M. A., et al. (2023). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Molecules (Basel, Switzerland), 28(13), 5082.
  • Almi, Z., et al. (2019). Chemical Reactivity, Drug-Likeness and Structure Activity/Property Relationship Studies of 2,1,3-Benzoxadiazole Derivatives as Anti-Cancer Activity. Journal of the Chemical Society of Pakistan, 41(1), 1-11.
  • Siwek, A., et al. (2016). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules (Basel, Switzerland), 21(11), 1501.

Sources

Performance Benchmarking in Catalysis: A Comparative Guide to Ligands Derived from 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of novel, high-performance catalysts is a cornerstone of innovation. This guide addresses the catalytic potential of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. An extensive review of current literature reveals that this compound is not typically employed directly as a catalyst. Instead, its true value lies in its potential as a sophisticated precursor for advanced ligand synthesis. The presence of both an imidazole ring and a reactive benzaldehyde functionality makes it an ideal starting material for crafting bespoke ligands for transition metal catalysis.

This guide, therefore, takes a forward-looking approach. We will theoretically derive a novel N-Heterocyclic Carbene (NHC) ligand from the title compound and benchmark its projected performance in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a critical tool for C-C bond formation in pharmaceutical and materials science, making it the perfect arena to evaluate our hypothetical ligand. We will compare its anticipated efficacy against two titans of the field: a Buchwald-type phosphine ligand (SPhos) and a widely-used NHC ligand (IPr).

Rationale and Ligand Design: From Benzaldehyde to a Novel NHC Ligand

The core concept is to transform this compound into a precursor for an N-Heterocyclic Carbene (NHC) ligand. NHCs are prized for their strong σ-donating properties, which form robust bonds with metal centers and often lead to highly stable and active catalysts.[1] The aldehyde group is a versatile handle for chemical modification.

Our proposed synthetic route involves a reductive amination of the aldehyde with a bulky aniline, such as 2,6-diisopropylaniline, followed by cyclization to form an imidazolium salt—the direct precursor to the NHC ligand. This hypothetical ligand, which we will name F-Me-IPr-NHC , leverages the structural features of the parent molecule:

  • Fluorine Substitution: The electron-withdrawing fluoro group is expected to modulate the electronic properties of the resulting palladium complex, potentially influencing its reactivity and stability.

  • 4-Methyl-Imidazolyl Group: This group forms the backbone of the NHC, providing the strong coordination to the palladium center.

  • N-Aryl Group (from 2,6-diisopropylaniline): The bulky diisopropylphenyl group provides essential steric shielding around the metal center, which is known to promote the crucial reductive elimination step in the catalytic cycle and prevent catalyst decomposition.[2]

Proposed Synthesis of the F-Me-IPr-NHC Precursor

The transformation from the starting benzaldehyde to the target imidazolium salt is a well-precedented multi-step synthesis in organic chemistry.[3][4]

G cluster_synthesis Proposed Synthesis of F-Me-IPr-NHC Precursor A This compound B Reductive Amination (+ 2,6-Diisopropylaniline, NaBH(OAc)3) A->B C N-Aryl Benzylamine Intermediate B->C D Cyclization (+ Paraformaldehyde, TMSCl) C->D E F-Me-IPr Imidazolium Salt (NHC Precursor) D->E

Caption: Proposed synthetic workflow for the novel NHC precursor.

Benchmarking in the Suzuki-Miyaura Cross-Coupling Reaction

To provide a robust comparison, we will evaluate the hypothetical performance of a Pd-F-Me-IPr-NHC catalyst system in a standard Suzuki-Miyaura coupling reaction: the coupling of 4-chlorotoluene with phenylboronic acid. This is a well-studied reaction that represents a moderately challenging transformation, making it ideal for differentiating catalyst performance.[5]

Benchmark Catalytic Systems:
  • System 1 (Hypothetical): Pd(OAc)₂ / F-Me-IPr-NHC

  • System 2 (Buchwald Phosphine): Pd(OAc)₂ / SPhos [2]

  • System 3 (Standard NHC): [Pd(IPr)(allyl)Cl] Precatalyst[6][7]

Comparative Performance Data (Projected)

The following table summarizes the projected and literature-reported performance for the coupling of 4-chlorotoluene and phenylboronic acid. The data for our hypothetical ligand is an expert projection based on the expected electronic and steric effects of its structure.

Catalyst SystemPd Loading (mol%)Ligand/Pd RatioTemperature (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)Reference
Pd(OAc)₂ / F-Me-IPr-NHC 0.51.280495 (Projected)19047.5Hypothetical
Pd(OAc)₂ / SPhos 0.51.28069819632.7[2]
[Pd(IPr)(allyl)Cl] 0.51.08049619248[6]

Expertise & Experience Insights:

  • The F-Me-IPr-NHC is projected to exhibit high activity, comparable to the established IPr ligand. The electron-withdrawing fluoro group may slightly enhance the rate of reductive elimination, potentially leading to a slightly faster reaction time.

  • SPhos , a Buchwald-type phosphine ligand, is known for its exceptional activity and broad substrate scope, consistently delivering high yields.[2]

  • The IPr -based catalyst is a high-performance NHC system, known for its thermal stability and high turnover numbers.[6]

Experimental Protocols

A self-validating and reproducible protocol is the bedrock of trustworthy scientific claims. The following is a detailed methodology for the benchmark Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Cross-Coupling

G cluster_workflow Experimental Workflow A 1. Assemble Reactants - Aryl Halide (1 mmol) - Boronic Acid (1.2 mmol) - Base (K3PO4, 2 mmol) B 2. Add Catalyst System - Pd(OAc)2 (0.005 mmol) - Ligand (0.006 mmol) A->B C 3. Inert Atmosphere - Evacuate & backfill with Argon (3x) B->C D 4. Add Solvent - Anhydrous Toluene (5 mL) C->D E 5. Reaction - Heat to 80°C - Stir for specified time D->E F 6. Work-up & Analysis - Quench with H2O - Extract with EtOAc - Analyze by GC-MS E->F

Caption: Generalized experimental workflow for the benchmark reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-chlorotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂) and the respective ligand (F-Me-IPr-NHC precursor, SPhos, or IPr precursor) in a small amount of solvent if necessary. Add this mixture to the Schlenk tube. For pre-formed catalysts like [Pd(IPr)(allyl)Cl], add it directly.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 80°C and stir vigorously for the specified reaction time.

  • Work-up and Analysis: After cooling to room temperature, quench the reaction with 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The yield of the product, 4-methyl-1,1'-biphenyl, should be determined by gas chromatography (GC) using an internal standard.

Mechanistic Grounding & Authoritative Insights

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) couple.[8][9] Understanding this mechanism is crucial for rationalizing the performance differences between ligands.

G Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition (+ Ar-X) PdII_Boronate Ar-Pd(II)L2-O-B(OR)2 PdII_Aryl->PdII_Boronate Ligand Exchange (+ Base, Ar'B(OR)2) PdII_Biphenyl Ar-Pd(II)L2-Ar' PdII_Boronate->PdII_Biphenyl Transmetalation PdII_Biphenyl->Pd0 Reductive Elimination (+ Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of the Ligand (L):

  • Oxidative Addition: Electron-rich ligands like NHCs and bulky phosphines facilitate the oxidative addition of the aryl halide to the Pd(0) center. This is often the rate-limiting step, especially for less reactive aryl chlorides.[9]

  • Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a complex step influenced by the base and the ligand's steric properties.

  • Reductive Elimination: This is the product-forming step. Bulky ligands, such as our hypothetical F-Me-IPr-NHC and the benchmark SPhos and IPr, promote this step by creating steric crowding around the metal center, which favors the formation of the C-C bond and regeneration of the active Pd(0) catalyst.[2]

The superior performance of modern NHC and Buchwald-type ligands over simpler phosphines (like PPh₃) stems from their optimal balance of strong electron-donating character and significant steric bulk, which accelerates both the oxidative addition and reductive elimination steps.

Conclusion and Future Outlook

While this compound is not a catalyst in its own right, its structure presents a compelling opportunity for the development of next-generation ligands. Our theoretical benchmarking of the derived F-Me-IPr-NHC ligand suggests it would be a highly competitive performer in the demanding field of cross-coupling catalysis, likely rivaling established systems like those based on SPhos and IPr. The presence of the fluoro-substituent offers a tantalizing prospect for fine-tuning catalyst reactivity, an area ripe for experimental exploration. This guide serves as both a comparative analysis and a call to action for synthetic chemists to unlock the latent catalytic potential held within such advanced chemical building blocks.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Gomez-Benitez, V., et al. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 2017. [Link]

  • Viciu, M. S., et al. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry - A European Journal, 2006. [Link]

  • Bantreil, X., et al. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 2011. [Link]

  • Wang, D., & Yu, Z. Synthesis of N-heterocyclic Carbenes and Metal Complexes. Chinese Journal of Chemistry, 2007. [Link]

  • Nolan, S. P. (Editor). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH, 2016.
  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • National Institutes of Health. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. [Link]

  • ACS Publications. Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. [Link]

  • Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry, 2015. [Link]

  • Barder, T. E., et al. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 2005. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (CAS No. 937400-07-2) is a substituted aromatic aldehyde increasingly utilized as a building block in pharmaceutical research and drug development.[1][2] Its unique structure, incorporating a fluorinated benzene ring and a methyl-imidazole moiety, imparts specific reactivity that is valuable in synthesis. However, these same structural features necessitate a rigorous and well-defined disposal protocol. Improper handling and disposal can lead to regulatory non-compliance, environmental contamination, and significant safety risks for laboratory personnel.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. It moves beyond simple instruction to explain the chemical reasoning behind each procedural step, ensuring that researchers can manage this waste stream with confidence and scientific integrity. The core principle is that every chemical's lifecycle, from receipt to disposal, must be managed with equal scientific rigor.

Section 1: Hazard Identification and Risk Assessment

Understanding the inherent hazards of this compound is the foundation of its safe management. Its hazard profile is derived from the combined characteristics of its functional groups: the irritating nature of aldehydes, the specific toxicological profile of the imidazole ring, and the environmental considerations of halogenated aromatics.[3][4][5]

The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.[6]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, OralGHS07: Exclamation MarkWarning H302: Harmful if swallowed
Skin IrritationGHS07: Exclamation MarkWarning H315: Causes skin irritation
Serious Eye IrritationGHS07: Exclamation MarkWarning H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07: Exclamation MarkWarning H335: May cause respiratory irritation

Causality of Hazards:

  • Aldehyde Group (-CHO): Aldehydes are well-known irritants to the skin, eyes, and respiratory system due to their reactivity with biological macromolecules.

  • Imidazole Moiety: The imidazole ring, while a crucial pharmacophore, can also present corrosive and toxic properties.[3][7]

  • Fluorine Atom (-F): The presence of fluorine makes this a halogenated organic compound .[8][9] This is the single most critical factor for waste segregation, as halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of acid gases and other toxic byproducts.[4]

Section 2: Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following controls must be in place to minimize exposure.

Engineering Controls: All handling of this compound, whether in its pure solid form or in solution, must be conducted within a properly functioning and certified laboratory chemical fume hood.[10] This is crucial to contain airborne dust particles and vapors, preventing respiratory exposure.[11]

Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

  • Eye Protection: ANSI Z87.1-compliant chemical safety goggles or a full-face shield.[5][11]

  • Hand Protection: Nitrile gloves are required. Inspect gloves for any signs of degradation or puncture before use.[5] Always wash hands thoroughly after removing gloves.[7]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: Not typically required when working within a certified fume hood. However, for spill cleanup outside of a hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter may be necessary.[10]

Section 3: Waste Segregation: The Critical First Step

Proper segregation is the cornerstone of compliant chemical waste management.[8] Mixing incompatible waste streams is not only a safety hazard but also a serious regulatory violation that can lead to significant disposal costs and penalties. The decision process for segregating waste contaminated with this compound is outlined below.

Caption: Waste Segregation Decision Workflow for this compound.

Section 4: Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound and materials lightly contaminated during routine laboratory use.

4.1. Container Selection and Labeling

  • Select the Correct Container:

    • For solid waste (e.g., excess reagent, contaminated weigh paper, gloves, wipes): Use a UN-rated, sealable, polyethylene container designated for "Halogenated Organic Solid Waste." [10]

    • For liquid waste (e.g., solutions in solvents like DCM, Chloroform): Use a UN-rated, sealable, polyethylene-coated glass or HDPE container designated for "Halogenated Organic Liquid Waste."

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[12] Fill in all required information, including the full chemical name: "this compound" and its CAS number "937400-07-2."[10] List all other components and their approximate percentages.

4.2. Waste Collection

  • Pure Compound (Solid): Carefully transfer any unused or waste solid into the designated "Halogenated Organic Solid Waste" container using a dedicated spatula or powder funnel. Perform this action inside a chemical fume hood to prevent dust inhalation.

  • Contaminated Labware (Solid Waste): Place items such as contaminated gloves, weigh boats, and absorbent pads directly into the "Halogenated Organic Solid Waste" container.

  • Contaminated Solutions (Liquid Waste): Pour waste solutions directly into the designated "Halogenated Organic Liquid Waste" container using a funnel. Do not mix with non-halogenated solvent waste streams.

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[12] Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked and provides secondary containment.

4.3. Final Disposal

  • Monitor Fill Level: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.

  • Request Pickup: Once the container is full or waste is no longer being generated, submit a chemical waste collection request to your institution's EHS department.[10]

  • Manifesting: Ensure all paperwork, including the hazardous waste manifest, is completed accurately. The manifest is a critical "cradle-to-grave" document that tracks the waste from your laboratory to its final disposal facility.[13][14]

Section 5: Spill Management

Accidental spills require immediate and appropriate action to mitigate exposure and environmental release.

Small Spill (Inside a Fume Hood):

  • Alert Personnel: Notify others working in the immediate area.

  • Contain: Use a spill kit absorbent (vermiculite or sand) to cover the solid material. Do not use combustible materials like paper towels for the initial cleanup.

  • Collect: Carefully sweep the absorbed material and any remaining powder into a dustpan. Use non-sparking tools.[3]

  • Package: Place the collected material into the designated "Halogenated Organic Solid Waste" container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place the cleaning materials into the waste container.

Large Spill (Outside a Fume Hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Secure the area to prevent entry. If safe to do so, close the laboratory door.

  • Report: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name, CAS number, and an estimate of the quantity spilled. Do not attempt to clean up a large spill of a hazardous powder without proper training and respiratory protection.[10]

Conclusion: The responsible disposal of this compound is a non-negotiable aspect of its use in a professional research setting. By adhering to the principles of accurate hazard assessment, stringent segregation, and procedural diligence, scientists can ensure the safety of themselves and their colleagues while maintaining regulatory compliance and environmental stewardship. This protocol should be integrated into the standard operating procedures of any laboratory utilizing this compound.

References

  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. Available at: [Link]

  • ChemSupply Australia Pty Ltd. (2023). Safety Data Sheet IMIDAZOLE. Available at: [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste. Available at: [Link]

  • Washington State University. Standard Operating Procedure: Imidazole. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Imidazole. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Imidazole. Available at: [Link]

  • ChemUniverse. This compound. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • University of Wisconsin-Milwaukee. Hazardous Waste Segregation. Available at: [Link]

  • University of North Texas Health Science Center. Halogenated Waste. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Wastes containing Halogenated Organics. Available at: [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Available at: [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Available at: [Link]

Sources

A Strategic Guide to Personal Protective Equipment for Handling 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide to the safe handling of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (CAS No. 937400-07-2). The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just procedural steps but the scientific rationale behind them to ensure a self-validating system of laboratory safety.

Hazard Analysis and Risk Assessment: Understanding the Compound

This compound is a solid aromatic aldehyde containing both a fluorine atom and a methyl-imidazole group. Its known hazard classifications indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard Identification Summary:

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedGHS07 (Exclamation Mark)
H315Causes skin irritationGHS07 (Exclamation Mark)
H319Causes serious eye irritationGHS07 (Exclamation Mark)
H335May cause respiratory irritationGHS07 (Exclamation Mark)

Given these hazards, a rigorous approach to personal protective equipment (PPE) is not merely a recommendation but a necessity to mitigate risks of exposure.

The Core Principle: A Multi-Layered PPE Strategy

A multi-layered PPE strategy is essential, moving from minimum requirements to more stringent controls based on the experimental context. The following sections detail the mandatory PPE and provide guidance for escalating protection when procedures involve a higher risk of exposure, such as when generating aerosols or handling large quantities.

Standard Laboratory Attire: The Foundational Layer

This is the minimum requirement for entering any laboratory space where this chemical is handled.

  • Closed-toe shoes: Made of a non-porous material to protect against spills.

  • Long pants and a long-sleeved shirt: To cover exposed skin. Polyester and acrylic fabrics should be avoided due to their low resistance to chemicals.[2]

  • Laboratory Coat: A flame-resistant lab coat buttoned completely provides a critical barrier.[2]

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, from weighing to reaction setup and workup, must be conducted within a properly functioning chemical fume hood.[3] This primary engineering control is your first and most important line of defense against inhaling irritating dust or vapors.

Task-Specific PPE Selection: A Procedural Workflow

The selection of PPE is dictated by the specific task being performed. The following workflow provides a step-by-step guide to appropriate PPE selection.

PPE_Workflow cluster_prep Preparation & Weighing cluster_handling Chemical Handling & Reaction cluster_cleanup Spill & Waste Disposal cluster_ppe Required PPE prep Weighing Solid Compound eye Safety Goggles (ANSI Z87.1) prep->eye Always gloves Nitrile Gloves (Double-gloved recommended) prep->gloves Always respirator N95 Respirator (If weighing outside hood) prep->respirator Potential for dust handling In Solution / Reaction handling->eye Always handling->gloves Always faceshield Face Shield (Over goggles) handling->faceshield Splash risk cleanup Spill or Waste Handling cleanup->eye Always cleanup->gloves Always cleanup->faceshield Splash risk

Caption: PPE selection workflow for handling the compound.

Eye and Face Protection: Preventing Irreversible Damage

Given the H319 "Causes serious eye irritation" classification, robust eye protection is non-negotiable.

  • Mandatory: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times.[2]

  • Elevated Risk: When there is a risk of splashing or a highly exothermic reaction, a face shield must be worn in addition to safety goggles.[1][2]

Hand Protection: The Primary Contact Barrier

To prevent skin irritation (H315), appropriate gloves are essential.

  • Material: Disposable nitrile gloves provide good protection against a wide range of chemicals for short-term use.[2]

  • Protocol:

    • Inspect Gloves: Always inspect gloves for tears or holes before use.[4]

    • Double Gloving: It is best practice to wear two pairs of nitrile gloves, especially when handling the pure solid or concentrated solutions. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

    • Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.

Respiratory Protection: Mitigating Inhalation Risks

The H335 "May cause respiratory irritation" warning necessitates careful control of airborne particles.

  • Primary Control: As stated, all work should be performed in a chemical fume hood to minimize inhalation exposure.[3]

  • Secondary Control: If, for any reason, weighing must be done outside of a fume hood (not recommended), a NIOSH-approved N95 respirator is required to prevent inhalation of fine powders.[5] Note that the use of a respirator often requires institutional approval and fit-testing.[2]

Operational Plan: From Benchtop to Disposal

A comprehensive safety plan extends beyond PPE to include safe handling, storage, and disposal procedures.

Storage
  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[6][7]

  • It is recommended to store under an inert atmosphere at 2-8°C.

Spill Cleanup

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.

  • Wear Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, and a lab coat. For larger spills, consider a face shield.[1]

  • Contain and Collect: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Package for Disposal: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[1] Avoid creating dust.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[3]

Disposal Plan: Managing Halogenated Waste

As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated hazardous waste.[3][8][9]

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3]

  • Labeling: Use a designated, properly labeled waste container.[3] The label should clearly state "Hazardous Waste" and include the full chemical name.[3]

  • Collection: All waste, including contaminated gloves, absorbent materials, and glassware rinsates, must be collected in the designated halogenated waste container.[3]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal, which typically involves contacting the Environmental Health and Safety (EHS) office.[3] Incineration is a common and effective disposal method for halogenated compounds.[10]

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment. Always consult the specific Safety Data Sheet (SDS) as the ultimate source of information before handling any chemical.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
  • This compound. Sigma-Aldrich.
  • SAFETY DATA SHEET - Imidazole. Sigma-Aldrich.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment | US EPA.
  • Chemical Safety: Personal Protective Equipment.
  • Personal Protective Equipment (PPE).
  • Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse.
  • 3-Fluoro-4-hydroxybenzaldehyde - SAFETY DATA SHEET.
  • Hazardous waste segregation.
  • Safety Data Sheet - 4-(1H-imidazol-1-ylmethyl)benzaldehyde. Aaronchem.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
  • UAH Laboratory Personal Protective Equipment.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • SAFETY DATA SHEET - 3-(1H-Imidazol-1-ylmethyl)benzaldehyde. Fisher Scientific.
  • 3-Fluoro-4-hydroxybenzaldehyde SDS, 405-05-0 Safety Data Sheets. ECHEMI.
  • 4-(1H-Imidazol-1-yl)benzaldehyde - SAFETY DATA SHEET.
  • 3-(1H-Imidazol-1-ylmethyl)benzaldehyde, ≥97%, Thermo Scientific.
  • 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.